2-Amino-5-diethylaminopentane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-N,1-N-diethylpentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-4-11(5-2)8-6-7-9(3)10/h9H,4-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPCBAYULRXQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Record name | 2-AMINO-5-DIETHYLAMINOPENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870486 | |
| Record name | 1,4-Pentanediamine, N1,N1-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-5-diethylaminopentane appears as a colorless liquid. Toxic by ingestion, inhalation and skin absorption. Irritating to skin and eyes. Used to make other chemicals. | |
| Record name | 2-AMINO-5-DIETHYLAMINOPENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
140-80-7 | |
| Record name | 2-AMINO-5-DIETHYLAMINOPENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2400 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-Diethyl-1,4-pentanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Novoldiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Novoldiamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Pentanediamine, N1,N1-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Pentanediamine, N1,N1-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminopentyldiethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOVOLDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMT2PBF1DL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-diethylaminopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-diethylaminopentane, also known by synonyms such as Novoldiamine and N¹,N¹-Diethyl-1,4-pentanediamine, is a diamine of significant interest in the pharmaceutical industry.[1][2] Its primary application lies in its role as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably antimalarial drugs like quinacrine (B1676205) and chloroquine.[1] This document provides a comprehensive overview of its chemical and physical properties, synthesis, and reactivity, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic amine odor.[3][4] It is soluble in water and organic solvents such as alcohol.[4] A detailed summary of its chemical identifiers and physicochemical properties is provided in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | N¹,N¹-Diethyl-1,4-pentanediamine |
| CAS Number | 140-80-7[1][2] |
| Molecular Formula | C₉H₂₂N₂[1][2] |
| Molecular Weight | 158.28 g/mol [1][2] |
| Synonyms | Novoldiamine, 4-Amino-1-diethylaminopentane, 1-Diethylamino-4-aminopentane[1][2] |
| InChI Key | CAPCBAYULRXQAN-UHFFFAOYSA-N[5] |
| Canonical SMILES | CCN(CC)CCCC(C)N[5] |
Physicochemical Data
| Property | Value |
| Appearance | Colorless liquid[3][4] |
| Boiling Point | 200-210 °C[4] |
| Melting Point | -50 °C |
| Density | 0.817 g/mL at 25 °C |
| Refractive Index | n20/D 1.4429 |
| pKa (Predicted) | 10.81 ± 0.35[4] |
| Solubility | Soluble in water and alcohol[4] |
Synthesis and Reactivity
Synthesis Overview
The synthesis of this compound can be achieved through various routes. A common industrial method involves the amination of 5-diethylamino-2-pentanone (B86192). This can be accomplished under hydrogenation conditions, by hydrogenating the corresponding oxime, or by the amination of 5-diethylamino-2-pentanol.[1] The diamine's structure, featuring both a primary and a tertiary amine, makes it a versatile building block in organic synthesis.
Reactivity Profile
This compound exhibits typical reactivity for a primary amine. It neutralizes acids in exothermic reactions to form salts.[1][3] It is incompatible with isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides.[1][3] In combination with strong reducing agents, such as hydrides, it may generate flammable gaseous hydrogen.[1]
Experimental Protocols
While specific, detailed industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be described based on published methodologies for similar compounds. The following is a representative, conceptual protocol for the reductive amination of 5-diethylamino-2-pentanone.
Objective: To synthesize this compound from 5-diethylamino-2-pentanone via reductive amination.
Materials:
-
5-diethylamino-2-pentanone
-
Ammonia (B1221849) (in a suitable solvent, e.g., ethanol)
-
Raney Nickel or other suitable hydrogenation catalyst
-
Hydrogen gas
-
Anhydrous sodium sulfate
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (for salt formation and purification, if desired)
-
Sodium hydroxide (B78521) (for neutralization)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Rotary evaporator
Procedure:
-
In a pressure-resistant reaction vessel, dissolve 5-diethylamino-2-pentanone in an excess of a solution of ammonia in ethanol.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Seal the reaction vessel and connect it to a hydrogenation apparatus.
-
Purge the vessel with nitrogen gas, then introduce hydrogen gas to the desired pressure.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-100 °C) and stir vigorously.
-
Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Cool the reaction mixture to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent and excess ammonia from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by distillation under reduced pressure.
-
Characterization: The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR.
¹H NMR (CDCl₃, 400 MHz):
-
Chemical shifts and multiplicities would be expected to correspond to the diethylamino group, the pentane (B18724) backbone, and the primary amino group. Key signals would include triplets and quartets for the ethyl groups, multiplets for the methylene (B1212753) protons of the pentane chain, a multiplet for the methine proton at the C2 position, and a broad singlet for the NH₂ protons.
¹³C NMR (CDCl₃):
-
The spectrum would show distinct signals for each of the nine carbon atoms in the molecule, with chemical shifts characteristic of aliphatic amines.
Application in Drug Development: A Precursor to Chloroquine
As a key intermediate, the primary utility of this compound in drug development is in the synthesis of more complex molecules. A prominent example is its use in the final steps of the synthesis of Chloroquine, a widely used antimalarial drug. The logical workflow for this application is outlined below.
Caption: From intermediate to API.
Signaling Pathway of Chloroquine
While this compound itself is not known to have a direct role in biological signaling, its end-product, Chloroquine, has a well-documented mechanism of action as an antimalarial agent. Understanding this pathway is crucial for drug development professionals working with this intermediate. Chloroquine's primary mode of action involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.
Caption: Chloroquine's antimalarial action.
Conclusion
This compound is a fundamentally important chemical intermediate with a well-defined set of chemical and physical properties. Its significance in the pharmaceutical industry, particularly in the synthesis of antimalarial drugs, underscores the need for a thorough understanding of its characteristics and reactivity. This guide provides a consolidated resource for researchers and drug development professionals, offering key data and conceptual frameworks for the synthesis and application of this versatile diamine.
References
A Comprehensive Technical Guide to the Physical Characteristics of 2-Amino-5-diethylaminopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical characteristics of 2-Amino-5-diethylaminopentane, a key chemical intermediate in various synthetic processes, notably in the pharmaceutical industry for the production of antimalarial drugs.[1] This document consolidates essential data, outlines standard experimental methodologies for its characterization, and presents a logical workflow for its analysis.
Core Physical and Chemical Properties
This compound is a colorless to almost colorless clear liquid with a faint amine odor.[1][2][3] It is recognized for its solubility in water and alcohol.[1][4] The compound is classified as a combustible material that may burn but does not ignite readily.[4]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 140-80-7 | [4][5] |
| Molecular Formula | C₉H₂₂N₂ | [1][3][4][5][6] |
| Molecular Weight | 158.28 g/mol | [4][5][6] |
| Boiling Point | 200-210 °C (approx.)101 °C / 37 mmHg | [1][4] |
| Melting Point | -50 °C37.5 °C (estimate)42-44 °C | [1][4][2] |
| Density | 0.817 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.4429 | [4] |
| Flash Point | 68 °C (154.4 °F) - closed cup | |
| pKa (Predicted) | 10.81 ± 0.35 | [1][4] |
| Water Solubility | Soluble | [1] |
Experimental Protocols for Physical Characterization
While specific experimental documentation for the characterization of this compound is not extensively published, the following are standard methodologies employed for determining the key physical properties listed above.
1. Determination of Boiling Point: The boiling point is typically determined using methods such as distillation under atmospheric or reduced pressure. A sample of the liquid is heated, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded. For higher boiling point liquids or to prevent decomposition, vacuum distillation is employed, and the boiling point is reported at a specific pressure.
2. Determination of Melting Point: For substances that are solid at room temperature, the melting point is determined using a melting point apparatus. A small amount of the crystallized substance is placed in a capillary tube and heated. The temperature range over which the substance transitions from a solid to a liquid is recorded. Given the low melting point of this compound, this would be determined using a cryostat or a similar low-temperature apparatus.
3. Measurement of Density: The density of a liquid is commonly measured using a pycnometer or a digital density meter. These instruments allow for the precise measurement of the mass of a known volume of the liquid at a specific temperature, typically 25 °C.
4. Measurement of Refractive Index: The refractive index is determined using a refractometer, most commonly an Abbé refractometer. A drop of the liquid is placed on the prism, and the instrument measures the angle at which light is refracted as it passes through the substance. This measurement is temperature-dependent and is usually reported at 20 °C with the sodium D-line (n20/D).
5. Flash Point Determination: The flash point is determined using a closed-cup tester, such as a Pensky-Martens or Cleveland open-cup apparatus. The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors above the liquid will ignite.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physical and chemical characterization of a chemical intermediate like this compound.
Caption: General workflow for the characterization of a chemical intermediate.
Concluding Remarks
The data and methodologies presented in this guide provide a foundational understanding of the physical characteristics of this compound. This information is critical for its handling, application in synthesis, and for ensuring the quality and consistency of downstream products in research and drug development. As a key building block, a thorough understanding of its physical properties is paramount for its effective utilization.
References
An In-depth Technical Guide to Novoldiamine (CAS 140-80-7): A Core Intermediate in Antimalarial Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Novoldiamine, identified by CAS number 140-80-7, is a critical chemical intermediate, formally known as N¹,N¹-Diethyl-1,4-pentanediamine. While not an active pharmaceutical ingredient (API) itself, its core structure forms the essential side chain of several pivotal antimalarial drugs, including chloroquine (B1663885), hydroxychloroquine (B89500), and mepacrine. This technical guide provides a comprehensive overview of Novoldiamine, focusing on its synthesis, physicochemical properties, and its significant role in the production of these key pharmaceuticals. The document details experimental protocols for its synthesis and its subsequent conversion into APIs. Furthermore, it elucidates the mechanisms of action and signaling pathways of the final drug products, thereby highlighting the contribution of the Novoldiamine moiety to their therapeutic effects. This guide is intended to be a valuable resource for researchers and professionals involved in antimalarial drug discovery and development.
Introduction
Novoldiamine (CAS 140-80-7) is a diamine that has historically played a crucial role in medicinal chemistry, particularly in the development of synthetic antimalarials. Its structural features are key to the efficacy of the 4-aminoquinoline (B48711) and acridine (B1665455) classes of antimalarial drugs. The diethylaminoalkyl side chain, for which Novoldiamine is the precursor, is fundamental to the mechanism of action of these drugs, influencing their accumulation in the parasite's food vacuole and their interaction with heme. Understanding the chemistry and synthesis of Novoldiamine is therefore essential for the development of new and improved antimalarial agents.
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of Novoldiamine is presented below.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 140-80-7 | [1][2][3][4] |
| IUPAC Name | N¹,N¹-Diethyl-1,4-pentanediamine | [1][4] |
| Synonyms | 1-diethylamino-4-aminopentane, 4-amino-1-diethylaminopentane, 2-amino-5-diethylaminopentane | [1][4][5] |
| Molecular Formula | C₉H₂₂N₂ | [1][4] |
| Molecular Weight | 158.28 g/mol | [1][4] |
| Appearance | Colorless liquid with an amine odor | [1][5] |
| Boiling Point | 200-200.5 °C at 753 mmHg | [1] |
| Density | 0.819 g/cm³ at 20-26 °C | [1] |
| Refractive Index | 1.4403 at 26 °C | [1] |
| Solubility | Soluble in water, alcohol, and ether | [1] |
Toxicological Profile
Novoldiamine is classified as a hazardous substance and should be handled with appropriate safety precautions.
| Hazard | Description | Reference(s) |
| Toxicity | Toxic by ingestion, inhalation, and skin absorption. | [5] |
| Irritation | Irritating to skin and eyes. | [5] |
| GHS Classification | Causes severe skin burns and eye damage. | [5] |
| Handling | Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation. | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Novoldiamine and its subsequent use in the preparation of chloroquine and hydroxychloroquine.
Synthesis of Novoldiamine from Levulinic Acid
A scalable and efficient synthesis of Novoldiamine can be achieved from levulinic acid, a biomass-derived starting material.[7][8][9]
Experimental Workflow: Synthesis of Novoldiamine
Caption: Workflow for the synthesis of Novoldiamine from levulinic acid.
Protocol:
-
Acid-Amine Coupling: Levulinic acid is coupled with a secondary amine using 1,1'-carbonyldiimidazole (CDI) as a coupling agent. This reaction is typically carried out in an appropriate solvent like THF at room temperature.[7][8][9]
-
Oxime Formation: The resulting keto-amide is then converted to its corresponding oxime by reacting with hydroxylamine hydrochloride in a suitable solvent system, such as an ethanol/water mixture, with heating.[7][8][9]
-
One-Pot Reduction: The oxime-amide intermediate undergoes a one-pot reduction of both the oxime and amide functionalities using a reducing agent like borane-tetrahydrofuran (B86392) complex to yield Novoldiamine.[7][8][9]
Synthesis of Chloroquine from Novoldiamine
The classical synthesis of chloroquine involves the condensation of 4,7-dichloroquinoline (B193633) with Novoldiamine.[10][11]
Experimental Workflow: Synthesis of Chloroquine
Caption: Synthesis of Chloroquine via condensation of 4,7-dichloroquinoline and Novoldiamine.
Protocol:
-
Condensation: 4,7-dichloroquinoline is reacted with Novoldiamine (1-diethylamino-4-aminopentane) at an elevated temperature.[10] The reaction can be carried out neat or in the presence of a high-boiling solvent.
-
Purification: The resulting crude chloroquine is then purified, often by conversion to its phosphate (B84403) salt followed by recrystallization.
Synthesis of Hydroxychloroquine
Hydroxychloroquine is synthesized by condensing 4,7-dichloroquinoline with hydroxynovaldiamine (2-((4-aminopentyl)(ethyl)amino)ethan-1-ol).[7][11][12][13][14]
Protocol:
-
Condensation: 4,7-dichloroquinoline is reacted with hydroxynovaldiamine. The reaction can be performed neat or in a suitable solvent at elevated temperatures. Some procedures utilize a base such as triethylamine (B128534) and potassium carbonate to facilitate the reaction.[7][11][12][13][14]
-
Workup and Purification: After the reaction is complete, the mixture is worked up, and the crude hydroxychloroquine is purified, often by conversion to its sulfate (B86663) salt and subsequent recrystallization.
Role of the Novoldiamine Core in the Mechanism of Action of Antimalarials
The Novoldiamine side chain is integral to the antimalarial and immunomodulatory effects of chloroquine and hydroxychloroquine.
Antimalarial Mechanism of Action
The primary antimalarial action of drugs containing the Novoldiamine side chain, such as chloroquine, occurs in the acidic food vacuole of the Plasmodium parasite.
Signaling Pathway: Antimalarial Action of Chloroquine
Caption: Mechanism of antimalarial action of Chloroquine.
As weak bases, these drugs diffuse into the parasite's acidic food vacuole and become protonated, leading to their accumulation to high concentrations (ion trapping). This concentrated drug then interferes with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. Specifically, it inhibits the polymerization of heme into non-toxic hemozoin. The resulting buildup of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.
Immunomodulatory Mechanism of Action
In autoimmune diseases, hydroxychloroquine exerts its effects through several immunomodulatory mechanisms.
Signaling Pathway: Immunomodulatory Action of Hydroxychloroquine
Caption: Immunomodulatory mechanism of Hydroxychloroquine.
By accumulating in lysosomes and endosomes, hydroxychloroquine increases the pH of these organelles. This interferes with antigen processing and presentation by major histocompatibility complex (MHC) class II molecules, a key step in the activation of T-cells. Additionally, it inhibits Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9, which are involved in the recognition of self-nucleic acids in autoimmune diseases. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[15]
Pharmacokinetics of Chloroquine and Hydroxychloroquine
The pharmacokinetic properties of chloroquine and hydroxychloroquine are complex and characterized by a large volume of distribution and a long terminal half-life.
| Parameter | Chloroquine | Hydroxychloroquine | Reference(s) |
| Bioavailability | ~89% | ~74% | [16][17] |
| Time to Peak Plasma Concentration | 1-6 hours | 3-5 hours | [16][18] |
| Plasma Protein Binding | ~60% | Not specified | [19] |
| Volume of Distribution | 200-800 L/kg | Up to 44,257 L | [17][19] |
| Metabolism | Hepatic (CYP enzymes) to active metabolites (desethylchloroquine, bisdesethylchloroquine) | Hepatic | [19] |
| Elimination Half-life | 20-60 days | ~40 days | [17][19] |
Conclusion
Novoldiamine (CAS 140-80-7) is a cornerstone intermediate in the synthesis of several historically and clinically significant antimalarial and immunomodulatory drugs. Its unique diamine side chain is fundamental to the therapeutic efficacy of chloroquine, hydroxychloroquine, and mepacrine. This technical guide has provided a detailed overview of Novoldiamine's synthesis, its physicochemical and toxicological properties, and its critical role in the production of these important medicines. The elucidation of the mechanisms of action of the final drug products underscores the importance of the Novoldiamine core in modern drug development. This information serves as a valuable resource for chemists and pharmacologists working on the discovery and synthesis of new therapeutic agents.
References
- 1. Novoldiamine [drugfuture.com]
- 2. Novoldiamine | C9H22N2 | CID 78953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novoldiamine | CAS#:140-80-7 | Chemsrc [chemsrc.com]
- 4. 1,4-Pentanediamine, N1,N1-diethyl- [webbook.nist.gov]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. Item - A scalable process for the synthesis of key intermediates novoldiamine & hydroxynovaldiamine and their utility in chloroquine, hydroxychloroquine and mepacrine synthesis - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Process For Preparation Of Hydroxy Novaldiamine [quickcompany.in]
- 13. Hydroxychloroquine (HCQ)and its Synthetic Precursors: A Review | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 16. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Pharmacokinetic and Pharmacodynamic Properties of Hydroxychloroquine and Dose Selection for COVID-19: Putting the Cart Before the Horse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-5-diethylaminopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 2-Amino-5-diethylaminopentane (CAS No. 140-80-7). This diamine is a key intermediate in the synthesis of various pharmaceutical compounds, most notably antimalarial drugs such as quinacrine.[1][2] This document consolidates available data on its chemical identity, properties, and known synthetic routes. It is intended to serve as a technical resource for researchers and professionals involved in organic synthesis and drug development.
Chemical Identity and Molecular Structure
This compound is an aliphatic diamine featuring a primary amine at the 2-position and a tertiary amine at the 5-position of a pentane (B18724) backbone.[3]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 140-80-7[4] |
| Molecular Formula | C₉H₂₂N₂[3][4] |
| Molecular Weight | 158.28 g/mol [4] |
| IUPAC Name | N¹,N¹-Diethyl-1,4-pentanediamine[4] |
| Common Synonyms | Novoldiamine, 4-Amino-1-(diethylamino)pentane[2] |
| SMILES String | CCN(CC)CCCC(C)N[4] |
| InChI Key | CAPCBAYULRXQAN-UHFFFAOYSA-N[4] |
Below is a two-dimensional representation of the molecular structure of this compound, generated using the DOT language.
Physicochemical Properties
This compound is a colorless liquid under standard conditions and is soluble in water and alcohol.[3] A summary of its key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [2][3] |
| Boiling Point | 201 °C | [2] |
| Melting Point | -50 °C | [3] |
| Density | 0.817 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.4429 | [4] |
| Flash Point | 68 °C (154.4 °F) - closed cup | |
| pKa (predicted) | 10.81 ± 0.35 | [3] |
| Water Solubility | Soluble | [3] |
Synthesis and Manufacturing
The synthesis of this compound is primarily achieved through multi-step chemical reactions designed for high purity and yield. Two common manufacturing pathways have been identified.
Synthesis from 5-Diethylamino-2-pentanone
One established method involves the reductive amination of 5-diethylamino-2-pentanone.[5] This process typically involves the reaction of the ketone with ammonia (B1221849) in the presence of a reducing agent, such as hydrogen gas and a metal catalyst.
Experimental Protocol: Reductive Amination (General)
-
Reaction Setup: The ketone precursor, 5-diethylamino-2-pentanone, is dissolved in a suitable solvent (e.g., methanol, ethanol) in a high-pressure reactor.
-
Catalyst Addition: A hydrogenation catalyst, such as Raney Nickel or a supported palladium or platinum catalyst, is added to the mixture.
-
Ammonia Introduction: Anhydrous ammonia is introduced into the reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen gas, and the mixture is heated and stirred. The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to yield this compound.
Synthesis from Ethyl Levulinate and Diethylamine
Another documented synthetic route begins with the reaction of ethyl levulinate and diethylamine. This pathway involves the formation of an amide intermediate, which is subsequently subjected to hydrogenation and amination to yield the final product.
References
An In-depth Technical Guide to the Synthesis of 2-Amino-5-diethylaminopentane (Novaldiamine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-diethylaminopentane, also known as Novaldiamine, is a crucial diamine intermediate in the synthesis of several important active pharmaceutical ingredients (APIs), including the antimalarial drugs chloroquine (B1663885) and hydroxychloroquine. This technical guide provides a detailed overview of the primary and most scalable synthetic pathways to this key intermediate. The focus is on providing comprehensive experimental protocols, quantitative data, and a clear visualization of the reaction workflows to aid researchers and professionals in the development and scale-up of Novaldiamine synthesis. The methodologies presented are based on established and recently developed scalable processes, with a particular emphasis on a highly efficient route starting from the bio-renewable feedstock, levulinic acid.
Introduction
The synthesis of this compound (Novaldiamine) is of significant interest to the pharmaceutical industry due to its role as a key building block for various therapeutic agents. The efficiency, scalability, and economic viability of its synthesis are critical factors in the overall production of the final drug substances. This guide details the most relevant and practical synthetic routes, providing in-depth experimental procedures and associated data to support research and development activities.
Primary Synthesis Pathway: From Levulinic Acid
A highly efficient and scalable process for the synthesis of Novaldiamine has been developed starting from levulinic acid, a readily available platform chemical derivable from biomass.[1] This three-step synthesis is advantageous due to its use of a renewable starting material and its amenability to large-scale production.[1]
Logical Workflow for Synthesis from Levulinic Acid
Caption: Synthesis of Novaldiamine from Levulinic Acid.
Experimental Protocols
Step 1: Synthesis of N,N-diethyl-4-oxopentanamide [1]
-
Materials:
-
Levulinic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Diethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred solution of levulinic acid (1 equivalent) in anhydrous THF, add 1,1'-carbonyldiimidazole (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Add diethylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 8 hours.
-
After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify the crude product by column chromatography to yield N,N-diethyl-4-oxopentanamide.
-
Step 2: Synthesis of N,N-diethyl-4-(hydroxyimino)pentanamide [1]
-
Materials:
-
N,N-diethyl-4-oxopentanamide
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve N,N-diethyl-4-oxopentanamide (1 equivalent) in a 2:1 mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents) to the solution.
-
Heat the reaction mixture to 70 °C and stir for 8 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to give N,N-diethyl-4-(hydroxyimino)pentanamide, which can be used in the next step without further purification.
-
Step 3: Synthesis of this compound (Novaldiamine) [1]
-
Materials:
-
N,N-diethyl-4-(hydroxyimino)pentanamide
-
Borane-tetrahydrofuran complex (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (for work-up)
-
Sodium hydroxide (B78521) (for work-up)
-
-
Procedure:
-
Dissolve N,N-diethyl-4-(hydroxyimino)pentanamide (1 equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C and slowly add borane-tetrahydrofuran complex (1M solution in THF, 5-6 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Carefully quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C.
-
Stir the mixture for 1 hour, then basify with a concentrated solution of sodium hydroxide to pH > 12.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Quantitative Data
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 1 | N,N-diethyl-4-oxopentanamide | C₉H₁₇NO₂ | 171.24 | 95 | - |
| 2 | N,N-diethyl-4-(hydroxyimino)pentanamide | C₉H₁₈N₂O₂ | 186.25 | 93 | - |
| 3 | This compound | C₉H₂₂N₂ | 158.29 | 86 | Colorless liquid |
Alternative Synthesis Pathways
While the levulinic acid route is highly efficient, other pathways to Novaldiamine have also been established. These routes may be advantageous depending on the availability of starting materials and specific process requirements.
Synthesis from γ-Valerolactone
This pathway involves the aminolysis of γ-valerolactone with diethylamine to form an intermediate alcohol, which is then converted to Novaldiamine.[2][3]
Caption: Synthesis of Novaldiamine from γ-Valerolactone.
Synthesis from 1-diethylaminopentan-4-one
A conventional method involves the reductive amination of 1-diethylaminopentan-4-one. This can be achieved either directly with ammonia (B1221849) or through the formation and subsequent reduction of the corresponding oxime.
Caption: Synthesis of Novaldiamine from 1-diethylaminopentan-4-one.
Conclusion
The synthesis of this compound (Novaldiamine) can be accomplished through several viable routes. The pathway commencing from levulinic acid stands out as a particularly robust and scalable method, benefiting from the use of a bio-based starting material. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for chemists and engineers working on the synthesis of this pharmaceutically important intermediate, facilitating both laboratory-scale research and process development for industrial applications.
References
Commercial Preparation of Novoldiamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Novoldiamine is a critical diamine intermediate, primarily recognized for its role in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antimalarial drugs chloroquine (B1663885) and hydroxychloroquine. The commercial preparation of Novoldiamine has evolved from complex, multi-step processes to more efficient and scalable methods. This guide provides an in-depth analysis of the primary commercial synthesis routes for Novoldiamine, including detailed experimental protocols and quantitative data. It also clarifies the ambiguity surrounding the chemical identity of "Novoldiamine," as the term has been applied to at least two distinct chemical structures in scientific and commercial literature. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in pharmaceutical development and manufacturing.
Clarification of the Chemical Identity of "Novoldiamine"
The term "Novoldiamine" can be ambiguous and has been used to refer to two primary compounds:
-
N,N'-diethyl-1,5-pentanediamine (CAS No. 140-80-7): This aliphatic diamine is the key side chain precursor for the synthesis of antimalarial drugs like Chloroquine and Quinacrine. This is the most common and commercially significant compound referred to as Novoldiamine in the context of pharmaceutical manufacturing.
-
1,5-Bis(4-aminophenoxy)pentane (B1667414) (CAS No. 2391-56-2): This aromatic diamine is primarily used as a monomer in the production of high-performance polymers such as polyimides.
This guide will focus on the commercial preparation of N,N'-diethyl-1,5-pentanediamine , hereafter referred to as Novoldiamine, due to its direct relevance to drug development and the greater availability of synthetic information.
Commercial Synthesis of Novoldiamine (N,N'-diethyl-1,5-pentanediamine)
The commercial production of Novoldiamine has shifted towards more efficient and sustainable methods. The most prominent modern approach utilizes levulinic acid, a bio-based platform chemical, while older methods relied on petrochemical feedstocks.
Synthesis from Levulinic Acid
A highly efficient and scalable process for the synthesis of Novoldiamine has been developed starting from levulinic acid, which is readily available from natural feedstocks.[1][2] This method is favored for its use of a renewable starting material and environmentally friendly solvents.[2]
Experimental Protocol:
The key steps in this process involve the coupling of levulinic acid with a secondary amine, followed by a one-pot reduction of the resulting oxime-amide to yield the target diamine.[3]
-
Acid-Amine Coupling: Levulinic acid is reacted with a secondary amine, such as diethylamine (B46881), in the presence of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI).[3] This step forms an amide intermediate.
-
Oxime Formation: The ketone group of the amide intermediate is then converted to an oxime.
-
One-Pot Reduction: The oxime and amide functionalities are reduced in a single step to yield Novoldiamine.[3]
Quantitative Data:
While specific yields for each step are not detailed in the provided search results, the overall process is described as "highly efficient" and scalable to a pilot level.[2]
Historical Commercial Synthesis
An older, more complex commercial synthesis of Novoldiamine starts from 2-diethylaminoethanol and ethyl acetoacetate (B1235776).[4] This method is generally considered less efficient and is not as commonly practiced today.[4]
Experimental Protocol:
-
Formation of 2-chlorotriethylamine (A): 2-diethylaminoethanol is reacted with thionyl chloride.[4]
-
Formation of the Sodium Derivative of Ethyl Acetoacetate (B): Ethyl acetoacetate is treated with sodium ethoxide.[4]
-
Condensation: The two intermediates, A and B, are condensed to form an ester intermediate.[4]
-
Hydrolysis and Decarboxylation: The ester is hydrolyzed and then decarboxylated to produce 5-diethylamino-2-pentanone (B86192) (C).[4]
-
Reductive Amination: The final step involves the hydrogenation of 5-diethylamino-2-pentanone in the presence of ammonia (B1221849) to yield Novoldiamine.[4]
Quantitative Data:
Alternative Synthetic Strategies
Other synthetic routes to Novoldiamine have also been explored:
-
From γ-valerolactone: This approach involves the reaction of γ-valerolactone with diethylamine to produce 5-diethylamino-2-pentanol, which is then converted to Novoldiamine in a two-step sequence.[1]
-
From 5-chloro-2-pentanone: In this strategy, the ketone is first protected as a cyclic ketal using ethylene (B1197577) glycol. The resulting intermediate is then condensed with 2-(ethylamino)ethanol.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic pathways for Novoldiamine.
Caption: Synthesis of Novoldiamine from Levulinic Acid.
Caption: Historical Commercial Synthesis of Novoldiamine.
Signaling Pathways and Biological Activity
There is a notable lack of information in the public domain regarding the specific signaling pathways of Novoldiamine itself. Its primary role is that of a synthetic intermediate. The biological activity of the final drug products, such as chloroquine, which include the Novoldiamine side chain, are well-documented and involve mechanisms like the inhibition of heme polymerization in malaria parasites and modulation of lysosomal pH. However, these activities are attributed to the entire drug molecule and not to the Novoldiamine fragment alone.
Conclusion
The commercial preparation of Novoldiamine has seen significant advancements, moving towards more sustainable and efficient synthetic routes. The synthesis starting from levulinic acid represents the current state-of-the-art, offering a scalable and greener alternative to older, more complex methods. While the term "Novoldiamine" can be ambiguous, its most critical application in the pharmaceutical industry is as the N,N'-diethyl-1,5-pentanediamine precursor for essential medicines. Further research into optimizing yields and reaction conditions for the levulinic acid-based synthesis could further enhance the economic and environmental viability of producing this key pharmaceutical intermediate.
References
Navigating the Solubility Landscape of 2-Amino-5-diethylaminopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the solubility characteristics of 2-Amino-5-diethylaminopentane (CAS No. 140-80-7), a key intermediate in the synthesis of pharmaceuticals, including antimalarial drugs.[1][2][3] While specific quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this document provides a comprehensive overview based on established principles of amine solubility and outlines a detailed experimental protocol for its determination. This guide serves as a foundational resource for scientists and researchers, enabling informed solvent selection for synthesis, purification, and formulation development involving this versatile diamine.
Introduction to this compound
This compound, also known as N¹,N¹-Diethyl-1,4-pentanediamine, is a colorless liquid with the molecular formula C₉H₂₂N₂.[4] Its structure features a primary amine and a tertiary amine, which largely dictate its chemical behavior and solubility. This compound is a crucial building block in the manufacturing of various chemicals, most notably quinacrine (B1676205) and other antimalarials that share its fundamental side chain.[2][3][5] Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating final products.
Physicochemical Properties:
| Property | Value |
| CAS Number | 140-80-7 |
| Molecular Formula | C₉H₂₂N₂ |
| Molecular Weight | 158.28 g/mol [4] |
| Appearance | Colorless liquid[1][2] |
| Boiling Point | ~200-210 °C[1] |
| Density | ~0.817 g/mL at 25 °C[2] |
| Refractive Index | n20/D ~1.4429[2] |
Qualitative Solubility of this compound
Sources consistently indicate that this compound is soluble in water and alcohol.[1][2][3] Generally, aliphatic amines exhibit significant solubility in organic solvents, particularly polar organic solvents.[6] The solubility of amines is influenced by the interplay between the polar amine groups, capable of hydrogen bonding, and the nonpolar alkyl chains.
Given its molecular structure, this compound is expected to be soluble in a range of organic solvents due to the following factors:
-
Polarity: The presence of two nitrogen atoms imparts a degree of polarity to the molecule, facilitating interaction with polar solvents.
-
Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while both the primary and tertiary amines can act as hydrogen bond acceptors. This capability enhances its solubility in protic solvents like alcohols.
-
Alkyl Nature: The pentane (B18724) backbone and ethyl groups provide nonpolar character, allowing for miscibility with less polar solvents.
Based on these principles, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | High polarity and hydrogen bonding capability. |
| Ethers | Diethyl ether, Tetrahydrofuran | Soluble | Moderate polarity and ability to accept hydrogen bonds. |
| Ketones | Acetone, Methyl ethyl ketone | Soluble | Polar aprotic nature allows for dipole-dipole interactions. |
| Esters | Ethyl acetate | Soluble | Moderate polarity. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | Apolar nature of the alkyl chain interacts with the solvent. |
| Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble | The nonpolar hydrocarbon portion of the amine will interact favorably. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Less Soluble to Insoluble | The polarity of the amine groups may limit solubility in highly nonpolar solvents. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a liquid solute in a solvent.
Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.
Materials:
-
This compound (purity ≥ 97%)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph with a suitable column and detector (e.g., FID) or a titrator for acid-base titration.
-
Syringe filters (chemically compatible with the solvent)
-
Vials for sample collection
Procedure:
-
Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the selected organic solvent. The excess solute is crucial to ensure that saturation is achieved.
-
Equilibration: Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for a prolonged period (e.g., 12-24 hours) to allow the undissolved solute to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled syringe to match the equilibration temperature. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any suspended micro-particles.
-
Quantification:
-
Gravimetric Analysis: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., rotary evaporator) and weigh the remaining solute.
-
Chromatographic Analysis (GC): Dilute the filtered sample with a known volume of the solvent and analyze it using a pre-calibrated gas chromatograph.
-
Titration: Dilute the sample in a suitable solvent and titrate with a standardized acidic solution.
-
-
Data Analysis: Calculate the solubility in desired units (e.g., g/100 mL, mol/L) from the amount of solute in the known volume of the solvent. Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound for a specific application.
Caption: Logical workflow for solubility assessment of this compound.
Conclusion
References
Spectroscopic Profile of 2-Amino-5-diethylaminopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Amino-5-diethylaminopentane. The information is presented to support research, development, and quality control activities involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts.
¹H NMR Data
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Assignment | Chemical Shift (ppm) | Notes |
| H-2 | ~2.90 | Multiplet |
| Diethylamino CH₂ | ~2.52 | Quartet |
| H-5 | ~2.41 | Multiplet |
| H-4 | ~1.46 - 1.50 | Multiplet |
| H-3 | ~1.31 | Multiplet |
| Methyl CH₃ (on C-1) | ~1.07 | Doublet |
| Diethylamino CH₃ | ~1.02 | Triplet |
| NH₂ | Not explicitly assigned, variable | Broad singlet, exchanges with D₂O |
Note: The chemical shifts are reported for spectra taken in CDCl₃. The exact values and multiplicities may vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Data
The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.
| Assignment | Chemical Shift (ppm) |
| C-2 | ~48.5 |
| C-5 | ~51.5 |
| Diethylamino CH₂ | ~46.8 |
| C-4 | ~35.0 |
| C-3 | ~22.0 |
| Methyl C-1 | ~23.5 |
| Diethylamino CH₃ | ~11.5 |
Note: The chemical shifts are reported for spectra taken in CDCl₃.
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring NMR spectra of amine compounds like this compound.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, 5-25 mg of the compound is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio.
-
Solvent Selection: High-purity deuterated solvents are used to avoid large solvent signals. Chloroform-d (CDCl₃) is a common choice for amines. The choice of solvent should be based on the sample's solubility.
-
Sample Filtration: The sample should be fully dissolved. If any solid particles are present, the solution must be filtered to prevent disruption of the magnetic field homogeneity, which can lead to broad spectral lines.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent signal can be used for calibration (e.g., CDCl₃ at δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).
Data Acquisition:
-
The sample tube is inserted into the spectrometer.
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to optimize homogeneity.
-
Standard acquisition parameters are used. A typical experiment involves a pulse angle of 30-90°, 8 to 16 scans for ¹H NMR, and a sufficient number of scans for ¹³C NMR to obtain a good signal-to-noise ratio. The acquisition time is typically 2-4 seconds.
Infrared (IR) Spectroscopy
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (primary amine) | 3400-3250 | Medium | Two bands are expected for a primary amine: an asymmetric and a symmetric stretch.[1] |
| C-H Stretch (alkyl) | 2960-2850 | Strong | Characteristic of the pentane (B18724) backbone and ethyl groups.[2] |
| N-H Bend (primary amine) | 1650-1580 | Medium | Also known as scissoring vibration.[1] |
| C-N Stretch (aliphatic amine) | 1250-1020 | Medium-Weak | Represents the stretching of the carbon-nitrogen bonds.[1] |
| N-H Wag (primary amine) | 910-665 | Broad, Strong | Out-of-plane bending of the N-H bonds.[1] |
Experimental Protocol for IR Spectroscopy (Liquid Sample)
The following protocol describes the acquisition of an IR spectrum for a liquid sample such as this compound using the thin-film method.
Sample Preparation:
-
Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator.
-
Using a pipette, place one to two drops of the liquid this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
Data Acquisition:
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to subtract any atmospheric and instrumental interferences.
-
Acquire the IR spectrum of the sample. The instrument passes a beam of infrared light through the sample and records the frequencies at which the light is absorbed.
-
After data acquisition, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and return them to the desiccator.
Logical Relationships and Workflows
Due to the nature of the requested information focusing on fundamental spectroscopic data, there are no complex signaling pathways or experimental workflows to visualize. The relationship between the chemical structure and its spectroscopic output is direct and does not necessitate a diagrammatic representation in this context.
References
An In-depth Technical Guide to the Reactivity Profile of 2-Amino-5-diethylaminopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Amino-5-diethylaminopentane (CAS No. 140-80-7), also known as N¹,N¹-Diethyl-1,4-pentanediamine, is a key diamine intermediate with significant applications in the pharmaceutical industry. Its bifunctional nature, featuring both a primary and a tertiary amine, imparts a versatile reactivity profile that makes it an essential building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and applications, with a particular focus on its role in the development of antimalarial drugs. Detailed experimental methodologies and graphical representations of workflows and reaction pathways are included to support research and development efforts.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature, soluble in water and alcohol. Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 140-80-7 | [3] |
| Molecular Formula | C₉H₂₂N₂ | [3] |
| Molecular Weight | 158.28 g/mol | [3][4] |
| Appearance | Colorless clear liquid | [1] |
| Boiling Point | approx. 200-210 °C (at 760 mmHg); 101 °C (at 37 mmHg) | [1] |
| Melting Point | approx. -50 °C | [1] |
| Density | 0.817 g/mL at 25 °C | [2][4] |
| Refractive Index (n²⁰/D) | 1.4429 | [2][4] |
| pKa (Predicted) | 10.81 ± 0.35 | [1] |
| Solubility | Soluble in water and alcohol | [1] |
| Flash Point | 68 °C (154.4 °F) - closed cup | [4] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the reductive amination of 5-diethylamino-2-pentanone (B86192). This method is efficient and proceeds via an imine intermediate, which is then reduced to the primary amine. Alternative routes include the catalytic amination of 5-diethylamino-2-pentanol (B1593837) or the hydrogenation of the corresponding oxime.
Experimental Protocol: Representative Reductive Amination
Reaction: Reductive amination of 5-diethylamino-2-pentanone with ammonia (B1221849).
Materials:
-
5-diethylamino-2-pentanone
-
Ammonia (e.g., solution in methanol (B129727) or as ammonium (B1175870) acetate)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)[5][6]
-
1,2-Dichloroethane (B1671644) (DCE) or Tetrahydrofuran (THF) (Anhydrous)[5][6]
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a solution of 5-diethylamino-2-pentanone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add the ammonia source (e.g., ammonium acetate, 1.5-2.0 eq).
-
The mixture is stirred at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 20-60 minutes to facilitate imine formation. Acetic acid (1.1 eq) can be added as a catalyst if the reaction is slow.[5][6]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred mixture. The reaction is mildly exothermic.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCE or another suitable solvent (e.g., ethyl acetate) (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified further by vacuum distillation.
Caption: General workflow for the synthesis of this compound.
Core Reactivity Profile
The reactivity of this compound is dominated by its two distinct amino functionalities.
-
Primary Amine (-NH₂): Located at the C2 position, this group is nucleophilic and can participate in a wide range of reactions typical of primary amines, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides, though this can lead to over-alkylation.
-
Imine Formation: Condensation with aldehydes and ketones.
-
Nucleophilic Substitution: Serving as a nucleophile to displace leaving groups.
-
-
Tertiary Amine (-N(Et)₂): Located at the C5 position, this group is basic but non-nucleophilic due to steric hindrance. Its primary roles are:
-
Acid Scavenger: It readily neutralizes acids in exothermic reactions to form ammonium salts.[2]
-
Directing Group: Its basicity can influence the protonation state of the molecule and affect reactivity at other sites.
-
The molecule is generally incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2] Reaction with strong reducing agents, such as hydrides, may generate flammable hydrogen gas.[2]
Caption: Reactivity profile of this compound's functional groups.
Applications in Drug Development
The most prominent application of this compound is as a crucial side-chain intermediate in the synthesis of 4-aminoquinoline (B48711) antimalarial drugs, such as Chloroquine and Quinacrine.[1]
Logical Workflow: Synthesis of Quinacrine
The synthesis of Quinacrine involves the nucleophilic substitution of a chlorine atom on the acridine (B1665455) core by the primary amine of this compound.
Caption: Role of this compound in Quinacrine synthesis.
Proposed Mechanism of Action in Malaria
In antimalarial drugs like Chloroquine, the diaminoalkane side chain is critical for efficacy. The terminal diethylamino group, being basic, becomes protonated within the acidic (pH 4.5-5.0) food vacuole of the malaria parasite (Plasmodium falciparum). This protonation traps the drug inside the vacuole, where it can interfere with the parasite's detoxification of heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, ultimately killing the parasite.
Caption: Proposed mechanism of drug trapping in the parasite food vacuole.
Safety and Handling
This compound is classified as toxic and corrosive. It can cause severe skin burns and eye damage.[4] Inhalation, ingestion, or skin contact may cause severe injury.[2]
-
Handling: Should be handled in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, is mandatory.[4]
-
Storage: Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container. Keep away from incompatible materials and ignition sources.[1]
Conclusion
This compound possesses a rich and versatile reactivity profile governed by its primary and tertiary amine groups. Its established role as a cornerstone in the synthesis of 4-aminoquinoline antimalarials highlights its importance in medicinal chemistry. Understanding its synthesis, handling, and specific reaction tendencies is crucial for leveraging this intermediate in the development of novel therapeutics and other advanced chemical applications.
References
- 1. chemeo.com [chemeo.com]
- 2. This compound | 140-80-7 [chemicalbook.com]
- 3. 1,4-Pentanediamine, N1,N1-diethyl- [webbook.nist.gov]
- 4. This compound 97 140-80-7 [sigmaaldrich.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
Unraveling the Discovery and History of Novoldiamine: A Fictional Exploration
Disclaimer: The following in-depth technical guide on "Novoldiamine" is a fictional piece created to fulfill the user's request. As of this writing, there is no publicly available scientific information on a compound named Novoldiamine. All data, experimental protocols, and historical events described below are hypothetical and for illustrative purposes only.
Abstract
Novoldiamine, a novel synthetic diamine, has emerged as a promising therapeutic agent with potent anti-inflammatory and neuroprotective properties. This document traces the journey of Novoldiamine from its serendipitous discovery to its current stage of preclinical development. We will delve into the key experiments that elucidated its mechanism of action, summarize its pharmacological profile, and provide detailed protocols for its synthesis and primary bioassays. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the expanding field of immunomodulatory and neuroprotective compounds.
Discovery and Initial Synthesis
The story of Novoldiamine began in 2017 at the fictional "Institute for Advanced Molecular Studies" (IAMS). A research team led by Dr. Aris Thorne was investigating novel catalytic methods for C-N bond formation. During the attempted synthesis of a complex alkaloid, an unexpected side reaction yielded a crystalline compound with unusual spectral properties. This compound, later named Novoldiamine, was initially set aside.
A year later, a lab-wide screening initiative testing archived compounds for unforeseen biological activity revealed that Novoldiamine exhibited potent inhibitory effects on cytokine production in activated macrophages. This serendipitous finding shifted the focus of Dr. Thorne's team towards exploring the therapeutic potential of this novel molecule.
Optimized Synthesis Protocol
The initial synthesis of Novoldiamine was inefficient. The team at IAMS developed an optimized, scalable protocol, which is detailed below.
Experimental Protocol: Optimized Synthesis of Novoldiamine
-
Reaction Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents:
-
1-bromo-4-nitrobenzene (B128438) (10.1 g, 50 mmol)
-
(S)-1-phenylethanamine (6.05 g, 50 mmol)
-
Palladium(II) acetate (B1210297) (0.224 g, 1 mol%)
-
(R)-BINAP (0.622 g, 1 mol%)
-
Sodium tert-butoxide (14.4 g, 150 mmol)
-
Anhydrous Toluene (B28343) (200 mL)
-
-
Procedure:
-
The flask is charged with palladium(II) acetate, (R)-BINAP, and sodium tert-butoxide.
-
The flask is purged with nitrogen for 15 minutes.
-
Anhydrous toluene is added, followed by 1-bromo-4-nitrobenzene and (S)-1-phenylethanamine.
-
The reaction mixture is heated to 100°C and stirred for 24 hours under a nitrogen atmosphere.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
After cooling to room temperature, the mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: 30% ethyl acetate in hexanes) to yield Novoldiamine as a pale yellow solid.
-
Elucidation of Mechanism of Action
Initial studies focused on understanding how Novoldiamine exerted its anti-inflammatory effects. The primary hypothesis centered on the inhibition of key signaling pathways involved in the inflammatory response.
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Experiments were designed to determine if Novoldiamine could modulate this pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in a 24-well plate and transfected with an NF-κB luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, cells are pre-treated with varying concentrations of Novoldiamine (1, 10, 100 nM) for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (100 ng/mL) for 6 hours.
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Luciferase activity is normalized to total protein concentration.
The results, summarized in Table 1, demonstrated a dose-dependent inhibition of NF-κB activation by Novoldiamine.
The Pivotal Role of the Diamine Side Chain: A Deep Dive into the Structure-Activity Relationship of 2-Amino-5-diethylaminopentane Derivatives in Antimalarial Drug Discovery
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel and effective antimalarial agents, the structure-activity relationship (SAR) of 2-Amino-5-diethylaminopentane derivatives continues to be a focal point for researchers and drug development professionals. This technical guide elucidates the critical role of this diaminoalkane side chain, commonly employed in 4-aminoquinoline (B48711) antimalarials, in determining potency, overcoming drug resistance, and influencing the mechanism of action against Plasmodium falciparum, the deadliest species of malaria parasite.
Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline core, exemplified by the seminal antimalarial drug chloroquine (B1663885), has been a cornerstone of malaria chemotherapy for decades. Its efficacy hinges on its ability to accumulate in the acidic digestive vacuole of the parasite and interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. However, the emergence and spread of chloroquine-resistant strains of P. falciparum have severely compromised its clinical utility. This resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which facilitates the efflux of the drug from the digestive vacuole.
This has spurred intensive research into structural modifications of the 4-aminoquinoline scaffold to evade this resistance mechanism. A key area of investigation has been the manipulation of the diaminoalkane side chain, for which this compound serves as a crucial building block.
The Structure-Activity Relationship: A Quantitative Perspective
The potency of 4-aminoquinoline derivatives is profoundly influenced by the nature of the substituent at the 7-position of the quinoline (B57606) ring and the structure of the diaminoalkane side chain. The length and branching of this side chain are critical for activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
A seminal study and subsequent research have demonstrated that modifications to the N,N-diethyldiaminoalkane side chain can restore activity against resistant parasites. While the classic isopentyl side chain of chloroquine [-HNCHMe(CH2)3NEt2] is susceptible to efflux by mutant PfCRT, alterations in chain length have shown remarkable efficacy.
Table 1: In Vitro Antiplasmodial Activity of 7-Chloro-4-aminoquinoline Derivatives with Varying Diaminoalkane Side Chains
| Side Chain Structure | IC50 (nM) - CQS P. falciparum | IC50 (nM) - CQR P. falciparum |
| -HN(CH2)2NEt2 | 3 - 12 | 3 - 12 |
| -HN(CH2)3NEt2 | 3 - 12 | 3 - 12 |
| -HNCHMeCH2NEt2 | 3 - 12 | 3 - 12 |
| -HNCHMe(CH2)3NEt2 (Chloroquine) | Low nM | High nM (Resistant) |
Data inferred from published research indicating high activity for the specified side chains against both CQS and CQR strains, with specific IC50 values falling within the low nanomolar range.[1]
Furthermore, the substituent at the 7-position of the quinoline ring plays a crucial role in modulating the activity of these derivatives. Halogen substitutions, such as iodo and bromo, at the 7-position of 4-aminoquinolines with shorter diaminoalkane side chains, have been shown to be as effective as their 7-chloro counterparts against both CQS and CQR strains, with IC50 values in the low nanomolar range (3-12 nM).[1] In contrast, derivatives with 7-fluoro or 7-trifluoromethyl groups generally exhibit reduced activity, particularly against resistant strains.[1]
Mechanism of Action and the Role of the Side Chain in Overcoming Resistance
The primary mechanism of action of 4-aminoquinoline antimalarials is the inhibition of hemozoin formation. Inside the parasite's digestive vacuole, the drug, being a weak base, becomes protonated and trapped. It then binds to heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin crystals. The accumulation of free heme leads to oxidative stress and parasite death.
The diaminoalkane side chain is thought to play a crucial role in the high accumulation of the drug in the digestive vacuole. In chloroquine-resistant parasites, the mutated PfCRT transporter recognizes and effluxes the protonated form of chloroquine. The structural modifications in the side chain of novel derivatives, such as shortening the carbon chain, appear to hinder recognition and transport by the mutant PfCRT, thereby restoring drug accumulation and efficacy.
Figure 1: Simplified signaling pathway of 4-aminoquinoline antimalarials.
Experimental Protocols
The determination of the in vitro antiplasmodial activity of this compound derivatives is crucial for SAR studies. The 50% inhibitory concentration (IC50) is a key parameter and is typically determined using methods such as the SYBR Green I-based fluorescence assay or the [³H]-hypoxanthine incorporation assay.
SYBR Green I-Based Fluorescence Assay for IC50 Determination
This high-throughput assay measures the proliferation of malaria parasites by quantifying their DNA content using the fluorescent dye SYBR Green I.
Materials:
-
P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2)
-
Human erythrocytes (O+)
-
Complete Medium (CM): RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I or 10% human serum.
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
SYBR Green I lysis buffer
-
96-well black, clear-bottom microtiter plates
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in flasks at a 2-5% hematocrit in Complete Medium at 37°C in a modular incubation chamber flushed with the gas mixture. Synchronize cultures to the ring stage using sorbitol treatment.
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in CM in a separate 96-well plate. Transfer 100 µL of each dilution to the assay plate in triplicate. Include drug-free and background controls.
-
Assay Initiation: Adjust the synchronized ring-stage parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2% in CM. Add 100 µL of this suspension to each well of the drug plate.
-
Incubation: Incubate the plate for 72 hours at 37°C in the gas mixture.
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the drug-free control and plot against the log of the drug concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Figure 2: Experimental workflow for the SYBR Green I-based IC50 determination assay.
Conclusion and Future Directions
The this compound moiety and its analogs remain a fertile ground for the development of novel antimalarials. The structure-activity relationships highlighted in this guide underscore the potential for rational drug design to combat chloroquine resistance. Future research should focus on synthesizing and evaluating a broader range of derivatives with diverse side chain architectures and quinoline substitutions to identify candidates with improved potency, favorable pharmacokinetic profiles, and minimal toxicity. A deeper understanding of the molecular interactions between these derivatives and both the wild-type and mutant PfCRT will be instrumental in designing the next generation of 4-aminoquinoline antimalarials.
References
Toxicological Profile of 2-Amino-5-diethylaminopentane: An In-depth Technical Guide
Disclaimer: This document provides a comprehensive toxicological profile of 2-Amino-5-diethylaminopentane. Due to the limited availability of specific toxicological data for this compound, this guide incorporates data from structurally similar aliphatic amines to provide a thorough assessment based on structure-activity relationships. All data derived from analogous compounds are clearly indicated.
Executive Summary
This compound is a colorless liquid with a faint amine odor, primarily used as an intermediate in the synthesis of pharmaceuticals and other chemicals.[1][2] Toxicological data on this specific compound is scarce. However, based on information from structurally related aliphatic amines, it is predicted to be toxic by ingestion, inhalation, and skin absorption, and is expected to be corrosive to the skin and eyes, capable of causing severe burns.[2][3][4] This guide summarizes the available toxicological information and provides an in-depth analysis of the potential hazards associated with this compound by examining data from analogous short-chain aliphatic amines.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 140-80-7 | [1] |
| Molecular Formula | C₉H₂₂N₂ | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 200-210 °C | [1] |
| Melting Point | -50 °C | [1] |
| Density | 0.817 g/mL at 25 °C | [4] |
| Solubility | Soluble in water and organic solvents | [1] |
Toxicological Data (Based on Structural Analogs)
Acute Toxicity
Acute toxicity data for this compound is not available. The following table summarizes acute toxicity data for structurally related short-chain aliphatic amines. Aliphatic amines generally exhibit moderate to high acute toxicity.
| Analogous Compound | Test Species | Route | LD₅₀/LC₅₀ | Reference |
| n-Propylamine | Rat | Oral | 370 mg/kg | Data from analogous compounds |
| Diethylamine | Rat | Oral | 540 mg/kg | Data from analogous compounds |
| 1,4-Diaminobutane (Putrescine) | Rat | Oral | 1620 mg/kg | Data from analogous compounds |
| 1,5-Diaminopentane (Cadaverine) | Rat | Oral | > 2000 mg/kg | Data from analogous compounds |
| Diethylamine | Rat | Inhalation | 4000 ppm (4h) | Data from analogous compounds |
Skin Corrosion and Irritation
This compound is classified as a substance that causes severe skin burns and eye damage.[5] This is a characteristic feature of many short-chain aliphatic amines due to their alkaline nature, which leads to the saponification of fats and denaturation of proteins in tissues.
Mechanism of Skin Corrosion:
Aliphatic amines are alkaline and can cause liquefactive necrosis of the skin. This process involves the saponification of lipids in the cell membranes, leading to cell disruption and deep tissue penetration. The hydroxyl ions generated from the interaction of the amine with water are primarily responsible for the corrosive effect. This damage triggers an inflammatory response and a cascade of cellular signaling events aimed at tissue repair.
Repeated Dose Toxicity
Specific repeated dose toxicity data for this compound are not available. Studies on analogous short-chain aliphatic amines indicate that the primary target organs upon repeated exposure are the respiratory tract (for inhalation exposure), liver, and kidneys.
| Analogous Compound | Test Species | Route | Duration | NOAEL | Observed Effects | Reference |
| Diethylamine | Rat | Inhalation | 28 days | 10 ppm | Nasal lesions, inflammation | Data from analogous compounds |
| Diethylamine | Rat | Oral | 90 days | 100 mg/kg/day | Liver and kidney weight changes | Data from analogous compounds |
| 1,4-Diaminobutane | Rat | Oral | 28 days | 100 mg/kg/day | Decreased body weight gain | Data from analogous compounds |
Genotoxicity
There are no specific genotoxicity studies available for this compound. The genotoxic potential of aliphatic amines is variable and depends on the specific structure. Some aliphatic amines have tested negative in bacterial reverse mutation assays (Ames test).
| Analogous Compound | Test System | Metabolic Activation | Result | Reference |
| Diethylamine | Ames Test (S. typhimurium) | With and Without | Negative | Data from analogous compounds |
| 1,4-Diaminobutane | Ames Test (S. typhimurium) | With and Without | Negative | Data from analogous compounds |
| 1,5-Diaminopentane | Ames Test (S. typhimurium) | With and Without | Negative | Data from analogous compounds |
Carcinogenicity
No carcinogenicity studies have been conducted on this compound. The carcinogenic potential of short-chain aliphatic amines is not well-established, with most available data focusing on aromatic amines. Long-term carcinogenicity bioassays on structurally similar compounds are limited.
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of this compound are not available. Studies on some aliphatic amines have shown potential for developmental toxicity at maternally toxic doses.
| Analogous Compound | Test Species | Route | NOAEL (Developmental) | NOAEL (Maternal) | Observed Effects | Reference |
| Diethylamine | Rat | Oral | 150 mg/kg/day | 50 mg/kg/day | Reduced fetal body weight at maternally toxic doses | Data from analogous compounds |
| 1,4-Diaminobutane | Rat | Oral | 100 mg/kg/day | 100 mg/kg/day | No developmental effects observed | Data from analogous compounds |
Experimental Protocols
In Vivo Dermal Corrosion (Based on OECD Guideline 404)
This test is designed to determine the potential of a substance to cause irreversible skin damage.
Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[3]
Signaling Pathways in Chemical Skin Injury
Chemical-induced skin injury, such as that caused by corrosive amines, activates a complex network of signaling pathways to orchestrate the wound healing process. Key pathways involved include:
-
Inflammatory Signaling Pathways (e.g., NF-κB, MAPK): Initial tissue damage triggers the release of pro-inflammatory cytokines and chemokines, activating pathways like NF-κB and MAPK. This leads to the recruitment of immune cells to the site of injury.
-
Cell Proliferation and Migration Pathways (e.g., EGFR, PI3K/Akt): Growth factors released at the wound site activate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). This, in turn, stimulates downstream pathways such as PI3K/Akt, promoting the proliferation and migration of keratinocytes and fibroblasts to close the wound.
-
Tissue Remodeling Pathways (e.g., TGF-β/Smad): The transforming growth factor-beta (TGF-β) pathway plays a crucial role in the later stages of wound healing, including the deposition of extracellular matrix proteins by fibroblasts and the remodeling of the scar tissue.
Conclusion
While specific toxicological data for this compound are lacking, a review of structurally similar aliphatic amines suggests a profile of moderate to high acute toxicity, and a significant potential for skin and eye corrosion. The genotoxic and carcinogenic potential appears to be low based on the available data for analogous compounds, but further testing would be required for a definitive assessment. Reproductive and developmental effects have been observed for some aliphatic amines, typically at doses that also cause maternal toxicity. The primary hazard associated with handling this compound is its corrosivity. Strict adherence to safety protocols, including the use of appropriate personal protective equipment, is essential to prevent severe chemical burns. Further toxicological studies on this compound are warranted to fully characterize its hazard profile.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Chloroquine Utilizing 2-Amino-5-diethylaminopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the antimalarial drug Chloroquine (B1663885), with a specific focus on the crucial role of the diamine side chain precursor, 2-Amino-5-diethylaminopentane.
Introduction
Chloroquine, a 4-aminoquinoline (B48711) derivative, has been a cornerstone in the treatment and prophylaxis of malaria for decades.[1][2][3][4] Its synthesis is a well-established process in medicinal chemistry, primarily involving the condensation of 4,7-dichloroquinoline (B193633) with a suitable diamine side chain. The key precursor for this side chain is this compound (also known as N¹,N¹-diethylpentane-1,4-diamine or Novaldiamine).[5][6][7] This document outlines the synthetic pathway, provides detailed experimental protocols, and presents quantitative data from various synthetic approaches.
Synthesis Overview
The principal synthesis of chloroquine involves the reaction of 4,7-dichloroquinoline with this compound.[5] This reaction is a nucleophilic aromatic substitution where the primary amine of the pentanediamine (B8596099) derivative displaces the chlorine atom at the 4-position of the quinoline (B57606) ring.
The overall synthetic strategy can be broken down into two main stages:
-
Synthesis of the 4,7-dichloroquinoline core: This is typically achieved through a multi-step process starting from m-chloroaniline.[1][5]
-
Synthesis of the this compound side chain: Various methods exist for the preparation of this key intermediate.[5]
-
Condensation to form Chloroquine: The final step involves the reaction of the two precursors to yield the chloroquine base, which is often converted to a phosphate (B84403) salt for pharmaceutical use.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data reported for the synthesis of chloroquine and its intermediates.
Table 1: Synthesis Yield and Purity of Chloroquine
| Step | Starting Materials | Product | Yield (%) | Purity (HPLC Area %) | Reference |
| Condensation & Purification | 4,7-dichloroquinoline, this compound | Chloroquine (crude) | 86.40 | 97.96 | [9] |
| Salt Formation & Recrystallization | Chloroquine, Phosphoric acid | Chloroquine Phosphate | 80.32 | 98.44 | [9] |
| Alternative Salt Formation | Chloroquine, Phosphoric acid | Chloroquine Phosphate | 79.7 | 98.22 | [9] |
| Free Base Liberation | Chloroquine Phosphate, NaOH | Chloroquine (free base) | 94 | Not Specified | [5] |
Experimental Protocols
Protocol 1: Synthesis of Chloroquine from 4,7-dichloroquinoline and this compound
This protocol is adapted from established industrial synthesis methods.
Step 1: Condensation Reaction
-
In a suitable reaction vessel, combine 4,7-dichloroquinoline (1.0 mol) and phenol (B47542) (1.0 mol).
-
Heat the mixture to 80-90 °C.
-
Slowly add this compound (2.1 mol) and di-n-propylamine (0.89 mol).
-
Pressurize the reactor to 1.4 atm and continue the reaction.
-
After completion, dilute the reaction mixture with dichloromethane.
-
Adjust the pH of the system to 8-9 using a 10% sodium hydroxide (B78521) solution.
-
Perform a liquid-liquid extraction. Wash the organic phase with water and concentrate to dryness to obtain crude chloroquine.[9]
Step 2: Purification of Chloroquine Base
-
Dissolve the crude chloroquine in petroleum ether by heating.
-
Allow the solution to cool in an ice water bath to induce crystallization.
-
Filter the solid and dry to obtain purified chloroquine.[9]
Step 3: Formation of Chloroquine Phosphate
-
Dissolve the purified chloroquine base (1.0 mol) in ethanol (B145695).
-
Slowly add phosphoric acid (85%, ~1.3 mol) dropwise while stirring.
-
Maintain the reaction under heat to facilitate the reaction.
-
After the reaction is complete, filter the crude chloroquine phosphate.
-
Recrystallize the crude product from ethanol by heating to dissolve and then cooling in an ice water bath.
-
Filter and dry the purified chloroquine phosphate.[9]
Protocol 2: Synthesis of this compound
This protocol outlines a common method for the synthesis of the diamine side chain.
-
Alkylation: Alkylate acetoacetic ester with 2-diethylaminoethylchloride to produce 2-diethylaminoethylacetoacetic acid ester.[5]
-
Hydrolysis and Decarboxylation: Subject the ester to acidic hydrolysis (e.g., with hydrochloric acid) to induce simultaneous decarboxylation, yielding 1-diethylamino-4-pentanone.[5]
-
Reductive Amination: Perform a reductive amination of 1-diethylamino-4-pentanone with hydrogen and ammonia (B1221849) using a Raney nickel catalyst to obtain this compound.[5]
Visualizations
Chloroquine Synthesis Pathway
Caption: Synthetic pathway of Chloroquine Phosphate.
Experimental Workflow for Chloroquine Synthesis
Caption: Workflow for Chloroquine synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Antimalarials Utilizing Novoldiamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 8-aminoquinoline-based antimalarial drugs, utilizing Novoldiamine (also known as Primaquine) or its core structure. The methodologies outlined are collated from established scientific literature and are intended to guide researchers in the development of novel antimalarial agents.
Introduction
Novoldiamine, chemically identified as 8-((4-amino-1-methylbutyl)amino)-6-methoxyquinoline, is a critical pharmacophore in antimalarial drug discovery. It serves as the foundational structure for Primaquine, the only FDA-approved drug for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale by targeting the dormant liver-stage hypnozoites. The 8-aminoquinoline (B160924) scaffold is a key building block for synthesizing a range of analogues with potential for improved efficacy, reduced toxicity, and activity against drug-resistant parasite strains.
Synthesis of Primaquine and its Analogues
The synthesis of Primaquine and its derivatives generally involves the coupling of a substituted 8-amino-6-methoxyquinoline (B117001) core with a suitable side chain. Several synthetic strategies have been developed to achieve this, often starting from readily available materials.
General Synthesis Strategy
A common approach for the synthesis of Primaquine involves the reaction of 6-methoxy-8-aminoquinoline with a protected or pre-functionalized 4-amino-1-methylbutyl side chain. The choice of protecting groups and coupling conditions is crucial for achieving high yields and purity.
A representative synthetic workflow is depicted below:
Caption: General workflow for Primaquine synthesis.
Experimental Protocols
Protocol 1: Synthesis of Primaquine via Phthalimide Intermediate[1]
This protocol describes a robust method for the preparation of Primaquine from 6-methoxy-8-aminoquinoline and 1,4-dibromopentane.
Step 1: Synthesis of N-(4-bromopentyl)phthalimide
-
Dissolve potassium phthalimide in acetone.
-
Add 1,4-dibromopentane to the solution.
-
Reflux the mixture to facilitate the reaction.
-
After cooling, filter off the potassium bromide precipitate.
-
Distill the filtrate under reduced pressure to remove the solvent and unreacted dibromopentane, yielding the product.
Step 2: Coupling with 6-methoxy-8-aminoquinoline
-
Mix N-(4-bromopentyl)phthalimide with an excess of 6-methoxy-8-aminoquinoline.
-
Heat the mixture in an oil bath with stirring, for instance, up to 125°C for 30 minutes, followed by 1 hour at 100-105°C.[1]
-
The resulting product is 8-((4-phthalimido-1-methylbutyl)amino)-6-methoxyquinoline.
Step 3: Deprotection to Yield Primaquine
-
Treat the phthalimido-primaquine intermediate with hydrazine hydrate to cleave the phthalimide group.
-
The free base of Primaquine is liberated.
Step 4: Formation of Primaquine Diphosphate Salt
-
Dissolve the Primaquine free base in a suitable solvent like ether.
-
Add a calculated amount of phosphoric acid in ethanol (B145695) to the solution.
-
An oily orange deposit of the diphosphate will form, which can be crystallized from aqueous alcohol. The resulting Primaquine diphosphate melts at 210-211°C.[1]
Protocol 2: Scalable Synthesis of Novoldiamine Intermediate from Levulinic Acid[2][3][4][5][6]
This protocol outlines a modern and scalable approach to synthesize the diamine side chain, Novoldiamine, starting from bio-renewable levulinic acid.
Caption: Synthesis of Novoldiamine from Levulinic Acid.
Step 1: Acid-Amine Coupling
-
Couple levulinic acid with a secondary amine (e.g., diethylamine).
-
This reaction is assisted by 1,1'-carbonyldiimidazole in a solvent like THF at room temperature for 8 hours.[2]
Step 2: Oxime Formation
-
React the resulting amide intermediate with hydroxylamine hydrochloride.
-
Use sodium acetate (B1210297) as a base in a 2:1 mixture of ethanol and water at 70°C for 8 hours.[2]
Step 3: One-Pot Reduction
-
Reduce the oxime-amide functional groups in a one-pot reaction.
-
Use a reducing agent such as borane-tetrahydrofuran (B86392) complex (1 M) in THF under a nitrogen atmosphere at room temperature for 18 hours.[3] This yields Novoldiamine.
Protocol 3: Synthesis of Chloroquine using Novoldiamine[2]
This protocol details the final step in synthesizing Chloroquine, a related 4-aminoquinoline (B48711) antimalarial, using the Novoldiamine side chain.
-
In a round-bottom flask, charge 4,7-dichloroquinoline (B193633) (1.0 mmol), Novoldiamine (1.2 mmol), and phenol (B47542) (3.0 mmol).
-
Heat the reaction mixture to 120°C with continuous stirring for 18 hours.[3]
-
After the reaction, wash the mixture with a 1.5 M NaOH solution.
-
Back-extract the aqueous wash with dichloromethane.
-
Combine the organic layers and extract with 1 M hydrochloric acid.
-
Basify the aqueous extract to pH 12 with a potassium carbonate solution and extract with dichloromethane.
-
Dry the organic extract over sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain Chloroquine.
Quantitative Data Summary
The following table summarizes key quantitative data from the synthesis of Primaquine and related compounds.
| Compound | Starting Materials | Key Reagents | Yield | Melting Point (°C) | Reference |
| N-(4-bromopentyl)phthalimide | 1,4-Dibromopentane, Potassium Phthalimide | Acetone | 67% | - | [1] |
| Phthalimido-Primaquine Intermediate | N-(4-bromopentyl)phthalimide, 6-methoxy-8-aminoquinoline | - | 51% | - | [1] |
| Primaquine Diphosphate | Primaquine Free Base, Phosphoric Acid | Ethanol, Ether | - | 210-211 | [1] |
| Chloroquine | 4,7-dichloroquinoline, Novoldiamine | Phenol | - | - | [3] |
Signaling Pathways and Logical Relationships
The development of Primaquine analogues often aims to modify its pharmacokinetic or pharmacodynamic properties. For instance, creating derivatives can alter metabolic pathways to reduce toxicity or enhance activity against specific parasite stages.
Caption: Logical relationships in Primaquine analogue development.
Conclusion
The synthetic protocols detailed in these application notes provide a foundation for the laboratory-scale synthesis of Primaquine and related antimalarial compounds using Novoldiamine or its precursors. These methods, derived from peer-reviewed literature, offer robust and scalable pathways for researchers engaged in antimalarial drug discovery and development. The continual exploration of new synthetic routes and analogues of the 8-aminoquinoline class remains a vital strategy in the global effort to combat malaria.
References
Application Notes and Protocols for 2-Amino-5-diethylaminopentane as a Building Block in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-diethylaminopentane, also known as N¹,N¹-Diethyl-1,4-pentanediamine or Novoldiamine, is a versatile diamine that serves as a crucial building block in organic synthesis. Its bifunctional nature, possessing both a primary and a tertiary amine, allows for its incorporation into a variety of molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent pharmaceutical compounds, namely Chloroquine and a general overview of the synthesis of Quinacrine (B1676205).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 140-80-7 | [1] |
| Molecular Formula | C₉H₂₂N₂ | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 200.5 ± 8.0 °C (Predicted) | |
| Density | 0.840 ± 0.06 g/cm³ (Predicted) | |
| pKa | 10.81 ± 0.35 (Predicted) |
Application in the Synthesis of Chloroquine
This compound is a key intermediate in the synthesis of Chloroquine, a widely used antimalarial drug. The synthesis involves a nucleophilic aromatic substitution reaction with 4,7-dichloroquinoline (B193633).
General Reaction Scheme
The overall reaction for the synthesis of Chloroquine is as follows:
Experimental Protocol: Synthesis of Chloroquine
This protocol is adapted from established synthetic methods and provides a procedure for the synthesis of racemic Chloroquine.
Materials:
-
4,7-dichloroquinoline
-
This compound (Novoldiamine)
-
Phenol
-
Chloroform
-
10% Potassium hydroxide (B78521) solution
-
Petroleum ether
-
Phosphoric acid (85%)
Procedure:
-
Condensation Reaction:
-
In a reaction vessel, mix 198 g (1 mol) of 4,7-dichloroquinoline with 94 g (1 mol) of phenol.
-
Heat the mixture to 70-80 °C until a uniform mixture is obtained.
-
Slowly add 332 g (2.1 mol) of this compound to the reaction mixture under a pressure of 1.7 atm.
-
After the addition is complete, allow the reaction to proceed until completion.
-
Dilute the reaction mixture with 600 mL of chloroform.
-
-
Work-up and Purification of Chloroquine Base:
-
Adjust the pH of the system to 8-9 using a 10% potassium hydroxide solution.
-
Perform a liquid-liquid extraction. The aqueous phase can be retained for further analysis if needed.
-
Wash the organic phase three times with 570 mL of water.
-
Concentrate the organic phase under reduced pressure to obtain crude Chloroquine.
-
To the crude product, add 200 mL of petroleum ether and heat until dissolved.
-
Cool the solution in an ice water bath to induce crystallization.
-
Filter the crystals and dry to obtain purified Chloroquine base.
-
-
Salt Formation (Chloroquine Phosphate):
-
Mix 338.5 g (1.06 mol) of the purified Chloroquine base with 90 mL of ethanol until uniform.
-
Slowly add 150 mL of 85% phosphoric acid (1.30 mol) dropwise while maintaining the temperature.
-
After the reaction is complete, filter the precipitate to obtain crude Chloroquine phosphate (B84403).
-
-
Recrystallization of Chloroquine Phosphate:
-
Add 150 mL of ethanol to the crude Chloroquine phosphate and heat until dissolved.
-
Cool the solution in an ice water bath to induce crystallization.
-
Filter the crystals and dry to obtain high-purity Chloroquine phosphate.
-
Quantitative Data for Chloroquine Synthesis
| Step | Product | Molar Yield (%) | Purity (HPLC) (%) |
| Purification of Chloroquine Base | Chloroquine | 90.72 | 98.55 |
| Recrystallization of Chloroquine Phosphate | Chloroquine Phosphate | 80.0 | 98.6 |
Spectroscopic Data for Chloroquine Phosphate
-
¹H NMR (400MHz, D₂O): δ 8.20 (d, J=7.2Hz, 1H), 8.07 (d, J=9.1Hz, 1H), 7.65 (d, J=2.1Hz, 1H), 7.48 (dd, J=9.1, 2.1Hz, 1H), 6.78 (d, J=7.3Hz, 1H), 4.16–4.00 (m, 1H), 3.23–3.03 (m, 7H), 1.88–1.65 (m, 4H), 1.36 (d, J=6.5Hz, 3H), 1.23–1.07 (m, 6H).
Experimental Workflow: Synthesis of Chloroquine
Caption: Workflow for the synthesis of Chloroquine Phosphate.
Application in the Synthesis of Quinacrine (Mepacrine)
This compound is also a precursor for the synthesis of Quinacrine (also known as Mepacrine), another antimalarial drug. The synthesis follows a similar principle to that of Chloroquine, involving the reaction of the diamine with a substituted acridine (B1665455) derivative.
General Reaction Scheme
The general reaction for the synthesis of Quinacrine is:
General Synthetic Approach
While a detailed, step-by-step protocol with specific quantities and yields is not as readily available in the reviewed literature as for Chloroquine, the general procedure involves the coupling of this compound with 2-methoxy-6,9-dichloroacridine in the presence of phenol. The resulting Quinacrine is typically isolated as its dihydrochloride (B599025) salt.
Logical Relationship: Key Components in Antimalarial Synthesis
Caption: Role of this compound in synthesis.
Safety Information
This compound is a corrosive and toxic substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).
Conclusion
This compound is a valuable and versatile building block in organic chemistry, particularly for the synthesis of quinoline- and acridine-based pharmaceuticals. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of medicinal chemistry and drug development for the practical application of this important intermediate.
References
Application Notes and Protocols: Novoldiamine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Novoldiamine, chemically known as 1-diethylamino-4-aminopentane, is a critical diamine intermediate in the synthesis of several historically significant and medicinally important compounds. While Novoldiamine itself is not typically used as a therapeutic agent, its structural motif is a key pharmacophore in a class of quinoline-based drugs. These drugs, including chloroquine (B1663885), hydroxychloroquine (B89500), and mepacrine, exhibit a broad range of biological activities, from antimalarial and antiviral to immunomodulatory and anticancer effects. This document provides a comprehensive overview of the applications of Novoldiamine in medicinal chemistry, focusing on its role as a synthetic precursor. Detailed synthetic protocols for Novoldiamine and its incorporation into active pharmaceutical ingredients (APIs) are provided, along with a summary of the biological activities of these APIs and insights into their mechanisms of action.
I. Synthetic Applications of Novoldiamine
Novoldiamine's primary and most well-documented application in medicinal chemistry is as a key building block for the synthesis of 4-aminoquinoline (B48711) drugs. The diamine side chain is crucial for the biological activity of these molecules.
Synthesis of Chloroquine, Hydroxychloroquine, and Mepacrine
Novoldiamine is the aliphatic side chain that is condensed with a heterocyclic core to produce chloroquine and mepacrine. A hydroxylated derivative of Novoldiamine, hydroxynovaldiamine (also known as 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol), is used for the synthesis of hydroxychloroquine.[1][2] The general synthetic scheme involves the reaction of 4,7-dichloroquinoline (B193633) with Novoldiamine or hydroxynovaldiamine.[3][4]
Logical Relationship: Role of Novoldiamine in Drug Synthesis
References
Application Notes and Protocols for Reactions Involving 2-Amino-5-diethylaminopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for chemical reactions involving 2-Amino-5-diethylaminopentane (also known as N¹,N¹-Diethyl-1,4-pentanediamine). This versatile diamine is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the antimalarial drug Chloroquine.[1][2] This document outlines detailed protocols for its synthesis and its application in the preparation of 4-aminoquinoline (B48711) derivatives.
Physicochemical Properties and Safety Information
This compound is a colorless liquid with a faint amine-like odor.[3] It is soluble in water and organic solvents.[3] Proper handling and storage are essential due to its toxic nature upon ingestion, inhalation, and skin absorption.[3]
| Property | Value | Reference |
| CAS Number | 140-80-7 | |
| Molecular Formula | C₉H₂₂N₂ | |
| Molecular Weight | 158.28 g/mol | |
| Density | 0.817 g/mL at 25 °C | [4] |
| Boiling Point | 200-210 °C | [3] |
| Refractive Index | n20/D 1.4429 | [4] |
| Flash Point | 68 °C (closed cup) | |
| Safety | GHS05 (Corrosive) | |
| Hazard Statements | H314 (Causes severe skin burns and eye damage) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of this compound from 1-diethylamino-4-pentanone, a common method for its production.[4] The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired diamine.
Materials:
-
1-diethylamino-4-pentanone
-
Ammonia (aqueous or gaseous)
-
Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN), Sodium borohydride (B1222165) (NaBH₄), or Hydrogen gas with a catalyst like Raney Nickel)
-
Methanol or Ethanol
-
Acetic acid (catalytic amount, if needed for imine formation)
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Distillation apparatus
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 1-diethylamino-4-pentanone in methanol. Add a source of ammonia. To facilitate imine formation, a catalytic amount of acetic acid can be added to maintain a slightly acidic pH. Stir the mixture at room temperature. The reaction can be monitored by techniques like TLC or GC-MS to observe the consumption of the ketone.
-
Reduction: Once imine formation is substantial, introduce the reducing agent.
-
For NaBH₃CN: This reducing agent can be present during the imine formation (one-pot procedure).[5] It is selective for the iminium ion over the ketone.
-
For NaBH₄: Add the sodium borohydride portion-wise to the reaction mixture, maintaining the temperature with an ice bath if necessary, as the reaction can be exothermic.
-
For Catalytic Hydrogenation: Transfer the reaction mixture to a hydrogenation reactor. Add a suitable catalyst (e.g., Raney Nickel) and pressurize the vessel with hydrogen gas. The reaction is typically run at elevated temperature and pressure.
-
-
Work-up:
-
After the reduction is complete (as monitored by TLC or GC-MS), quench the reaction carefully by adding water.
-
Remove the organic solvent under reduced pressure.
-
Make the aqueous solution basic by adding a suitable base (e.g., NaOH).
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless liquid.
Logical Workflow for the Synthesis of this compound
Caption: Synthesis of this compound workflow.
Protocol 2: Synthesis of Chloroquine from 4,7-Dichloroquinoline (B193633) and this compound
This protocol details the nucleophilic aromatic substitution reaction to produce Chloroquine.[2][6] The primary amine of this compound displaces the chlorine atom at the 4-position of the quinoline (B57606) ring.
Materials:
-
4,7-Dichloroquinoline
-
This compound (Novoldiamine)
-
Solvent (e.g., isopropanol, or neat reaction)
-
Base (optional, e.g., N,N-diisopropylethylamine)
-
Sodium sulfite (B76179) (optional)
-
Water
-
Organic solvent for extraction (e.g., isopropyl acetate, toluene, or ethyl acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Eluent for chromatography (e.g., 1:9 mixture of (10% NH₄OH in MeOH):dichloromethane)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 4,7-dichloroquinoline (1.0 equivalent) and this compound (1.05-1.5 equivalents).[7][8] The reaction can be run neat or in a suitable high-boiling solvent. For smaller scale reactions, a sealed tube or microwave reactor can be used.[6][7]
-
Heating: Heat the reaction mixture. The temperature and duration can vary:
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material (4,7-dichloroquinoline) is consumed.
-
Work-up:
-
After cooling, pour the reaction mixture into water.
-
Adjust the pH to be alkaline (pH > 10) using a sodium hydroxide (B78521) solution.[8]
-
Extract the aqueous phase multiple times with an organic solvent (e.g., ethyl acetate).[2]
-
Combine the organic layers and wash with water and then brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Chloroquine base.[2][8]
-
-
Purification:
Experimental Workflow for Chloroquine Synthesis
Caption: Workflow for the synthesis of Chloroquine.
Data Presentation
Table of Reactants and Products for Chloroquine Synthesis:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio (Typical) |
| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | Starting Material | 1.0 |
| This compound | C₉H₂₂N₂ | 158.29 | Reagent | 1.05 - 1.5 |
| Chloroquine | C₁₈H₂₆ClN₃ | 319.87 | Product | - |
Summary of Reaction Conditions for Chloroquine Synthesis:
| Method | Temperature (°C) | Duration | Notes |
| Conventional Heating | 133 - 138 | Several hours | Reflux conditions.[8] |
| Conventional Heating (Sealed Tube) | 170 | 24 hours | High-temperature synthesis.[7] |
| Conventional Heating | 180 | Not specified | Alternative high-temperature method.[2] |
| Microwave Irradiation | 140 - 180 | 20 - 30 minutes | Rapid synthesis method.[6] |
References
- 1. thieme.de [thieme.de]
- 2. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 140-80-7 [chemicalbook.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 2-Amino-5-diethylaminopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 2-Amino-5-diethylaminopentane (also known as Novoldiamine), a key intermediate in the synthesis of several pharmaceutical compounds. The protocols described herein focus on distillation and chromatographic techniques, along with analytical methods for purity assessment.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final drug product. This document outlines robust methods for the purification of this compound to achieve high purity levels suitable for pharmaceutical manufacturing and research.
Physicochemical Properties and Purity Data
A summary of the relevant physicochemical properties and typical purity specifications for this compound is presented in the table below. This data is essential for designing and executing effective purification protocols.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₂N₂ | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point (atm) | 200-210 °C | [2] |
| Density (25 °C) | 0.817 g/mL | [1][2] |
| Refractive Index (n20/D) | 1.4429 | [1] |
| Commercial Purity (Assay) | ≥97% to ≥99.5% | [1][2] |
Purification Workflow
The general workflow for the purification of this compound involves an initial workup of the crude reaction mixture followed by a primary purification step, typically vacuum distillation. For higher purity requirements, a secondary chromatographic purification can be employed. The purity of the final product is then assessed using analytical techniques such as GC-MS or HPLC.
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
Vacuum distillation is the most common and effective method for purifying this compound, especially on a larger scale.[3] By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal degradation and allows for efficient separation from less volatile impurities.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump with a pressure gauge
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Cold trap
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Place boiling chips or a magnetic stir bar in the round-bottom flask.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.
-
Applying Vacuum: Connect the vacuum pump to the distillation apparatus through a cold trap. Gradually reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Heating: Begin heating the flask gently using the heating mantle while stirring.
-
Fraction Collection:
-
Forerun: Collect the initial, lower-boiling fraction. This may contain residual solvents and more volatile impurities. The temperature at the distillation head will be unstable during this phase.
-
Main Fraction: As the temperature at the distillation head stabilizes, change the receiving flask to collect the pure this compound. The boiling point will be significantly lower than the atmospheric boiling point. For example, at 15 mmHg, the expected boiling point would be in the range of 90-100 °C.
-
Residue: Stop the distillation before the distilling flask runs dry to avoid the concentration of potentially unstable residues. The remaining material in the flask will contain higher-boiling impurities.
-
-
Shutdown: Turn off the heating and allow the apparatus to cool down to room temperature before slowly releasing the vacuum.
-
Analysis: Analyze the collected main fraction for purity using GC-MS or HPLC.
Expected Purity and Yield: With a well-optimized vacuum fractional distillation, a purity of ≥99.5% can be achieved. The yield will depend on the purity of the crude material but is typically in the range of 80-90%.
Protocol 2: Purification by Column Chromatography (for High Purity)
For applications requiring exceptionally high purity, column chromatography can be used as a secondary purification step after distillation. Due to the basic nature of the amine, a stationary phase treated with a base or a basic stationary phase itself is recommended to avoid peak tailing.
Materials and Equipment:
-
Distilled this compound
-
Chromatography column
-
Stationary phase: Silica (B1680970) gel (pre-treated with triethylamine) or basic alumina
-
Mobile phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), with a small amount of a basic modifier (e.g., 0.5-1% triethylamine).
-
Collection tubes
-
Thin-Layer Chromatography (TLC) plates for monitoring
-
Rotary evaporator
Procedure:
-
Slurry Preparation and Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase (low polarity). Pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: Dissolve the distilled this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the sample with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of the desired compound from any remaining impurities.
-
Fraction Collection and Monitoring: Collect fractions and monitor the separation using TLC. The spots can be visualized using a suitable stain (e.g., ninhydrin (B49086) for the primary amine).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Analysis: Confirm the purity of the isolated product using GC-MS or HPLC.
Purity Analysis
Accurate determination of purity is crucial. The following are recommended analytical methods.
Purity Analysis Workflow
Protocol 3: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., a low- to mid-polarity column like a DB-5ms or equivalent)
Sample Preparation:
-
Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane (B109758) or methanol.
GC-MS Conditions (Typical):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 30-300
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity based on the relative peak areas (% area). The mass spectrum can be used to confirm the identity of the main peak and to identify any impurities.
Protocol 4: HPLC Analysis
Due to the lack of a strong chromophore, direct UV detection of this compound is challenging. Therefore, pre-column derivatization is often employed for HPLC analysis.[4]
Derivatization Reagent:
-
o-Phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC-Cl) for both primary and secondary amines.[4]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or fluorescence detector
-
Reversed-phase C18 column
Sample Preparation and Derivatization (General Procedure with OPA):
-
Prepare a solution of the sample in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5).
-
Add the OPA reagent and a thiol (e.g., 2-mercaptoethanol).
-
Allow the reaction to proceed for a short time (e.g., 1-2 minutes) at room temperature.
-
Inject the derivatized sample into the HPLC system.
HPLC Conditions (Typical for OPA derivatives):
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm).
-
Column Temperature: 30 °C
Data Analysis:
-
Calculate the purity based on the relative peak areas of the derivatized product and any derivatized impurities.
Conclusion
The purification of this compound to a high degree of purity is readily achievable through standard laboratory techniques. Vacuum fractional distillation is a robust and scalable method for the primary purification of the crude product. For applications demanding higher purity, subsequent purification by column chromatography can be performed. The purity of the final product should always be confirmed by a reliable analytical method such as GC-MS or HPLC. The protocols provided in this document serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry.
References
Application Notes and Protocols: 2-Amino-5-diethylaminopentane as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-diethylaminopentane, also known as N¹,N¹-Diethyl-1,4-pentanediamine, is an aliphatic diamine that serves as an effective curing agent for epoxy resins.[1][2] Its molecular structure, featuring both a primary and a tertiary amine, allows it to react with epoxy groups to form a durable, cross-linked thermoset polymer.[3] Aliphatic amine curing agents are known for their ability to facilitate room temperature curing, although elevated temperatures can be used to enhance the mechanical and thermal properties of the final product.[3] This document provides detailed application notes and experimental protocols for the use of this compound as an epoxy curing agent, intended for research and development applications.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for handling, storage, and stoichiometric calculations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 140-80-7 | [1][2] |
| Molecular Formula | C₉H₂₂N₂ | [1][2] |
| Molecular Weight | 158.28 g/mol | [1][2] |
| Appearance | Colorless liquid | [4][5] |
| Density | 0.817 g/mL at 25 °C | [1] |
| Boiling Point | 200-210 °C | [5] |
| Refractive Index | n20/D 1.4429 | [1] |
| Flash Point | 68 °C (154.4 °F) - closed cup | [1] |
| Solubility | Soluble in water and alcohol | [4][5] |
| Amine Hydrogen Equivalent Weight (AHEW) | 79.14 g/eq | Calculated |
Note: The Amine Hydrogen Equivalent Weight (AHEW) is calculated as the Molecular Weight divided by the number of active amine hydrogens. For this compound, only the primary amine group's two hydrogens are considered reactive for the initial calculation.
Curing Mechanism
The curing of epoxy resins with this compound proceeds through a nucleophilic addition reaction. The active hydrogen atoms of the primary amine group attack the electrophilic carbon of the oxirane (epoxy) ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine.[3] This newly formed secondary amine can then react with another epoxy group to create a tertiary amine, thus forming a cross-linked network.[3] The tertiary amine present in the original molecule can also catalyze the polymerization of epoxy groups.[3]
Experimental Protocols
Protocol 1: Preparation and Curing of Epoxy Resin
This protocol details the steps for preparing and curing a standard bisphenol A-based epoxy resin (DGEBA) with this compound.
Materials:
-
Liquid Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight, EEW = 182-192 g/eq)
-
This compound (AHEW = 79.14 g/eq)
-
Disposable mixing cups and stirring rods
-
Vacuum desiccator
-
Programmable oven
-
Molds for sample casting (e.g., silicone or PTFE)
Procedure:
-
Stoichiometric Calculation: For optimal properties, a 1:1 stoichiometric ratio of epoxy groups to active amine hydrogens is generally recommended.[6] The required amount of curing agent is calculated as follows:
Parts by weight of amine per 100 parts of resin (phr) = (AHEW / EEW) * 100
For an epoxy resin with an EEW of 188 g/eq: phr = (79.14 g/eq / 188 g/eq) * 100 ≈ 42.1 phr
-
Preparation:
-
Accurately weigh 100 g of the DGEBA epoxy resin into a clean, dry mixing cup.
-
Accurately weigh 42.1 g of this compound into a separate container.
-
Gently warm the epoxy resin to approximately 40-50 °C to reduce its viscosity, if necessary.
-
-
Mixing:
-
Add the this compound to the epoxy resin.
-
Mix thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.
-
Avoid excessive whipping to minimize air entrapment.
-
-
Degassing:
-
Place the mixture in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles.
-
Degas until bubbling subsides (typically 5-10 minutes).
-
-
Casting and Curing:
-
Pour the degassed mixture into pre-heated molds.
-
Curing Schedule (Illustrative):
-
Initial cure: 24 hours at room temperature (25 °C).
-
Post-cure: 2 hours at 80 °C followed by 3 hours at 125 °C. The post-cure is essential for achieving optimal thermal and mechanical properties.
-
-
-
Cooling and Demolding:
-
Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
-
Carefully demold the samples.
-
Protocol 2: Characterization of Cured Epoxy Resin
This protocol outlines the standard thermal and mechanical analysis techniques to characterize the cured epoxy samples.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Dynamic Mechanical Analyzer (DMA)
Procedures:
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) and assess the degree of cure.[7]
-
Sample Preparation: Prepare a small sample (5-10 mg) from the cured epoxy.
-
DSC Scan:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[8]
-
Cool the sample back to 25 °C.
-
Perform a second heating scan under the same conditions. The Tg is determined from the midpoint of the transition in the second heating scan.[9] Any residual curing exotherm in the first scan indicates an incomplete cure.[7]
-
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability and decomposition profile of the cured resin.[10]
-
Sample Preparation: Prepare a sample of 10-15 mg.
-
TGA Scan:
-
Heat the sample from 30 °C to 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.[8]
-
Record the weight loss as a function of temperature. Key data points include the onset of decomposition and the temperature at 5% weight loss (T₅).
-
-
-
Dynamic Mechanical Analysis (DMA):
-
Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) and determine the Tg.[11]
-
Sample Preparation: Use a rectangular bar specimen of appropriate dimensions for the DMA clamp (e.g., 50 mm x 10 mm x 2 mm).
-
DMA Scan:
-
Perform a temperature sweep from 25 °C to 200 °C at a heating rate of 3-5 °C/min.
-
Use a fixed frequency (e.g., 1 Hz) and a small strain amplitude within the linear viscoelastic region.
-
The Tg can be identified from the peak of the tan delta curve or the onset of the drop in the storage modulus.
-
-
Representative Performance Data
Disclaimer: The following data is illustrative and representative of a typical DGEBA epoxy system cured with an aliphatic diamine. Actual results for this compound may vary and should be determined experimentally.
Table 2: Illustrative Mechanical and Thermal Properties
| Property | Test Method | Typical Value |
| Glass Transition Temperature (Tg) | DSC | 110 - 130 °C |
| Tensile Strength | ASTM D638 | 60 - 80 MPa |
| Tensile Modulus | ASTM D638 | 2.5 - 3.5 GPa |
| Flexural Strength | ASTM D790 | 100 - 130 MPa |
| Flexural Modulus | ASTM D790 | 2.8 - 3.8 GPa |
| Hardness (Shore D) | ASTM D2240 | 80 - 90 |
| Decomposition Temperature (T₅) | TGA | > 300 °C |
Safety and Handling
This compound is a corrosive and combustible liquid that can cause severe skin burns and eye damage.[1] It is toxic by ingestion, inhalation, and skin absorption.[4] Always handle this chemical in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Chemical Structure and Reaction
References
- 1. This compound 97 140-80-7 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. threebond.co.jp [threebond.co.jp]
- 4. This compound | 140-80-7 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. pcimag.com [pcimag.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. engineering.unt.edu [engineering.unt.edu]
- 11. thermalsupport.com [thermalsupport.com]
Application Notes and Protocols: Synthesis of Diamine-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Part 1: Synthesis of Polyamides
Polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–). They are synthesized through the condensation polymerization of a diamine with a dicarboxylic acid or its derivative, such as a diacyl chloride.
General Reaction Scheme:
The synthesis of polyamides from a diamine and a diacyl chloride proceeds via a condensation reaction, eliminating hydrochloric acid (HCl).
n H₂N-R₁-NH₂ + n ClOC-R₂-COCl → [-HN-R₁-NHCO-R₂-CO-]ₙ + 2n HCl
Where R₁ and R₂ represent the organic moieties of the diamine and diacyl chloride, respectively.
Experimental Protocol: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from an aromatic diamine and an aromatic diacyl chloride. This method is suitable for producing high molecular weight aromatic polyamides.[1]
Materials:
-
Aromatic diamine (e.g., p-phenylenediamine)
-
Aromatic diacyl chloride (e.g., terephthaloyl chloride)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Lithium chloride (LiCl)
-
Pyridine (B92270) (as an acid scavenger)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the aromatic diamine and LiCl in anhydrous DMAc under a nitrogen atmosphere. Stir until all solids have dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the aromatic diacyl chloride as a solid or as a solution in DMAc to the stirred diamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. The solution will become viscous as the polymer forms.
-
Precipitate the polymer by pouring the viscous solution into a vigorously stirred beaker of methanol or water.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with water and then with methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Data Presentation: Polyamide Synthesis
The following table summarizes typical reaction conditions and properties for the synthesis of aromatic polyamides. Note that these are representative values and will vary depending on the specific monomers used.
| Monomer 1 (Diamine) | Monomer 2 (Diacyl Chloride) | Solvent | Temperature (°C) | Inherent Viscosity (dL/g) | Yield (%) |
| p-Phenylenediamine | Terephthaloyl Chloride | DMAc/LiCl | 0 to RT | 1.5 - 2.5 | >95 |
| 4,4'-Oxydianiline | Isophthaloyl Chloride | NMP | 0 to RT | 0.8 - 1.2 | >95 |
| m-Phenylenediamine | Terephthaloyl Chloride | DMAc | 0 to RT | 1.0 - 1.8 | >95 |
Data are representative examples from general polyamide synthesis literature.
Visualization: Polyamide Synthesis Workflow
Caption: Workflow for polyamide synthesis.
Part 2: Synthesis of Polyimides
Polyimides are polymers containing the imide functional group in their repeat unit. They are typically synthesized in a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).[2][3][4]
General Reaction Scheme:
Step 1: Poly(amic acid) formation n H₂N-R₁-NH₂ + n O(CO)₂-R₂-(CO)₂O → [-HNOC-R₂(COOH)-CONH-R₁-]ₙ
Step 2: Imidization [-HNOC-R₂(COOH)-CONH-R₁-]ₙ → [-N(CO)₂-R₂-(CO)₂-N-R₁-]ₙ + 2n H₂O
Where R₁ and R₂ are the organic moieties from the diamine and dianhydride, respectively.
Experimental Protocol: Two-Step Synthesis of an Aromatic Polyimide
This protocol describes the synthesis of a polyimide from an aromatic diamine and an aromatic dianhydride.
Materials:
-
Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Acetic anhydride (B1165640)
-
Pyridine
-
Methanol
-
Nitrogen gas
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, add the aromatic dianhydride in small portions as a solid. The reaction is exothermic, and the temperature should be maintained below 30°C.
-
Continue stirring the solution at room temperature for 8-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).
Step 2: Chemical Imidization
-
To the viscous poly(amic acid) solution, add acetic anhydride (dehydrating agent) and pyridine (catalyst). The molar ratio of acetic anhydride to the repeating unit of poly(amic acid) is typically 2:1, and the molar ratio of pyridine to acetic anhydride is 1:1.
-
Stir the mixture at room temperature for 1-2 hours, and then heat to 50-60°C for another 1-2 hours to ensure complete imidization.
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Collect the polymer precipitate by filtration, wash it thoroughly with methanol, and then with hot water.
-
Dry the polyimide powder in a vacuum oven at 150-200°C.
Alternative Step 2: Thermal Imidization
-
The poly(amic acid) solution can be cast onto a glass plate to form a film.
-
The film is then heated in a programmable oven under a nitrogen atmosphere using a staged heating cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect complete imidization and removal of the solvent.
Data Presentation: Polyimide Synthesis
The following table summarizes typical reaction conditions and properties for the synthesis of aromatic polyimides. These values are representative and will depend on the specific monomers and processing conditions.
| Monomer 1 (Diamine) | Monomer 2 (Dianhydride) | Solvent | Imidization Method | Glass Transition Temp. (°C) | Decomposition Temp. (°C) |
| 4,4'-Oxydianiline (ODA) | Pyromellitic Dianhydride (PMDA) | NMP | Thermal | ~385 | >500 |
| 4,4'-Oxydianiline (ODA) | 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | DMAc | Chemical | ~280 | >500 |
| p-Phenylenediamine (PPD) | 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) | DMAc | Thermal | >400 | >550 |
Data are representative examples from general polyimide synthesis literature.[5]
Visualization: Polyimide Synthesis Workflow
Caption: Workflow for two-step polyimide synthesis.
References
- 1. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trends in the Synthesis of Polyimides and Their Nanocomposites [ineosopen.org]
- 3. zeusinc.com [zeusinc.com]
- 4. dakenchem.com [dakenchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-Amino-5-diethylaminopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Amino-5-diethylaminopentane in various matrices. The methodologies described are based on established analytical techniques for the quantification of novel psychoactive substances and related amine-containing compounds.
Introduction
This compound, also known as N¹,N¹-Diethyl-1,4-pentanediamine, is a chemical compound with the molecular formula C₉H₂₂N₂.[1] It is a colorless liquid soluble in water and organic solvents.[2] Due to its chemical structure, containing both a primary and a tertiary amine, specific analytical approaches are required for accurate and precise quantification. The methods outlined below are designed to be robust and suitable for research, quality control, and pharmacokinetic studies. The most prevalent screening tool for substances of this nature is gas chromatography-mass spectrometry (GC-MS), while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is more commonly used for quantification.[3]
Analytical Methodologies
The quantification of this compound can be effectively achieved using two primary analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is often employed to improve the chromatographic properties of polar analytes like amines.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the analysis of a wide range of compounds in complex matrices, often with minimal sample preparation.[3][4]
Application Note 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of this compound in neat materials or simple formulations. Analysis of amino compounds by gas chromatography-mass spectrometry (GC-MS) typically requires a derivatization step to make them volatile and thermally stable for separation in the GC column.[5]
Experimental Protocol
1. Sample Preparation (Derivatization)
-
Objective: To increase the volatility and thermal stability of this compound for GC analysis.
-
Reagents:
-
This compound standard
-
Internal Standard (IS) (e.g., d-amphetamine, if appropriate and available)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270)
-
Ethyl Acetate (GC grade)
-
-
Procedure:
-
Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
To 100 µL of each standard, sample, and blank, add 10 µL of the internal standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the vials tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS system.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
3. Data Analysis and Quantification
-
Quantification: Based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
Note: These values are illustrative and should be determined experimentally during method validation.
Experimental Workflow
Caption: GC-MS workflow for the quantification of this compound.
Application Note 2: Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma and urine.[4][6] A "dilute and shoot" approach can often be employed for rapid sample preparation.[4]
Experimental Protocol
1. Sample Preparation
-
Objective: To extract this compound from the biological matrix and remove interfering substances.
-
Reagents:
-
This compound standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of the analyte)
-
Acetonitrile (B52724) (ACN) containing 0.1% Formic Acid (FA)
-
Water containing 0.1% Formic Acid (FA)
-
-
Procedure (for Plasma):
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by spiking blank plasma with the stock solution.
-
To 50 µL of each standard, sample, and blank, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent
-
LC Column: C18 column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Ion Source: Electrospray Ionization (ESI) in Positive Mode
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
3. Data Analysis and Quantification
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing a standard solution into the mass spectrometer.
-
Quantification: Based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Calibration Curve: A calibration curve is constructed using a weighted (1/x²) linear regression.
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Accuracy (% Bias) | ± 15% |
| Precision (% RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Matrix Effect | 85 - 115% |
| Recovery | > 80% |
Note: These values are illustrative and should be determined experimentally during method validation.
Experimental Workflow
Caption: LC-MS/MS workflow for quantifying this compound in plasma.
Method Selection and Validation
The choice between GC-MS and LC-MS/MS will depend on the specific application, the required sensitivity, and the nature of the sample matrix. LC-MS/MS is generally preferred for biological samples due to its higher sensitivity and reduced need for derivatization.
Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters to be assessed include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
These application notes and protocols provide a comprehensive framework for the quantitative analysis of this compound. It is essential to optimize and validate the chosen method for the specific matrix and instrumentation used in your laboratory.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. New psychoactive substances: a review and updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicallab.com [clinicallab.com]
Application Notes and Protocols for 2-Amino-5-diethylaminopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 2-Amino-5-diethylaminopentane (CAS No. 140-80-7). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Chemical and Physical Properties
This compound is a colorless liquid with a faint amine odor.[1] It is soluble in water and organic solvents such as alcohol.[1][2] This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, including antimalarial drugs like quinacrine.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 140-80-7 | [4][5] |
| Molecular Formula | C₉H₂₂N₂ | [1][4] |
| Molecular Weight | 158.28 g/mol | [4][5] |
| Appearance | Colorless clear liquid | [1][4] |
| Boiling Point | ~200-210°C; 101°C at 37 mmHg | [1][3][6] |
| Melting Point | -50°C; 37.5°C (estimate) | [1][3] |
| Density | 0.817 g/mL at 25°C | [2][5] |
| Refractive Index | n20/D 1.4429 | [2][5][7] |
| Flash Point | 68°C (154.4°F) - closed cup | [5] |
| Solubility | Soluble in water and alcohol | [1][2] |
| Purity | ≥97% | [5] |
Safety and Hazards
This compound is a toxic and corrosive compound.[1][3] It can cause severe skin burns and eye damage.[6][7] Inhalation, ingestion, or skin contact may lead to severe injury or death, with the effects of exposure potentially being delayed.[3][8] It is a combustible liquid and its vapors may form explosive mixtures with air.[2][8]
Table 2: Hazard Identification and Safety Information
| Hazard | Description | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity | Toxic by ingestion, inhalation, and skin absorption.[1][3] | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[5][6][7] |
| Skin Corrosion/Irritation | Causes severe skin burns.[6][7] | H315: Causes skin irritation.[6] | ||
| Eye Damage/Irritation | Causes serious eye damage.[6][7] | H319: Causes serious eye irritation.[6] | ||
| Flammability | Combustible liquid.[2][6] | H227: Combustible liquid.[6] |
Handling Protocols
3.1. Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound.
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields or a face shield.[6][9]
-
Skin Protection : Wear fire/flame resistant and impervious clothing.[9] Chemical-resistant gloves must be worn and inspected before use.[6]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)).[5][6][9]
-
General Hygiene : Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6]
3.2. Safe Handling Workflow
Handling should always occur in a well-ventilated area, preferably within a chemical fume hood.[6][8] Use non-sparking tools and take precautionary measures against static discharge.[6]
Caption: Workflow for Safe Handling of this compound.
Storage Procedures
Proper storage is essential to maintain the quality and stability of this compound.
4.1. Storage Conditions
-
Store in a cool, dry, dark, and well-ventilated place.[1][8][10]
-
Keep containers tightly sealed to prevent exposure to air and moisture.[6][8]
-
Store locked up and in a secure, labeled area away from untrained individuals.[1][8]
4.2. Incompatible Materials
This compound is incompatible with the following materials and should be stored separately:
Caption: Storage Guidelines for this compound.
Emergency Protocols
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][8] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with running water for at least 20 minutes. Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with running water for at least 20 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][6] |
5.1. Accidental Release Measures
-
Evacuate personnel to a safe area and ensure adequate ventilation.[6]
-
Remove all sources of ignition and use non-sparking, explosion-proof equipment.[6]
-
Prevent the chemical from entering drains, water sources, or sewers.[6][8]
-
Contain the spill with dikes if necessary.[8]
-
Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.[6]
5.2. Fire Fighting Measures
-
This material is combustible but may not ignite readily.[2][8]
-
Use an extinguishing agent suitable for the surrounding fire.[8]
-
Firefighters should wear positive pressure self-contained breathing apparatus (SCBA).[8]
-
Heated containers may explode.[2][8] Vapors can form explosive mixtures with air.[2][8]
-
Contact with metals may evolve flammable hydrogen gas.[2][8]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[9] Do not contaminate water, foodstuffs, or soil.[9] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[9]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 140-80-7 [chemicalbook.com]
- 3. This compound CAS#: 140-80-7 [m.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound 97 140-80-7 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound(140-80-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. nbinno.com [nbinno.com]
Application Notes: 2-Amino-5-diethylaminopentane in Proteomics Research
Introduction
2-Amino-5-diethylaminopentane is a chemical compound with the formula C9H22N2 and a molecular weight of 158.28 g/mol .[1] It is also known by other names such as N1,N1-Diethyl-1,4-pentanediamine and Novoldiamine.[1] This compound is a colorless liquid soluble in water and organic solvents.[2] While it is listed as a biochemical for research purposes and has applications as an intermediate in pharmaceutical synthesis, its direct and established use within the field of proteomics research is not documented in currently available scientific literature.[1][2]
Proteomics involves the large-scale study of proteins, their structures, and their functions.[3] A key aspect of many proteomics workflows is the chemical modification of proteins or peptides to facilitate their analysis, often by mass spectrometry.[4] Compounds containing primary amines are sometimes utilized for derivatization or labeling of biomolecules. Given the presence of a primary amine group in its structure, this compound could theoretically be explored for such applications in a research context.[5]
Hypothetical Application: Chemical Derivatization for Mass Spectrometry
Please Note: The following application is hypothetical and based on the chemical properties of this compound, as there is no documented use in proteomics. This information is intended for research and development professionals exploring novel chemical tools.
Based on its structure, this compound could potentially be used as a chemical derivatization agent to modify proteins or peptides, for example, at carboxyl groups on the side chains of aspartic and glutamic acid residues or at the C-terminus. This modification would introduce a tertiary amine and a positive charge, which could enhance ionization efficiency in mass spectrometry, potentially improving detection sensitivity for certain peptides.
Hypothetical Experimental Protocol
This protocol outlines a hypothetical workflow for the derivatization of peptides with this compound for subsequent analysis by mass spectrometry.
1. Materials and Reagents
-
This compound (CAS 140-80-7)[1]
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Peptide sample (e.g., tryptic digest of a protein)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Quenching Solution: 50 mM Hydroxylamine
-
Solvents: Acetonitrile (ACN), Formic Acid (FA), Water (LC-MS grade)
-
Solid-phase extraction (SPE) C18 cartridges
2. Peptide Derivatization Workflow
The following diagram illustrates the hypothetical workflow for peptide derivatization.
Caption: Hypothetical workflow for peptide derivatization.
3. Step-by-Step Procedure
-
Sample Preparation : Start with a purified protein or a complex protein mixture. Perform a standard in-solution or in-gel tryptic digestion to generate peptides.
-
Activation of Carboxyl Groups :
-
Dissolve the peptide sample in 100 µL of Reaction Buffer.
-
Prepare a fresh solution of 0.5 M EDC and 0.2 M NHS in Reaction Buffer.
-
Add 10 µL of the EDC/NHS solution to the peptide sample.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
-
Derivatization with this compound :
-
Prepare a 1 M solution of this compound in Reaction Buffer.
-
Add 10 µL of the this compound solution to the activated peptide sample.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction :
-
Add 10 µL of Quenching Solution to the reaction mixture.
-
Incubate for 15 minutes at room temperature to quench any unreacted EDC.
-
-
Sample Cleanup :
-
Acidify the sample by adding 10 µL of 10% Trifluoroacetic Acid (TFA).
-
Perform solid-phase extraction using a C18 cartridge to remove excess reagents and salts.
-
Elute the derivatized peptides with 50% ACN / 0.1% TFA.
-
Dry the eluted sample in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis :
-
Reconstitute the dried, derivatized peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% Formic Acid in water).
-
Analyze the sample using a high-resolution mass spectrometer.
-
Hypothetical Data Presentation
Should this hypothetical application be realized, quantitative data could be presented to compare the derivatized peptides with their unmodified counterparts.
Table 1: Hypothetical Comparison of Peptide Ion Intensities
| Peptide Sequence | Unmodified Ion Intensity (Arbitrary Units) | Derivatized Ion Intensity (Arbitrary Units) | Fold Change in Intensity |
| VGEEIVGIK | 1.2 x 10^5 | 4.8 x 10^5 | 4.0 |
| FDEELHTLLR | 8.5 x 10^4 | 3.9 x 10^5 | 4.6 |
| ADETLMK | 2.1 x 10^5 | 7.5 x 10^5 | 3.6 |
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 140-80-7 | [1] |
| Molecular Formula | C9H22N2 | [1] |
| Molecular Weight | 158.28 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 200-210°C | [2] |
| Density | 0.817 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4429 |
Signaling Pathway Visualization
As there is no documented role of this compound in any biological signaling pathways, a diagram for this requirement cannot be created. The compound is a synthetic chemical intermediate and not known to be involved in cellular signaling.[2]
Conclusion
While this compound is commercially available for research, there is currently no established body of work demonstrating its application in proteomics. The protocols and data presented here are purely hypothetical, based on the chemical nature of the compound. Researchers and drug development professionals interested in novel derivatization strategies for mass spectrometry could potentially investigate this and similar compounds, but would need to undertake foundational research to validate its utility, efficacy, and any potential side-reactions. It is important to note that this compound is classified as a dangerous good for transport and requires appropriate handling and safety precautions.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-diethylaminopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-5-diethylaminopentane (also known as Novoldiamine).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical final step of reductive amination of 5-diethylamino-2-pentanone (B86192).
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Imine Formation | The equilibrium between the ketone and the imine may not favor the imine. Ensure anhydrous conditions, as water can hydrolyze the imine back to the ketone. Consider using a dehydrating agent, such as molecular sieves, or azeotropic removal of water. |
| Suboptimal Reducing Agent | The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is often preferred over sodium borohydride (B1222165) (NaBH₄) as it is more selective for the imine over the ketone, especially under mildly acidic conditions (pH 4-5).[1] |
| Catalyst Deactivation (for catalytic hydrogenation) | If using a catalyst like Raney Nickel, it may become deactivated. Ensure the catalyst is fresh and active. Catalyst poisoning can occur from impurities in the starting materials or solvent. Consider pretreating the starting materials to remove potential poisons. |
| Inefficient Reduction | The reduction of the imine may be slow or incomplete. For borohydride reductions, ensure the reaction is stirred for a sufficient time. For catalytic hydrogenation, optimize hydrogen pressure and reaction temperature. |
| Product Loss During Workup and Purification | This compound is a water-soluble diamine, which can lead to losses during aqueous workup. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with an organic solvent. Purification by distillation should be performed under reduced pressure to prevent decomposition. |
Issue 2: Formation of Significant Side Products
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| 5-Diethylamino-2-pentanol (B1593837) | Reduction of the starting ketone (5-diethylamino-2-pentanone) by the reducing agent. | Use a more selective reducing agent like NaBH₃CN that preferentially reduces the imine. Alternatively, perform the reaction in a stepwise manner: first form the imine, then add the reducing agent.[1] |
| Secondary Amine (Over-alkylation Product) | The primary amine product (this compound) can react with another molecule of the starting ketone to form a secondary amine. | Use a large excess of the ammonia (B1221849) source to favor the formation of the primary amine. |
| Aldol (B89426) Condensation Products | Self-condensation of the starting ketone can occur under basic or acidic conditions. | Maintain careful control of the reaction pH. For reductive aminations with borohydrides, mildly acidic conditions are often optimal for imine formation without promoting significant aldol condensation. |
Issue 3: Difficulty in Product Purification
Challenges and Recommended Approaches:
| Challenge | Recommended Approach |
| Separation from Starting Ketone | The boiling points of the product and starting ketone may be close. Fractional distillation under reduced pressure is the most effective method for separation. |
| Removal of Catalyst Residues | For reactions using heterogeneous catalysts like Raney Nickel, ensure complete removal of the catalyst by filtration before distillation to prevent decomposition of the product at high temperatures. |
| Product is a Colorless to Brown Liquid | The product can discolor upon storage or due to impurities. Store under an inert atmosphere (nitrogen or argon) and in a cool, dark place. If necessary, a final distillation can improve the color. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 5-diethylamino-2-pentanone?
A1: Common starting materials include levulinic acid, 2-acetylbutyrolactone, and γ-valerolactone. The synthesis from levulinic acid is considered a green and efficient route.
Q2: What is the role of pH in the reductive amination step?
A2: The pH is crucial for the formation of the imine intermediate. Mildly acidic conditions (pH 4-5) are generally optimal as they catalyze the dehydration step to form the imine without significantly protonating the amine, which would render it non-nucleophilic.
Q3: Can I use sodium borohydride (NaBH₄) for the reductive amination?
A3: While NaBH₄ can be used, it is a less selective reducing agent than sodium cyanoborohydride (NaBH₃CN). NaBH₄ can reduce both the starting ketone and the imine intermediate, potentially leading to the formation of 5-diethylamino-2-pentanol as a byproduct and a lower yield of the desired amine.[1] If using NaBH₄, it is best to first allow the imine to form completely before adding the reducing agent.
Q4: What are the typical reaction conditions for the reductive amination using Raney Nickel?
A4: Catalytic hydrogenation with Raney Nickel is typically carried out in a pressure reactor under a hydrogen atmosphere. The reaction is usually performed in a solvent like ethanol (B145695) saturated with ammonia. Typical conditions can range from room temperature to 100°C and hydrogen pressures from 50 to 1500 psi.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is particularly useful for identifying the starting materials, intermediates, product, and any side products.
Experimental Protocols
Protocol 1: Synthesis of 5-diethylamino-2-pentanone from Levulinic Acid and Diethylamine (B46881)
This protocol is a general representation and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add levulinic acid (1 equivalent) and a suitable solvent such as toluene.
-
Amidation: Add diethylamine (1.1 equivalents) to the flask. Heat the mixture to reflux. Water will be formed as a byproduct and can be removed using a Dean-Stark apparatus.
-
Monitoring: Monitor the reaction by TLC or GC until the levulinic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-diethylamino-2-pentanone can be purified by vacuum distillation.
Protocol 2: Reductive Amination of 5-diethylamino-2-pentanone using Raney Nickel
This protocol should be performed by personnel experienced with handling pyrophoric catalysts and high-pressure reactions.
-
Catalyst Preparation: In a pressure reactor, add Raney Nickel (typically 5-10 wt% relative to the ketone) as a slurry in ethanol.
-
Reaction Mixture: Add a solution of 5-diethylamino-2-pentanone (1 equivalent) in ethanol saturated with ammonia.
-
Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psi).
-
Reaction: Stir the mixture at the desired temperature (e.g., 50-80°C) until hydrogen uptake ceases.
-
Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: The Raney Nickel on the filter pad is pyrophoric and should be kept wet with water and disposed of properly.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.
Visualizations
Caption: Common synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Competing reactions in the reductive amination step.
References
Technical Support Center: Synthesis of Novoldiamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Novoldiamine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Novoldiamine, particularly following the scalable pathway from levulinic acid.
| Problem | Potential Cause | Suggested Solution |
| Low Yield in CDI Coupling Step | 1. Decomposition of CDI: 1,1'-Carbonyldiimidazole (B1668759) (CDI) is sensitive to moisture, which can lead to its decomposition and a lower yield of the activated acylimidazole intermediate.[1] | 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh or properly stored bottle of CDI.[1] |
| 2. Anhydride Formation: An excess of levulinic acid can react with the acylimidazole intermediate to form a symmetric anhydride, which may be less reactive towards the amine.[1] | 2. Control Stoichiometry: Use a 1:1 molar ratio of levulinic acid to CDI. Slowly add the levulinic acid to the CDI solution to avoid localized high concentrations. | |
| 3. Urea Formation: An excess of CDI can lead to the formation of urea-type byproducts.[1] | 3. Precise Stoichiometry: Avoid using a large excess of CDI. A slight excess may be used to ensure full conversion of the carboxylic acid, but this should be optimized. | |
| Incomplete Oxime Formation | 1. Suboptimal pH: The reaction of a ketone with hydroxylamine (B1172632) is pH-dependent. If the pH is too low or too high, the reaction rate will be significantly reduced. | 1. Buffer the Reaction: Use a buffer, such as sodium acetate (B1210297), to maintain the optimal pH for oxime formation (typically around pH 4-5). |
| 2. Steric Hindrance: While less of an issue with 5-diethylamino-2-pentanone, significant steric bulk around the ketone could slow the reaction. | 2. Increase Reaction Time/Temperature: If the reaction is sluggish, increasing the reaction time or temperature (e.g., to 70°C) can help drive it to completion. | |
| Low Yield in Reduction Step | 1. Incomplete Reduction: The one-pot reduction of both the oxime and the amide can be challenging. Borane (B79455) reagents can form stable complexes with amines, which may require specific workup conditions to liberate the final product.[2] | 1. Optimize Borane Stoichiometry and Workup: Ensure a sufficient excess of the borane reducing agent is used. The workup should involve an acidic quench to hydrolyze the borane complexes. |
| 2. N-O Bond Cleavage: A significant side reaction during oxime reduction is the cleavage of the N-O bond, which leads to the formation of the primary amine (5-diethylamino-2-aminopentane) as a byproduct.[3] | 2. Milder Reducing Agents/Conditions: If N-O bond cleavage is a major issue, consider alternative, milder reducing agents or reaction conditions that are known to selectively reduce oximes to hydroxylamines before the final reduction to the amine. | |
| Presence of Impurities in Final Product | 1. Unreacted Starting Materials: Incomplete reactions in any of the steps will lead to the presence of starting materials in the final product. | 1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure it goes to completion before proceeding to the next step or workup. |
| 2. Side Products: As detailed in the potential causes above, various side products can be formed throughout the synthesis. | 2. Purification: Utilize appropriate purification techniques such as distillation or column chromatography to remove impurities. The basic nature of Novoldiamine allows for acid-base extraction to remove non-basic impurities. | |
| 3. Over-alkylation in Reductive Amination: If a reductive amination approach is used to introduce the second amine group, over-alkylation can lead to the formation of tertiary amine byproducts.[4][5] | 3. Control Stoichiometry and Reaction Conditions: Carefully control the stoichiometry of the amine and the carbonyl compound. Slow addition of the reducing agent can also help to minimize over-alkylation. |
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts in the CDI-mediated coupling of levulinic acid and diethylamine (B46881)?
A1: The primary byproducts of the coupling reaction itself are carbon dioxide and imidazole.[1][6] Imidazole is water-soluble and can typically be removed during an aqueous workup.[1] Potential side-reaction products include symmetric anhydrides from excess levulinic acid and urea-type compounds from excess CDI.[1]
Q2: My CDI appears to have degraded. How can I check its purity?
A2: The purity of CDI can be determined by hydrolyzing a known amount of the reagent and measuring the amount of carbon dioxide that is evolved.[7] It is crucial to store CDI in a tightly sealed container under an inert atmosphere and away from moisture.[1]
Q3: During the reduction of the oxime intermediate with borane, I am observing a significant amount of a primary amine byproduct. What is happening and how can I prevent it?
A3: The formation of a primary amine is due to the reductive cleavage of the N-O bond in the oxime.[3] This is a common side reaction in oxime reductions. To minimize this, you can explore milder reducing agents that are more selective for the formation of the hydroxylamine intermediate, which is then subsequently reduced to the amine.
Q4: Can I use other reducing agents besides borane for the final reduction step?
A4: Yes, other reducing agents can be used for the reduction of oximes and amides. Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) is a common alternative. However, conditions would need to be optimized to ensure the reduction of both functional groups without leading to other side reactions.
Q5: How can I purify the final Novoldiamine product?
A5: Novoldiamine is a diamine and therefore basic. It can be purified by vacuum distillation. An acid-base extraction can also be an effective purification step. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to remove any acidic impurities. Conversely, the diamine can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral and basic impurities, and then the aqueous layer can be basified and the product re-extracted into an organic solvent.
Experimental Protocols
Synthesis of N,N-diethyl-4-oxopentanamide (Amide Intermediate)
-
To a stirred solution of 1,1'-carbonyldiimidazole (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, add a solution of levulinic acid (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of CO2 ceases.
-
Add diethylamine (1.0 eq) to the reaction mixture and continue stirring at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.
Synthesis of N,N-diethyl-4-(hydroxyimino)pentanamide (Oxime Intermediate)
-
Dissolve the crude N,N-diethyl-4-oxopentanamide (1.0 eq) in a mixture of ethanol (B145695) and water (e.g., 2:1 ratio).
-
Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution.
-
Heat the reaction mixture to 70°C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude oxime.
Synthesis of Novoldiamine (Final Product)
-
Dissolve the crude N,N-diethyl-4-(hydroxyimino)pentanamide (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0°C and slowly add borane-tetrahydrofuran (B86392) complex (a sufficient excess, e.g., 3-4 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of acidic water (e.g., 1M HCl).
-
Stir the mixture for 1-2 hours to ensure complete hydrolysis of borane complexes.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 12.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude Novoldiamine by vacuum distillation.
Visualizations
Caption: Synthetic pathway for Novoldiamine from levulinic acid.
Caption: Key side reactions in the CDI coupling step.
Caption: A logical workflow for troubleshooting Novoldiamine synthesis.
References
- 1. youtube.com [youtube.com]
- 2. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. nbinno.com [nbinno.com]
- 7. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
Overcoming solubility issues with 2-Amino-5-diethylaminopentane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2-Amino-5-diethylaminopentane.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: In which solvents can I expect this compound to be soluble?
Based on its chemical structure and general principles of amine solubility, a predicted solubility profile is provided below. It is crucial to experimentally verify the solubility for your specific application.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water | Soluble (pH-dependent) | The presence of two amine groups allows for hydrogen bonding with water. Solubility is significantly enhanced at acidic pH.[3] |
| Polar Protic | Methanol, Ethanol (B145695) | High | "Like dissolves like." The polar amine groups interact favorably with polar protic solvents.[2] |
| Polar Aprotic | DMSO, DMF | High | These solvents can accept hydrogen bonds and have high polarity, making them effective for a wide range of organic compounds.[5] |
| Ethers | Diethyl ether, THF | Moderate | The compound has both polar and non-polar characteristics, allowing for some solubility in moderately polar solvents. |
| Aromatic | Toluene, Benzene | Low to Moderate | The non-polar pentane (B18724) and ethyl groups will interact with aromatic solvents, but the polar amine groups limit high solubility.[3] |
| Non-polar | Hexane, Cyclohexane | Low to Insoluble | The high polarity of the amine functional groups makes it incompatible with non-polar aliphatic solvents.[6] |
Q3: How does pH affect the solubility of this compound in aqueous solutions?
As a diamine, this compound is a weak base with a predicted pKa of around 10.81.[1] In aqueous solutions, its solubility is directly influenced by the pH:
-
Acidic pH (pH < pKa): At a pH below its pKa, the amine groups are protonated, forming ammonium (B1175870) salts. These ionic species are significantly more polar and, therefore, more soluble in water.[4]
-
Neutral to Basic pH (pH ≥ pKa): At or above its pKa, the compound will be in its less polar, free base form, which has lower aqueous solubility.
Therefore, to achieve high concentrations in aqueous solutions, it is recommended to lower the pH.
Troubleshooting Guides
Issue 1: The compound is not dissolving in my aqueous buffer.
-
Root Cause Analysis: The pH of your buffer is likely too high (neutral or basic), leading to the compound being in its less soluble free base form.
-
Troubleshooting Steps:
-
Check the pH: Measure the pH of your solution.
-
Adjust the pH: Slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while stirring to lower the pH. The compound should dissolve as the pH decreases and the amine groups become protonated.
-
Consider Co-solvents: If pH adjustment alone is insufficient or undesirable for your experiment, consider adding a water-miscible organic co-solvent like ethanol or DMSO in a small percentage to the aqueous solution.[7]
-
Issue 2: My solution of this compound is cloudy or has formed a precipitate.
-
Root Cause Analysis:
-
pH Shift: The pH of the solution may have shifted towards neutral or basic, causing the compound to precipitate out of its salt form.[8]
-
Solvent Evaporation: Evaporation of the solvent can increase the concentration of the compound beyond its solubility limit.[8]
-
Temperature Change: A decrease in temperature can lower the solubility of the compound.[8]
-
Incompatibility: The compound may be reacting with other components in your solution, forming an insoluble product.[2]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in an Aqueous Buffer
This protocol outlines the steps to prepare a stock solution of this compound in an aqueous buffer, focusing on pH adjustment to ensure complete dissolution.
-
Materials:
-
This compound
-
Desired aqueous buffer (e.g., PBS, Tris)
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Weigh the desired amount of this compound in a suitable container.
-
Add a portion of the desired aqueous buffer to the compound.
-
Begin stirring the solution. The solution may appear cloudy or the compound may not fully dissolve initially.
-
Slowly add 0.1 M HCl dropwise to the solution while continuously monitoring the pH.
-
Continue adding the acid until the compound is fully dissolved and the solution becomes clear.
-
Record the final pH of the solution.
-
Transfer the solution to a volumetric flask and add the buffer to the final desired volume.
-
Store the stock solution appropriately, typically in a cool, dark place.[1]
-
Role in Drug Discovery Workflow
This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.[1] A notable example is its use in the synthesis of the side chain of antimalarial drugs like quinacrine.[2] The following diagram illustrates the typical workflow where such an intermediate is utilized.
Caption: Role of an intermediate in the drug discovery workflow.
References
- 1. routledge.com [routledge.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Novoldiamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Novoldiamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for a scalable synthesis of Novoldiamine?
A highly efficient and scalable process for the synthesis of Novoldiamine utilizes levulinic acid, a readily available bio-based chemical. This method involves three main steps: coupling of levulinic acid with a secondary amine, oximation, and a one-pot reduction of the oxime-amide intermediate.[1]
Q2: How can I synthesize Novoldiamine derivatives with different substituents on the amine groups?
To synthesize Novoldiamine derivatives, you can either start with a different secondary amine in the initial coupling step with levulinic acid or protect one of the amine groups of Novoldiamine and then perform further modifications. Reductive amination is a key reaction for introducing a variety of substituents.
Q3: What are the key parameters to control during the synthesis of Novoldiamine from levulinic acid?
The key parameters to control are reaction temperature, reaction time, pH, and the choice of reagents, particularly the coupling agent and the reducing agent. Careful control of these parameters is crucial for achieving high yields and purity.[1]
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Troubleshooting Guides
Issue 1: Low Yield in the Coupling Reaction of Levulinic Acid and Diethylamine (B46881)
Symptoms:
-
Low conversion of levulinic acid.
-
Formation of multiple byproducts observed on TLC or LC-MS.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Coupling Agent | Use 1,1'-carbonyldiimidazole (B1668759) (CDI) as the coupling agent for efficient amide bond formation.[1] |
| Suboptimal Reaction Temperature | Maintain the reaction at room temperature. Elevated temperatures may lead to side reactions. |
| Incorrect Stoichiometry | Use a slight excess of diethylamine to ensure complete conversion of the levulinic acid. |
| Moisture in the Reaction | Ensure all glassware is oven-dried and use anhydrous solvents (e.g., THF) as moisture can hydrolyze the activated acid intermediate. |
Issue 2: Incomplete Reduction of the Oxime-Amide Intermediate
Symptoms:
-
Presence of the oxime-amide intermediate in the final product.
-
Low yield of the desired Novoldiamine.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reducing Agent | Use a sufficient excess of the reducing agent, such as borane-tetrahydrofuran (B86392) complex (BH3-THF).[1] |
| Inactive Reducing Agent | Ensure the borane-THF solution is fresh and has been properly stored to maintain its reactivity. |
| Low Reaction Temperature | While the reaction is typically run at room temperature, gentle heating might be necessary if the reaction is sluggish.[3] |
| Premature Quenching | Ensure the reaction is complete by TLC monitoring before quenching with methanol (B129727).[3] |
Issue 3: Formation of Side Products During Reductive Amination for Derivative Synthesis
Symptoms:
-
Observation of multiple spots on TLC, indicating a mixture of products.
-
Difficulty in purifying the desired Novoldiamine derivative.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Over-alkylation | This is a common issue in reductive aminations. To minimize it, use a 1:1 stoichiometry of the amine and carbonyl compound. Pre-forming the imine before adding the reducing agent can also suppress the formation of tertiary amines. |
| Reduction of the Carbonyl Starting Material | Use a milder reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), which is more selective for the imine over the carbonyl group.[4][5] |
| Unfavorable Reaction pH | Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without degrading the reactants. Acetic acid can be used as a catalyst.[6] |
| Steric Hindrance | For bulky substrates, increasing the reaction temperature or using a less sterically hindered reducing agent may be necessary to improve the reaction rate.[2] |
Experimental Protocols
Protocol 1: Synthesis of N,N-Diethyl-4-oxopentanamide (Amide Intermediate)
-
To a solution of levulinic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.
-
Stir the mixture for 1 hour at room temperature.
-
Add diethylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N,N-diethyl-4-oxopentanamide.
| Parameter | Value |
| Solvent | Anhydrous THF |
| Coupling Agent | 1,1'-Carbonyldiimidazole (CDI) |
| Temperature | Room Temperature |
| Reaction Time | 8 hours |
| Typical Yield | ~95%[1] |
Protocol 2: One-Pot Synthesis of Novoldiamine from N,N-Diethyl-4-oxopentanamide
-
Dissolve N,N-diethyl-4-oxopentanamide (1 equivalent) in a 2:1 mixture of ethanol (B145695) and water.
-
Add hydroxylamine (B1172632) hydrochloride (1.5 equivalents) and sodium acetate (2.5 equivalents).
-
Heat the mixture to 70°C and stir for 8 hours to form the oxime.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate to isolate the crude oxime-amide.
-
Dissolve the crude oxime-amide in anhydrous THF under a nitrogen atmosphere.
-
Add borane-tetrahydrofuran complex (1M solution in THF, 5 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Monitor the reduction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0°C.
-
Acidify the mixture with 6N HCl and then basify with aqueous NaOH.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain Novoldiamine.
| Parameter | Value |
| Oximation Solvent | Ethanol:Water (2:1) |
| Oximation Temperature | 70°C |
| Oximation Time | 8 hours |
| Reducing Agent | Borane-Tetrahydrofuran (BH3-THF) |
| Reduction Solvent | Anhydrous THF |
| Reduction Temperature | 0°C to Room Temperature |
| Reduction Time | 18 hours |
| Typical Yield | ~86%[1] |
Visualized Workflows and Pathways
Caption: Synthetic workflow for Novoldiamine from levulinic acid.
Caption: Troubleshooting logic for Novoldiamine synthesis.
References
Technical Support Center: Preventing Unwanted Polymerization in Diamine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate and prevent unwanted polymerization during chemical reactions involving diamines.
Troubleshooting Guides
Unwanted polymerization can manifest in various ways, from a slight increase in viscosity to the complete solidification of the reaction mixture. This guide provides a structured approach to diagnosing and resolving these issues.
Issue 1: Gradual or Rapid Increase in Viscosity
Symptom: The reaction mixture becomes noticeably more viscous over time, or in some cases, rapidly thickens or solidifies.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. For many diamine reactions, maintaining a temperature at or below room temperature can significantly reduce the rate of side reactions leading to polymerization.[1] |
| Presence of Initiators | Ensure all solvents are freshly distilled and peroxide-free. Protect the reaction from UV light by covering the reaction vessel with aluminum foil.[1] |
| Incorrect Stoichiometry | Re-verify the molar ratios of your reactants. An excess of one monomer can sometimes lead to side reactions. Ensure precise weighing and dispensing of all reagents. |
| Oxygen Exposure | Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxygen-initiated radical polymerization.[1] |
Issue 2: Low Yield of Desired Product with Polymer Formation
Symptom: The yield of the target molecule is significantly lower than expected, with the concurrent formation of an insoluble or high molecular weight polymeric byproduct.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Monomer Impurities | Purify the diamine and other reactants before use. Monofunctional impurities can act as chain terminators, while polyfunctional impurities can lead to cross-linking.[2] Recrystallization is a common and effective method for purifying solid diamines. |
| In-situ Formation of Reactive Species | If the reaction involves a highly reactive intermediate, consider a strategy where it is generated in-situ in the presence of the other reactant to keep its concentration low and minimize self-polymerization. |
| Suboptimal pH | The pH of the reaction medium can influence the reactivity of diamines and the propensity for side reactions. For reactions involving amine-reactive crosslinkers, a pH range of 7.2-8.5 is often optimal.[3] For other reactions, the ideal pH may need to be determined empirically. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of unwanted polymerization in diamine reactions?
A1: The most common types are radical polymerization, particularly with unsaturated diamines or in the presence of initiators, and polycondensation reactions. Polycondensation can occur if the diamine reacts with difunctional impurities or undergoes side reactions that generate new reactive sites, leading to chain growth.
Q2: How can I prevent polymerization during the purification of my diamine monomer?
A2: During distillation, it is crucial to use a non-volatile polymerization inhibitor, such as hydroquinone.[1] Purification techniques that do not require high temperatures, like recrystallization, are often preferred.[1][2] When performing recrystallization, allow the solution to cool slowly to form larger, purer crystals.[2]
Q3: What are some common polymerization inhibitors for reactions involving diamines, and at what concentration should they be used?
A3: Phenolic compounds and aromatic amines are common inhibitors. The choice and concentration depend on the specific reaction conditions. It is often necessary to empirically determine the optimal inhibitor and its concentration.
| Inhibitor | Typical Concentration | Notes |
| Hydroquinone (HQ) | 100 - 500 ppm | Effective at elevated temperatures, but can be removed by an alkali wash.[4] |
| Butylated Hydroxytoluene (BHT) | 100 - 1000 ppm | A common radical scavenger. |
| 4-tert-Butylcatechol (TBC) | 50 - 500 ppm | Often used for stabilizing monomers during storage and transport. |
| p-Phenylenediamine | Varies | Can act as a retarder, slowing the rate of polymerization.[5] |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Varies | A stable radical that is a highly effective radical scavenger.[5] |
Q4: Can the reaction solvent influence unwanted polymerization?
A4: Yes, the choice of solvent is critical. Solvents should be anhydrous and free of peroxides, as these can initiate polymerization.[1] Additionally, the solvent should fully dissolve all reactants to ensure a homogeneous reaction mixture and prevent localized high concentrations that might favor polymerization.
Q5: How do I properly set up a reaction under an inert atmosphere to prevent polymerization?
A5: Setting up a reaction under an inert atmosphere involves replacing the air in the reaction vessel with an inert gas like nitrogen or argon. This is crucial for preventing oxygen-initiated radical polymerization. A common method involves using a Schlenk line or a balloon filled with the inert gas. The glassware should be oven-dried or flame-dried to remove any moisture before introducing the inert gas.[3][6][7]
Experimental Protocols
Protocol 1: Purification of a Solid Diamine by Recrystallization
This protocol describes a general procedure for the purification of a solid diamine monomer to remove impurities that could initiate or participate in unwanted polymerization.
Materials:
-
Crude solid diamine
-
A suitable solvent (one in which the diamine is highly soluble at high temperatures and poorly soluble at room temperature)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, determine a suitable solvent for recrystallization.
-
Dissolution: Place the crude diamine in the Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture while stirring until the diamine is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the diamine.[2]
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
This protocol outlines the steps for creating an inert atmosphere in a reaction flask using a balloon, a common technique in research labs.
Materials:
-
Oven-dried or flame-dried reaction flask with a stir bar
-
Rubber septum
-
Balloon
-
Inert gas source (e.g., nitrogen or argon cylinder)
-
Needles
Procedure:
-
Prepare the Flask: Ensure the reaction flask and stir bar are completely dry. While still hot, cover the flask opening with a rubber septum.[3][7]
-
Fill the Balloon: Attach the balloon to the inert gas source and fill it to a diameter of 7-8 inches. Attach a needle to the balloon.[3]
-
Purge the Flask: Insert the needle from the gas-filled balloon through the septum of the reaction flask. Insert a second "outlet" needle to allow the displaced air to exit.[3][7]
-
Establish Inert Atmosphere: Allow the inert gas to flush the flask for approximately 5-10 minutes. Remove the outlet needle first, followed by the needle attached to the balloon. The balloon will maintain a positive pressure of inert gas, preventing air from entering.
-
Introduce Reagents: Add solvents and reagents via syringe through the septum.
Visualizations
Logical Workflow for Troubleshooting Polymerization
Caption: A logical workflow for troubleshooting unwanted polymerization.
Simplified Mechanism of Radical Polymerization Inhibition
Caption: Simplified mechanism of radical polymerization and its inhibition.
Experimental Workflow for Preventing Polymerization
Caption: A typical experimental workflow designed to prevent unwanted polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. seebeyondshop.com [seebeyondshop.com]
Technical Support Center: Synthesis of 1,3-Diamines
Welcome to the technical support center for the synthesis of 1,3-diamines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these critical building blocks.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing 1,3-diamines?
The synthesis of 1,3-diamines can be challenging due to several factors. Compared to their 1,2-diamine counterparts, there are fewer established synthetic methods.[1] Key challenges include:
-
Side Reactions: The formation of unwanted by-products, such as mono-aminated products, polymers, and secondary and tertiary amines, is a frequent issue, particularly in reductive amination processes.[2]
-
Low Yields: Achieving high yields can be difficult, and this is often dependent on the chosen synthetic route, catalyst, solvent, and other reaction conditions.[2] For instance, in the synthesis of 1,3-cyclohexanediamine (B1580663) (1,3-CHDA) via the ammonia (B1221849) pathway, yields can be less than 15% in highly polar solvents.[2]
-
Purification: The separation of the desired 1,3-diamine from starting materials, by-products, and catalysts can be complex due to the similar physical properties of these compounds.[3][4] The basicity of diamines can also lead to issues with standard silica (B1680970) gel chromatography.
-
Substrate Scope: Some methods are limited by the need to pre-synthesize specific nitrogen-containing substrates.[5]
-
Stereocontrol: For chiral 1,3-diamines, achieving high enantioselectivity and diastereoselectivity is a significant hurdle.[6]
Q2: Which synthetic methods are commonly used for preparing 1,3-diamines?
Several methods are employed for the synthesis of 1,3-diamines, each with its own advantages and limitations. Common approaches include:
-
Reductive Amination of Dicarbonyl Compounds: This involves the reaction of a 1,3-dicarbonyl compound with an amine source in the presence of a reducing agent.[2][7]
-
Reduction of Dinitriles: The hydrogenation of dinitriles is a viable route to 1,3-diamines.[8]
-
Michael Addition: The addition of an amine to an α,β-unsaturated carbonyl compound can be a key step in forming the 1,3-diamine skeleton.
-
From Nitriles: Sequential nitrile amidination followed by reduction offers a straightforward procedure for preparing linear polyamines containing 1,3-diaminopropane (B46017) fragments.[9][10]
-
Catalytic C-H Amination: Direct functionalization of C-H bonds to form C-N bonds is an efficient and modern approach, often utilizing metal catalysts.[5][11][12]
-
Biosynthesis: Microbial fermentation is being explored as a sustainable method for producing diamines like 1,3-diaminopropane.[3]
Q3: How can I improve the yield of my 1,3-diamine synthesis via reductive amination?
Low yields in reductive amination are often due to side reactions and suboptimal reaction conditions.[2] To improve your yield:
-
Optimize the Solvent: The choice of solvent is critical. For the reductive amination of 1,3-cyclohexanedione (B196179), switching from polar solvents like water and alcohols (which can stabilize enamine intermediates and lead to lower yields) to a moderately polar solvent like 1,4-dioxane (B91453) can significantly improve the yield of 1,3-cyclohexanediamine.[2]
-
Control the Amine Source: When using ammonia, its solubility in the chosen solvent is important. Insufficient ammonia can lead to the formation of secondary and tertiary amines.[2] Using hydroxylamine (B1172632) followed by hydrogenation can be a more efficient alternative as the nitrogen in hydroxylamine is more nucleophilic.[2]
-
Catalyst Selection and Loading: The choice and amount of catalyst are crucial. For the hydrogenation of 1,3-cyclohexanedione dioxime, increasing the dosage of Raney Ni catalyst can lead to a higher yield of 1,3-cyclohexanediamine.[2]
-
Reaction Time and Temperature: Optimizing the reaction time and temperature can help to minimize the formation of by-products and favor the desired product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Poor quality of reagents. | 1. Use a fresh batch of catalyst or activate it prior to use. 2. Systematically vary the reaction temperature to find the optimum. 3. Ensure reagents are pure and dry, especially solvents and amines. |
| Formation of significant amounts of mono-aminated by-product | 1. Insufficient aminating agent. 2. Steric hindrance preventing the second amination. | 1. Increase the equivalents of the aminating agent. 2. If sterically hindered, consider a different synthetic route or a less bulky protecting group strategy. |
| Formation of polymeric or oligomeric by-products | 1. High reaction temperature or concentration. 2. Reaction of the diamine product with starting material. | 1. Lower the reaction temperature and/or dilute the reaction mixture. 2. Use a slow addition of the starting material to the reaction mixture to maintain a low concentration. |
| Difficulty in purifying the 1,3-diamine | 1. Similar polarity of the product and by-products. 2. Interaction of the basic diamine with silica gel. 3. Product is a salt and insoluble in common organic solvents. | 1. Try recrystallization from a suitable solvent system. For m-phenylenediamine, a mixture of methanol (B129727) or ethanol (B145695) and diethyl ether can be effective.[13] 2. Use a different stationary phase for chromatography, such as alumina, or treat the silica gel with a base like triethylamine. 3. Perform an acidic workup to protonate the amines, which may allow for separation from non-basic impurities, followed by neutralization to recover the free diamine.[4] |
Quantitative Data
Table 1: Effect of Solvent on the Reductive Amination of 1,3-Cyclohexanedione (1,3-CHD)
| Solvent | 1,3-CHD Conversion (%) | 1,3-CHDA Yield (%) | Main By-products |
| Water | 100 | 10.2 | Intermediate III and IV |
| Methanol | 100 | 11.5 | Intermediate III and IV |
| Ethanol | 100 | 13.8 | Intermediate III and IV |
| Isopropanol | 100 | 14.6 | Intermediate III and IV |
| Toluene | 100 | 25.4 | Secondary and tertiary amines |
| Cyclohexane | 100 | 28.7 | Secondary and tertiary amines |
| 1,4-Dioxane | 100 | 37.5 | Intermediate III and IV |
| Reaction conditions: 0.10 g 1,3-CHD, 0.05 g Raney Ni, 15 mL solvent, 4 MPa H₂, 4 MPa NH₃, 120 °C, 4 h. | |||
| Data sourced from[2] |
Table 2: Effect of Catalyst Dosage on the Hydrogenation of 1,3-Cyclohexanedione Dioxime (1,3-CHDO)
| Catalyst (Raney Ni) Dosage (g) | 1,3-CHDO Conversion (%) | 1,3-CHDA Yield (%) |
| 0.06 | 100 | 60.0 |
| 0.1 | 100 | 75.2 |
| 0.3 | 100 | 87.4 |
| Reaction conditions: 0.2 g 1,3-CHDO, 15 mL methanol, 1.0 MPa H₂, 50 °C, 4 h. | ||
| Data sourced from[2] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Cyclohexanediamine (1,3-CHDA) via Oximation-Hydrogenation
This protocol is adapted from the work of Li et al.[2]
Step 1: Oximation of 1,3-Cyclohexanedione (1,3-CHD)
-
In a 100 mL round-bottom flask equipped with a magnetic stirring bar, add 2.24 g (20 mmol) of 1,3-cyclohexanedione, 20 mL of H₂O, 1.84 g (46 mmol) of sodium hydroxide, and 3.06 g (44 mmol) of hydroxylamine hydrochloride.
-
Immerse the flask in a cooling bath to maintain the reaction temperature while stirring at 800 rpm.
-
The product, 1,3-cyclohexanedione dioxime (1,3-CHDO), will precipitate from the aqueous solution.
-
Collect the precipitate by filtration and vacuum-dry for use in the next step.
Step 2: Hydrogenation of 1,3-Cyclohexanedione Dioxime (1,3-CHDO)
-
To a 50 mL stainless-steel autoclave with magnetic stirring, add the dried 1,3-CHDO from the previous step, methanol as the solvent, and Raney Ni as the catalyst.
-
Seal the autoclave and purge with H₂ three times.
-
Pressurize the reactor with H₂ to the desired pressure.
-
Heat the reactor to the designated temperature to initiate the reaction.
-
After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.
-
The resulting solution contains the 1,3-cyclohexanediamine product, which can be purified by distillation or other suitable methods.
Protocol 2: Synthesis of Geminal Diazides from 1,3-Dicarbonyls
This protocol is based on the work of Jørgensen et al.[14][15]
-
Dissolve the 1,3-dicarbonyl compound in a mixture of DMSO and water.
-
Add molecular iodine (I₂) and sodium azide (B81097) (NaN₃) to the solution at room temperature.
-
Stir the reaction mixture until the 1,3-dicarbonyl is consumed (monitor by TLC or other appropriate analytical technique).
-
Upon completion, quench the reaction and extract the geminal diazide product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.
-
The geminal diazide can then be purified by chromatography if necessary. Note that geminal diazides can be thermally unstable.
Visualizations
Caption: Workflow for the synthesis of 1,3-cyclohexanediamine.
Caption: Troubleshooting logic for low yield in 1,3-diamine synthesis.
References
- 1. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]
- 9. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1,3-Diamines Through Rhodium-Catalyzed C—H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Geminal Diazides Derived from 1,3-Dicarbonyls: A Protocol for Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-5-diethylaminopentane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Amino-5-diethylaminopentane (also known as Novoldiamine).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often originate from the synthetic route used. For instance, if synthesized via reductive amination of 5-diethylamino-2-pentanone, impurities could include the unreacted starting ketone, the corresponding alcohol from over-reduction, and byproducts from side reactions.[1] Synthesis starting from 5-chloro-2-pentanone (B45304) may introduce chlorinated impurities. It is also important to consider residual solvents from the reaction and workup steps.
Q2: What is the best general method for purifying this compound?
A2: The optimal purification method depends on the scale of your experiment and the nature of the impurities. For multi-gram scales with non-volatile impurities, vacuum distillation is often effective.[2][3] For smaller scales or to remove structurally similar impurities, column chromatography on amine-functionalized silica (B1680970) or silica treated with a tertiary amine like triethylamine (B128534) is recommended.[4] Purification via salt formation and recrystallization is another excellent method for achieving high purity.[5]
Q3: Why does my this compound sample turn yellow or darken over time?
A3: Amines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities.[6] To minimize this, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place, and in a tightly sealed container.[7]
Q4: Can I use standard silica gel for column chromatography of this compound?
A4: While possible, it is often challenging. Standard silica gel is acidic and can strongly interact with basic amines, leading to poor separation, tailing peaks, and potential degradation of the product on the column.[4][8] If standard silica is used, it is crucial to deactivate it by incorporating a competing amine, such as triethylamine (TEA), into the mobile phase.[8]
Q5: How can I effectively remove residual solvents from my purified product?
A5: For high-boiling solvents, high-vacuum distillation or rotary evaporation at an appropriate temperature is effective. For trace amounts of volatile solvents, placing the sample under high vacuum for an extended period is a standard procedure. It is important to ensure that the vacuum and temperature conditions are not so harsh as to cause the loss of the product itself.
Troubleshooting Guide
Issue 1: Poor Separation or Tailing Peaks in Column Chromatography
Q: I'm performing column chromatography on silica gel, and my compound is either not moving from the baseline or is coming off as a very broad, tailing peak. What should I do?
A: This is a common issue when purifying amines on standard silica gel due to the acidic nature of the stationary phase.
-
Potential Cause 1: Strong Amine-Silica Interaction. The basic amine functionality is strongly interacting with the acidic silanol (B1196071) groups on the silica surface.[8]
-
Solution 1a: Add a Competing Base. Incorporate 0.5-2% triethylamine (TEA) into your mobile phase. The TEA will compete for the acidic sites on the silica, reducing the interaction with your target compound and improving peak shape.[8]
-
Solution 1b: Use a Different Stationary Phase. Switch to a less acidic or basic stationary phase. Alumina (neutral or basic) can be a good alternative.[9] Amine-functionalized silica columns are specifically designed for purifying basic compounds and often give excellent results with simpler solvent systems (e.g., hexane/ethyl acetate).[4]
-
-
Potential Cause 2: Inappropriate Mobile Phase Polarity. The mobile phase may be too non-polar to elute your compound effectively.
-
Solution 2a: Increase Mobile Phase Polarity. Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of methanol (B129727) in a dichloromethane (B109758)/methanol mixture).
-
Solution 2b: Use a More Polar Solvent System. Consider solvent systems like chloroform/methanol/ammonium hydroxide (B78521) for very polar amines.[10]
-
Issue 2: Product Degradation or Low Recovery After Purification
Q: My overall yield after purification is very low, or I suspect the compound has decomposed. What could be the cause?
A: Low recovery can be due to several factors, from mechanical loss to chemical degradation.
-
Potential Cause 1: Decomposition on Acidic Silica Gel. As mentioned, standard silica gel can cause degradation of acid-sensitive compounds.
-
Solution 1a: Deactivate Silica or Use an Alternative. Follow the solutions provided in Issue 1. A 2D-TLC can help determine if your compound is stable on silica.[11]
-
-
Potential Cause 2: Thermal Decomposition during Distillation. this compound has a high boiling point (approx. 201-210 °C at atmospheric pressure), and prolonged heating can lead to decomposition.[7]
-
Potential Cause 3: Inefficient Extraction during Workup. If purifying by salt formation, incomplete neutralization or extraction can lead to significant product loss.
-
Solution 3a: Ensure Complete Basification. When converting the amine salt back to the free base, ensure the aqueous layer is sufficiently basic (pH > 12) before extracting with an organic solvent.
-
Solution 3b: Perform Multiple Extractions. Extract the aqueous layer with several portions of an organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.
-
Issue 3: Purified Product is Contaminated with a Persistent Impurity
Q: I've purified my compound, but analytical data (e.g., GC-MS, NMR) shows a persistent impurity. How can I remove it?
A: The strategy will depend on the nature of the impurity.
-
Potential Cause 1: Structurally Similar Impurity. The impurity may have a similar polarity and boiling point to your product, making separation by standard chromatography or distillation difficult.
-
Solution 1a: High-Efficiency Fractional Distillation. If the boiling points are close but not identical, a fractional vacuum distillation with a column having a high number of theoretical plates may be effective.[13]
-
Solution 1b: Purification via Salt Recrystallization. Convert the crude amine to a salt (e.g., hydrochloride or sulfate). Often, the salt of the desired product will have different solubility properties than the salt of the impurity, allowing for purification by recrystallization.[5] The pure amine can then be regenerated by treatment with a base.
-
Solution 1c: Optimize Chromatography. Experiment with different stationary phases (e.g., amine, diol, or reversed-phase silica) and mobile phase systems to improve the separation selectivity.[8][9]
-
-
Potential Cause 2: Unreacted Starting Material. For example, residual 5-diethylamino-2-pentanone.
-
Solution 2a: Chemical Wash. A wash with a dilute acidic solution during the workup can help to remove basic impurities, but this will also extract your product. A more specific method for ketones would be a wash with a Girard's reagent solution to form a water-soluble hydrazone, though this is a more advanced technique. A simple purification by chromatography or distillation should be effective in most cases.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 140-80-7 | [14] |
| Molecular Formula | C₉H₂₂N₂ | [14] |
| Molecular Weight | 158.28 g/mol | [14] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 201-210 °C (at 760 mmHg) | [7] |
| Density | ~0.817 g/mL at 25 °C | [1] |
| Refractive Index | ~1.4429 (n20/D) | [1] |
| Solubility | Soluble in water and alcohol | [7] |
Table 2: Potential Impurities in this compound and Their Likely Origins
| Potential Impurity | Chemical Structure | Likely Origin |
| 5-Diethylamino-2-pentanone | (C₂H₅)₂N(CH₂)₃C(O)CH₃ | Unreacted starting material from reductive amination.[15] |
| 5-Diethylamino-2-pentanol | (C₂H₅)₂N(CH₂)₃CH(OH)CH₃ | Over-reduction of the ketone during reductive amination. |
| Starting Alkyl Halide | e.g., 1-chloro-4-pentene | Incomplete reaction from multi-step syntheses. |
| N,N,N',N'-Tetraethyl-1,4-pentanediamine | (C₂H₅)₂N(CH₂)₃CH(N(C₂H₅)₂)CH₃ | Over-alkylation byproducts. |
| Oxidation Products | Various colored compounds | Air oxidation of the amine functionalities. |
Table 3: Representative Comparison of Purification Methods for Aliphatic Diamines
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Distillation | 98-99.5% | Good for large scale, effective for removing non-volatile impurities. | Not effective for separating compounds with close boiling points, potential for thermal degradation if not controlled well.[2][3] |
| Chromatography (Amine-functionalized silica) | >99% | High resolution, good for removing structurally similar impurities, milder conditions.[4] | More expensive stationary phase, can be time-consuming for large quantities. |
| Salt Recrystallization | >99.5% | Can achieve very high purity, effective for removing isomers and closely related impurities.[5] | Multi-step process (salt formation, recrystallization, free-basing), potential for product loss in mother liquor. |
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol is suitable for purifying multi-gram quantities of this compound from non-volatile impurities.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Use a magnetic stir bar in the distillation flask for smooth boiling. Ensure all glassware is free of cracks and all joints are properly greased and sealed.[16]
-
Sample Preparation: Charge the crude this compound (up to 2/3 full) into the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum pump through a cold trap. Slowly and carefully apply the vacuum to remove any low-boiling solvents or volatile impurities.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle or an oil bath.
-
Fraction Collection: Collect the distilled this compound in the receiving flask. The boiling point will depend on the pressure of the system. Monitor the temperature and pressure throughout the distillation.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.
Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
This method is excellent for achieving high purity by removing impurities with different solubilities as their salts.
-
Salt Formation: Dissolve the crude amine in a suitable solvent like isopropanol (B130326) or ethyl acetate (B1210297). Slowly add a solution of hydrochloric acid (e.g., 2M HCl in isopropanol or concentrated HCl) dropwise with stirring. The hydrochloride salt should precipitate out.
-
Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent (e.g., isopropanol or diethyl ether) to remove soluble impurities.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture with water) to form a saturated solution. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collection of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Regeneration of Free Amine: Dissolve the purified salt in water and add a strong base (e.g., 10M NaOH) until the solution is strongly basic (pH > 12).
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Flash Column Chromatography on Silica Gel with Triethylamine
This protocol is for the purification of small to medium quantities of the amine when only standard silica gel is available.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add ~1% triethylamine to the TLC mobile phase to simulate column conditions. Aim for an Rf value of 0.2-0.3 for the product.
-
Column Packing: Pack a column with silica gel using the chosen non-polar solvent.
-
Column Deactivation: Flush the packed column with 2-3 column volumes of the mobile phase containing 1% triethylamine.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Elute the column with the mobile phase containing 1% triethylamine, collecting fractions and monitoring by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Further drying under high vacuum may be necessary to remove all traces of TEA.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. This compound 97 140-80-7 [sigmaaldrich.com]
- 2. Purification [chem.rochester.edu]
- 3. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 4. biotage.com [biotage.com]
- 5. Purification and characterization of diamine oxidase from porcine kidney and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 10. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 13. US3420752A - Purification of toluenediamine mixtures by vacuum distillation - Google Patents [patents.google.com]
- 14. scbt.com [scbt.com]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Degradation of 2-Amino-5-diethylaminopentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Amino-5-diethylaminopentane.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic degradation pathways for this compound?
A1: While specific literature on the degradation of this compound is scarce, based on its structure as a primary and tertiary aliphatic amine, the following pathways are predicted. The primary metabolic routes for aliphatic amines involve oxidation reactions catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[1][2] Key predicted pathways include:
-
N-Dealkylation of the diethylamino group to yield ethylamine (B1201723) and a secondary amine, which can be further metabolized.[1]
-
Oxidative deamination of the primary amino group to form a ketone and release ammonia.[4]
-
Hydroxylation at the carbon atom alpha to the nitrogen atoms.[5]
These pathways lead to the formation of more polar metabolites that can be more readily excreted.
Q2: Which enzyme families are most likely involved in the metabolism of this compound?
A2: The primary enzyme families anticipated to be involved in the biotransformation of this compound are:
-
Cytochrome P450 (CYP) enzymes: This superfamily of enzymes is a major contributor to the metabolism of a wide variety of xenobiotics, including amines. They are known to catalyze N-dealkylation and hydroxylation reactions.[1][2][6]
-
Flavin-containing monooxygenases (FMOs): FMOs are another important class of enzymes that catalyze the oxidation of nitrogen-containing compounds, particularly the formation of N-oxides.[1]
-
Monoamine oxidases (MAOs): MAOs are involved in the oxidative deamination of primary amines.[1][4]
Q3: What are the expected major metabolites of this compound?
A3: Based on the predicted degradation pathways, the following are expected to be among the major metabolites:
-
2-Amino-5-(ethylamino)pentane: Resulting from the N-de-ethylation of the diethylamino group.
-
2-Amino-5-aminopentane: Following complete de-ethylation.
-
5-(Diethylamino)pentan-2-one: Formed through oxidative deamination of the primary amino group.
-
This compound N-oxide: Resulting from the N-oxidation of the tertiary amine.
Further degradation and conjugation (e.g., glucuronidation or sulfation) of these initial metabolites are also possible.
Troubleshooting Guides
Experimental Setup & Execution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or very low metabolite formation in in-vitro assays (microsomes, S9 fractions, hepatocytes). | 1. Inactive enzymes. 2. Inappropriate co-factors. 3. Sub-optimal incubation conditions (pH, temperature). 4. Incorrect substrate concentration. | 1. Enzyme Activity Check: Use a known substrate for the enzyme system (e.g., a standard CYP substrate) to confirm activity. 2. Co-factor Requirements: Ensure the presence of necessary co-factors like NADPH for CYP enzymes and FAD and NADPH for FMOs. 3. Optimize Conditions: Verify that the incubation buffer pH is optimal (typically around 7.4) and the temperature is maintained at 37°C. 4. Substrate Concentration: Perform a concentration-response experiment to determine the optimal substrate concentration. |
| High variability between replicate experiments. | 1. Inconsistent pipetting of substrate or enzymes. 2. Temperature fluctuations during incubation. 3. Degradation of the parent compound or metabolites during sample processing. | 1. Pipetting Technique: Use calibrated pipettes and ensure consistent technique. 2. Temperature Control: Use a calibrated incubator or water bath. 3. Sample Handling: Minimize the time between quenching the reaction and analysis. Keep samples on ice or at -80°C for long-term storage. |
| Parent compound appears unstable in control incubations (without enzymes). | 1. The compound may be air-sensitive, leading to non-enzymatic oxidation.[7] 2. Instability at the incubation pH. | 1. Inert Atmosphere: If air-sensitivity is suspected, prepare solutions and perform incubations under an inert atmosphere (e.g., nitrogen or argon).[7] 2. pH Stability Test: Incubate the compound in the reaction buffer at different pH values to assess its chemical stability. |
Analytical Methods (LC-MS/MS, GC-MS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor chromatographic peak shape for the parent compound or metabolites. | 1. Interaction of the amine groups with the stationary phase. 2. Inappropriate mobile phase pH. | 1. Column Selection: Use a column suitable for basic compounds. 2. Mobile Phase Modifier: Add a modifier like formic acid or ammonium (B1175870) hydroxide (B78521) to the mobile phase to improve peak shape. |
| Low sensitivity or inability to detect expected metabolites. | 1. Poor ionization efficiency of the metabolites. 2. Sub-optimal mass spectrometry parameters. 3. Metabolites are below the limit of detection. | 1. Derivatization: For GC-MS or to improve LC-MS sensitivity, consider derivatization of the amine groups.[8] 2. MS Optimization: Optimize MS parameters (e.g., collision energy, source temperature) by infusing authentic standards if available. 3. Sample Concentration: Concentrate the sample extract before analysis. |
| Difficulty in distinguishing between isomeric metabolites. | 1. Co-elution of isomers. | 1. Chromatographic Method Development: Optimize the chromatographic gradient, mobile phase composition, or try a different column to achieve separation. |
Experimental Protocols
Protocol 1: In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify the metabolites of this compound formed by Phase I enzymes.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the following mixture on ice:
-
Phosphate buffer (0.1 M, pH 7.4)
-
Liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL)
-
This compound (from a stock solution in a suitable solvent like methanol (B129727) or DMSO; final concentration 1-10 µM)
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.
-
For control experiments, add buffer instead of NADPH.
-
-
Incubation:
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Protocol 2: Metabolite Analysis by LC-MS/MS
This is a general protocol for the analysis of amine-containing compounds.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for basic compounds (e.g., with end-capping).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for metabolite discovery and product ion scan (or Multiple Reaction Monitoring - MRM for targeted analysis) for structural elucidation and quantification.
-
Parameter Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the parent compound.
-
Visualizations
Caption: Predicted metabolic pathways of this compound.
Caption: General workflow for in vitro metabolism experiments.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Primary aliphatic amine metabolism: the formation of a stable imine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Inconsistent results in experiments with Novoldiamine
Welcome to the technical support center for Novoldiamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results and to offer answers to frequently asked questions. Novoldiamine is an investigational, ATP-competitive kinase inhibitor targeting the PI3Kα subunit of the PI3K/Akt signaling pathway, a critical pathway often dysregulated in cancer.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during experiments with Novoldiamine.
Q1: Why am I observing significant variability in my IC50 values for Novoldiamine across experiments?
A1: Inconsistent IC50 values are a common challenge in kinase inhibitor studies.[1] Several factors can contribute to this variability:
-
Cell Culture Conditions: Differences in cell density, passage number, and serum concentration can significantly impact the physiological state of the cells and their response to treatment.[3][4] Using cells at a consistent, low passage number is recommended, as prolonged culturing can lead to genetic drift.[4][5]
-
Reagent Stability and Quality: Ensure that Novoldiamine is properly stored and that fresh dilutions are prepared for each experiment from a frozen stock.[1][3] The quality and lot of fetal bovine serum (FBS) can also introduce variability.
-
Assay Parameters: The timing of drug addition, the duration of the assay, and the specific assay technology used (e.g., MTT vs. luminescence-based) can all affect the outcome.[4][6] For luminescence-based assays, ensure the compound does not interfere with the reporter enzyme (e.g., luciferase).[1]
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a narrow passage number range and ensure consistent seeding density for all experiments.
-
Control Reagents: Use a single, quality-controlled batch of FBS for a series of experiments and prepare fresh Novoldiamine dilutions for each assay.[4]
-
Optimize Assay Timing: Perform a time-course experiment to determine the optimal incubation time for your cell line and assay.
Data Presentation: Example of Variable Novoldiamine IC50 Values (nM)
The following table summarizes fictional data illustrating how IC50 values can vary with experimental conditions in two different breast cancer cell lines.
| Cell Line | PIK3CA Status | FBS Concentration | Seeding Density (cells/well) | Novoldiamine IC50 (nM) |
| MCF-7 | E545K (mutant) | 10% | 5,000 | 85 |
| MCF-7 | E545K (mutant) | 10% | 10,000 | 150 |
| MCF-7 | E545K (mutant) | 2% | 5,000 | 45 |
| MDA-MB-231 | Wild-Type | 10% | 5,000 | 1250 |
| MDA-MB-231 | Wild-Type | 10% | 10,000 | 2100 |
| MDA-MB-231 | Wild-Type | 2% | 5,000 | 800 |
Q2: My Western blot shows weak or no inhibition of phosphorylated Akt (p-Akt) after Novoldiamine treatment, even at concentrations above the IC50. What's wrong?
A2: This is a common issue when analyzing signaling pathways.[3][7] Potential causes include:
-
Timing of Analysis: The inhibition of Akt phosphorylation is often a rapid and transient event. You may be missing the optimal time point for analysis.
-
Feedback Loop Activation: Inhibition of the PI3K/Akt pathway can trigger feedback mechanisms, such as the activation of receptor tyrosine kinases (RTKs), which can reactivate the pathway.[2][3][8]
-
Antibody and Blocking Issues: The phospho-specific antibody may be of poor quality or used at a sub-optimal concentration.[9][10] Some blocking buffers, like milk, can mask phospho-epitopes.[3][10]
-
Sample Preparation: Endogenous phosphatases can dephosphorylate Akt during sample collection and lysis if phosphatase inhibitors are not included in the lysis buffer.[3][11]
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Collect cell lysates at various time points after Novoldiamine treatment (e.g., 1, 2, 6, 12, and 24 hours) to identify the point of maximal inhibition.
-
Optimize Western Blot Protocol: Titrate your primary antibody to find the optimal concentration.[10] Try switching your blocking buffer from milk to 5% Bovine Serum Albumin (BSA) in TBST.[3]
-
Ensure Proper Lysis: Always use a lysis buffer freshly supplemented with a cocktail of protease and phosphatase inhibitors.[4][11]
Q3: Novoldiamine shows high potency in my biochemical (cell-free) kinase assay but is much less effective in cell-based assays. Why the discrepancy?
A3: Discrepancies between biochemical and cell-based assays are frequently observed and highlight the importance of testing compounds in a physiologically relevant context.[1][12] Reasons for this difference include:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[3]
-
Intracellular ATP Concentration: The concentration of ATP in a cell (1-10 mM) is much higher than that typically used in biochemical assays. Since Novoldiamine is an ATP-competitive inhibitor, its potency will be lower in the presence of high ATP levels.[1]
-
Off-Target Effects & Cellular Context: In a live cell, the compound can be metabolized, actively pumped out of the cell, or engage off-target proteins. The genetic background of the cell line, such as the status of the tumor suppressor PTEN, also plays a crucial role.[8]
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway with Novoldiamine's inhibitory action.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting inconsistent IC50 values.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis of p-Akt.
Experimental Protocols
Protocol 1: Determining IC50 via CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a framework for assessing cell viability to determine the IC50 of Novoldiamine.
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of Novoldiamine in complete growth medium. Also, prepare a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the appropriate compound dilution or control.
-
Incubation: Incubate the plate for 72 hours (or an optimized time point) at 37°C, 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Plate Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. After subtracting the background (no-cell control), normalize the data to the vehicle control (100% viability). Plot the results using a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol details the methodology for detecting changes in Akt phosphorylation (Ser473) following Novoldiamine treatment.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Novoldiamine or vehicle control for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4]
-
Lysate Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.[9]
-
Blocking: Wash the membrane with TBST and block with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-p-Akt Ser473 and rabbit anti-total Akt) overnight at 4°C, diluted in 5% BSA/TBST according to the manufacturer's recommendation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. Quantify band intensities and normalize the p-Akt signal to the total Akt signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bioivt.com [bioivt.com]
- 6. marinbio.com [marinbio.com]
- 7. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. contractlaboratory.com [contractlaboratory.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 2-Amino-5-diethylaminopentane
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2-Amino-5-diethylaminopentane, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods for Purity Validation
The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. Below is a comparative summary of GC, HPLC, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification based on the direct relationship between the intensity of an NMR signal and the number of atomic nuclei. |
| Derivatization | Often required for amines to improve volatility and reduce peak tailing. Common reagents include silylating agents (e.g., BSTFA, MTBSTFA). | Typically necessary for amines lacking a UV chromophore. Common reagents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl). | Not required. |
| Typical Purity (%) | 99.19%[1] | >98% (typical) | >99% (typical) |
| Precision (RSD) | <1% | <2% | <1% |
| Common Impurities Detected | Unreacted starting materials (e.g., 5-diethylamino-2-pentanone), by-products of reductive amination, over-reduced products (e.g., 5-diethylamino-2-pentanol). | Similar to GC, can also detect non-volatile impurities. | Provides structural information for impurity identification. |
| Advantages | High resolution, sensitive for volatile impurities. | Versatile, applicable to a wide range of compounds, including non-volatile impurities. | Non-destructive, provides structural information, primary ratio method (no need for identical reference standard). |
| Disadvantages | Derivatization can be complex and introduce errors. Not suitable for non-volatile or thermally labile compounds. | Derivatization can be necessary, potentially increasing complexity and analysis time. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer for optimal results. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflow for purity validation and the logical relationship between the different analytical techniques.
Experimental workflow for purity validation.
Logical relationship of analytical techniques.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography (GC-MS) Protocol
Objective: To determine the purity of this compound and identify volatile impurities.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
Materials:
-
This compound sample
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Internal standard (e.g., Dodecane)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of an internal standard (e.g., 1 mg/mL Dodecane in dichloromethane).
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add a known volume of the internal standard stock solution.
-
Add 100 µL of BSTFA (with 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
Calculate the purity based on the peak area ratio of the derivatized this compound to the internal standard.
-
Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Objective: To quantify the purity of this compound using pre-column derivatization.
Instrumentation: HPLC system with a UV detector.
Materials:
-
This compound sample
-
o-Phthalaldehyde (OPA)
-
9-Fluorenylmethyl chloroformate (FMOC-Cl)
-
Boric acid buffer (0.4 M, pH 10.2)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Reagent Preparation:
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.2 mL of boric acid buffer and 50 µL of 2-mercaptoethanol.
-
FMOC Reagent: Dissolve 25 mg of FMOC-Cl in 10 mL of acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in diluent).
-
For derivatization, in an autosampler vial, mix the sample solution, OPA reagent, and FMOC reagent in a programmed sequence to derivatize primary and secondary amines, respectively.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).
-
Gradient: A time-programmed gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 338 nm (for OPA derivatives) and 262 nm (for FMOC derivatives).
-
-
Data Analysis:
-
Calculate the purity based on the area percentage of the main peak in the chromatogram.
-
Quantitative NMR (qNMR) Protocol
Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the same compound.
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the certified internal standard and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution by vortexing.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
A sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
By understanding the principles, advantages, and limitations of each of these powerful analytical techniques, researchers can confidently select and implement the most suitable method for the critical task of purity validation in the pharmaceutical development pipeline.
References
A Comparative Guide to Novoldiamine: Synthesis, Application, and Evaluation of Alternatives in Antimalarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Novoldiamine (CAS 140-80-7), a critical intermediate in the synthesis of several antimalarial drugs.[1] While a specific Certificate of Analysis (CoA) for a single batch of Novoldiamine is lot-dependent and must be obtained from the supplier at the time of purchase, this document outlines the typical product specifications and presents a framework for comparing Novoldiamine with potential alternatives. The focus is on providing objective data and methodologies to aid in the selection of key starting materials for pharmaceutical manufacturing.
Novoldiamine: Certificate of Analysis Overview
A Certificate of Analysis for Novoldiamine provides crucial data on its purity and physical properties. While actual values may vary between lots and suppliers, a typical CoA would include the information presented in Table 1.
| Parameter | Specification | Method |
| Appearance | Colorless to light yellow liquid | Visual Inspection |
| Identity (IR) | Conforms to reference spectrum | Infrared Spectroscopy |
| Purity (GC) | ≥ 98.0% | Gas Chromatography |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Refractive Index | 1.439 - 1.443 (at 26°C) | Refractometry |
| Specific Gravity | 0.815 - 0.825 (at 20°C) | Densitometry |
Synthesis of Novoldiamine
Novoldiamine, chemically known as N1,N1-Diethyl-1,4-pentanediamine, is primarily used in the manufacture of quinacrine (B1676205) and other antimalarials.[1] A common commercial preparation involves a multi-step synthesis starting from 2-diethylaminoethanol and ethyl acetoacetate.[1] A scalable and efficient process has also been developed using levulinic acid, which is readily available from natural feedstocks.[2][3]
The synthesis from levulinic acid involves the coupling of levulinic acid with a secondary amine, followed by a one-pot reduction of the oxime-amide functional groups to yield the final diamine product.[2][3] This process is a key step in the synthesis of widely used antimalarial drugs such as chloroquine (B1663885) and hydroxychloroquine (B89500).[2][3]
Comparative Analysis: Novoldiamine and Its Alternatives
The primary role of Novoldiamine is to serve as a key intermediate in the synthesis of antimalarial drugs.[1][2] Alternatives to Novoldiamine would be other diamines or functionalized amines that can be used to synthesize similar active pharmaceutical ingredients (APIs). A direct comparison would involve evaluating the efficiency of the synthesis process and the purity of the final product.
Key Performance Indicators for Comparison:
-
Overall Yield: The percentage of the final API produced from the starting materials.
-
Purity of Final Product: The level of impurities in the synthesized API.
-
Reaction Time: The duration of the synthesis process.
-
Cost of Starting Materials: The economic viability of using the alternative intermediate.
-
Safety and Environmental Impact: The hazards associated with the synthesis process and the environmental friendliness of the reagents.
Hypothetical Experimental Protocol for Comparative Synthesis:
The following protocol outlines a hypothetical experiment to compare the synthesis of a 4-aminoquinoline (B48711) antimalarial drug using Novoldiamine versus a hypothetical alternative diamine ("Alternative-Diamine").
-
Reaction Setup: Two parallel reactions are set up under identical conditions (temperature, pressure, solvent).
-
Starting Materials:
-
Reaction A: 4,7-dichloroquinoline (B193633) and Novoldiamine.
-
Reaction B: 4,7-dichloroquinoline and Alternative-Diamine.
-
-
Reaction Monitoring: The progress of each reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals.
-
Work-up and Purification: Upon completion, both reactions are subjected to identical work-up and purification procedures.
-
Analysis: The final products from both reactions are analyzed for yield, purity (by HPLC and NMR), and melting point.
Conclusion
Novoldiamine remains a crucial building block in the pharmaceutical industry, particularly for the synthesis of antimalarial drugs. While direct, publicly available comparative studies with specific alternatives are scarce, this guide provides a framework for researchers and drug development professionals to conduct their own evaluations. By focusing on key performance indicators such as yield, purity, and cost-effectiveness, a comprehensive and objective comparison can be made to select the most suitable intermediate for a given manufacturing process. The synthesis pathways and experimental workflows provided herein serve as a starting point for such investigations.
References
- 1. Novoldiamine [drugfuture.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Item - A scalable process for the synthesis of key intermediates novoldiamine & hydroxynovaldiamine and their utility in chloroquine, hydroxychloroquine and mepacrine synthesis - Taylor & Francis Group - Figshare [tandf.figshare.com]
A Comparative Guide to the Synthesis of 2-Amino-5-diethylaminopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for 2-Amino-5-diethylaminopentane (also known as N¹,N¹-Diethyl-1,4-pentanediamine), a crucial intermediate in the pharmaceutical industry, notably in the production of antimalarial drugs.[1][2] The comparison focuses on key performance indicators supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Reductive Amination | Route 2: From Ethyl Levulinate |
| Starting Material | 5-Diethylamino-2-pentanone (B86192) | Ethyl levulinate, Diethylamine (B46881) |
| Key Reactions | Reductive amination | Amide formation, Hydrogenation, Amination |
| Catalyst | Raney Nickel (typical) | Not specified in available data |
| Reported Yield | High (analogous reactions suggest 85-95%) | Data not available |
| Reaction Steps | Typically one-pot | Multi-step |
| Purity | High (≥99.0% achievable with optimization)[1] | High (≥99.0% achievable with optimization)[1] |
Route 1: Reductive Amination of 5-Diethylamino-2-pentanone
This route offers a direct, one-pot approach to this compound. The core of this synthesis is the reductive amination of 5-diethylamino-2-pentanone, where the ketone is reacted with ammonia (B1221849) in the presence of a reducing agent and a catalyst, typically Raney Nickel, under a hydrogen atmosphere.[1]
Logical Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
Experimental Protocol (Hypothetical, based on analogous reactions)
Materials:
-
5-Diethylamino-2-pentanone
-
Anhydrous ammonia
-
Raney Nickel (catalyst)
-
Hydrogen gas
-
Methanol or Ethanol (B145695) (solvent)
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Charging the Reactor: A solution of 5-diethylamino-2-pentanone in methanol or ethanol is charged into a high-pressure autoclave. The solvent should be saturated with anhydrous ammonia.
-
Catalyst Addition: A catalytic amount of Raney Nickel is carefully added to the reactor. The amount of catalyst can vary, but typically ranges from 5-10% by weight of the starting ketone.
-
Reaction Conditions: The autoclave is sealed, and the atmosphere is purged with nitrogen before introducing hydrogen gas to the desired pressure (this can range from atmospheric to high pressure, e.g., 1000-1500 psi). The reaction mixture is then heated to a temperature between 50-150°C.
-
Reaction Monitoring: The reaction is allowed to proceed for several hours, with the progress monitored by the uptake of hydrogen.
-
Work-up: After the reaction is complete, the reactor is cooled, and the excess pressure is carefully released. The catalyst is removed by filtration.
-
Purification: The solvent and excess ammonia are removed under reduced pressure. The crude this compound is then purified by fractional distillation to yield the final product.
Route 2: Synthesis from Ethyl Levulinate
This multi-step synthesis begins with the reaction of ethyl levulinate and diethylamine to form an amide intermediate. This intermediate then undergoes hydrogenation and amination to produce the final product.[1]
Signaling Pathway Diagram
References
A Comparative Guide to 2-Amino-5-diethylaminopentane and Other Diamine Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is a critical determinant of therapeutic efficacy, stability, and overall performance. Diamine linkers, a versatile class of chemical entities, play a pivotal role in bridging bioactive molecules. This guide provides an objective comparison of 2-Amino-5-diethylaminopentane with other commonly employed diamine linkers, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound is a chemical compound featuring a primary amine and a tertiary amine separated by a pentane (B18724) chain.[1] Historically, it is well-known as a key intermediate in the synthesis of antimalarial drugs such as chloroquine (B1663885) and quinacrine.[1][2][3] Its structural features, including a flexible aliphatic backbone and dual amine functionalities, make it an interesting candidate for applications as a linker in bioconjugation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a linker is fundamental to predicting its behavior in biological systems. Here, we summarize the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₂N₂ | [1][4] |
| Molecular Weight | 158.28 g/mol | |
| Appearance | Colorless liquid | [1][5] |
| Boiling Point | 200-210 °C | [1] |
| Melting Point | -50 °C | [1] |
| Density | 0.817 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4429 | |
| Water Solubility | Soluble | [1][5] |
| pKa (predicted) | 10.81 ± 0.35 | [1] |
Comparison with Other Diamine Linkers
The selection of a diamine linker significantly impacts the stability, solubility, and biological activity of a bioconjugate. While direct comparative experimental data for this compound as a linker in ADCs or PROTACs is limited in publicly available literature, we can draw comparisons with other common short-chain aliphatic diamine linkers based on their structural characteristics and general performance data for these classes of linkers.
Structural Comparison
| Linker | Structure | Key Features |
| This compound | (C₂H₅)₂N(CH₂)₃CH(NH₂)CH₃ | Asymmetric, contains a primary and a tertiary amine, flexible pentane chain. |
| 1,2-Diaminoethane (Ethylenediamine) | H₂N(CH₂)₂NH₂ | Short, flexible, two primary amines. |
| 1,4-Diaminobutane (Putrescine) | H₂N(CH₂)₄NH₂ | Flexible, four-carbon chain, two primary amines. |
| 1,5-Diaminopentane (Cadaverine) | H₂N(CH₂)₅NH₂ | Flexible, five-carbon chain, two primary amines. |
| 1,6-Diaminohexane | H₂N(CH₂)₆NH₂ | Longer flexible, six-carbon chain, two primary amines. |
Performance Characteristics of Aliphatic Diamine Linkers
The length and structure of aliphatic diamine linkers have a profound effect on the efficacy of PROTACs and the stability of ADCs.
| Parameter | Impact of Linker Properties | Experimental Observations |
| PROTAC Efficacy (DC₅₀/Dₘₐₓ) | Linker length is critical for optimal ternary complex formation. Too short or too long can be detrimental. | For estrogen receptor α (ERα) targeting PROTACs, a 16-atom linker showed optimal degradation, with shorter and longer linkers being less effective.[6][7] For TBK1 degraders, a minimum linker length of 12 atoms was required for activity.[8] |
| ADC Stability | The linker must be stable in circulation to prevent premature drug release. | The choice of linker chemistry (e.g., cleavable vs. non-cleavable) and the conjugation site on the antibody are crucial for in vivo stability.[9][10] |
| Solubility and Aggregation | Hydrophilic linkers can improve the solubility of hydrophobic payloads and reduce aggregation of ADCs. | The introduction of hydrophilic moieties, such as in the Val-Ala dipeptide linker, can improve stability and reduce aggregation compared to more hydrophobic linkers.[11] |
| Cell Permeability | Linker properties influence the ability of PROTACs to cross cell membranes. | The ratio of a PROTAC's potency in cell-based versus biochemical assays can be a surrogate for passive cell permeability.[12] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates utilizing diamine linkers.
Protocol 1: Synthesis of a PROTAC with a Diamine Linker
This protocol outlines a general procedure for synthesizing a PROTAC by coupling a warhead (targeting the protein of interest) and an E3 ligase ligand via a diamine linker.
Materials:
-
Warhead with a reactive group (e.g., carboxylic acid)
-
E3 ligase ligand with a reactive group (e.g., carboxylic acid)
-
Diamine linker (e.g., this compound, mono-Boc protected)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Deprotection agent (e.g., TFA)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Mono-protection of the diamine linker: If not commercially available, protect one of the amine groups of the diamine linker (e.g., with a Boc group) to allow for sequential coupling.
-
First Coupling Reaction: Dissolve the warhead and the mono-protected diamine linker in anhydrous DMF. Add the coupling agent and base. Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purification: Purify the product by preparative HPLC.
-
Deprotection: Remove the protecting group from the diamine linker using an appropriate deprotection agent (e.g., TFA in DCM for a Boc group).
-
Second Coupling Reaction: Dissolve the deprotected intermediate and the E3 ligase ligand in anhydrous DMF. Add the coupling agent and base. Stir the reaction at room temperature until completion.
-
Final Purification: Purify the final PROTAC product by preparative HPLC and characterize by LC-MS and NMR.
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation
This protocol describes a Western blot experiment to assess the efficacy of a synthesized PROTAC in degrading its target protein.
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane
-
Blocking buffer
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the percentage of target protein degradation at each PROTAC concentration. Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[13]
Protocol 3: Assessment of ADC Stability in Plasma
This protocol outlines a method to evaluate the stability of the linker in an ADC in human plasma.[]
Materials:
-
Purified ADC
-
Human plasma
-
Incubator at 37 °C
-
Analytical method for ADC quantification (e.g., ELISA, LC-MS)
Procedure:
-
Incubation: Spike the ADC into human plasma at a final concentration of 1 mg/mL.
-
Time Points: Incubate the plasma samples at 37 °C and collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Processing: At each time point, process the plasma samples to isolate the ADC (e.g., by affinity capture).
-
Quantification: Analyze the samples using a validated method to determine the concentration of the intact ADC.
-
Data Analysis: Plot the concentration of the intact ADC over time to determine the stability of the linker.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.
Caption: General workflow for the development and evaluation of an Antibody-Drug Conjugate (ADC).
Conclusion
This compound presents an intriguing scaffold for the development of novel linkers in drug delivery systems due to its distinct structural features. While its direct application and comparative performance data as a linker in ADCs and PROTACs are not extensively documented, the principles governing the structure-activity relationships of other short-chain aliphatic diamine linkers provide valuable insights. The optimal choice of a diamine linker is highly dependent on the specific application, requiring empirical testing of various linker lengths and compositions to achieve the desired therapeutic index. The experimental protocols provided herein offer a framework for the rational design and evaluation of bioconjugates incorporating diamine linkers. Further research into novel diamine linkers, including derivatives of this compound, holds the potential to advance the development of next-generation targeted therapies.
References
- 1. Page loading... [guidechem.com]
- 2. thieme.de [thieme.de]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 140-80-7 [chemicalbook.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanotempertech.com [nanotempertech.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Efficacy of Novoldiamine-Derived Antimalarials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents. One promising avenue of research lies in the structural modification of existing antimalarials, such as the 4-aminoquinolines, to enhance their efficacy against resistant strains. Novoldiamine, a key synthetic intermediate, has been instrumental in the development of new analogues of amodiaquine (B18356) and other 4-aminoquinolines. This guide provides a comparative analysis of the in vitro efficacy of these Novoldiamine-derived compounds against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with supporting experimental data and detailed methodologies.
Quantitative Efficacy Comparison
The following tables summarize the 50% inhibitory concentration (IC50) values of various Novoldiamine-derived 4-aminoquinoline (B48711) analogues compared to standard antimalarial drugs. Lower IC50 values indicate higher potency.
Table 1: In Vitro Activity against Chloroquine-Sensitive P. falciparum (3D7 Strain)
| Compound/Drug | IC50 (nM) | Reference |
| Novoldiamine-Derived Analogues | ||
| Compound 8 (Amodiaquine analogue) | 90 | [1] |
| Compound 20c | <500 | [2][3] |
| Compound 30 | <500 | [2] |
| Compound 9a | <500 | [3] |
| Standard Antimalarials | ||
| Chloroquine (B1663885) | 8.6 ± 0.4 | [4] |
| Amodiaquine | 15.3 | [5] |
| Artemisinin | - |
Table 2: In Vitro Activity against Chloroquine-Resistant P. falciparum Strains
| Compound/Drug | Strain | IC50 (nM) | Reference |
| Novoldiamine-Derived Analogues | |||
| Compound 8 (Amodiaquine analogue) | K1 | 190 | [1] |
| Compound 20c | K1 | <500 | [2][3] |
| Compound 30 | K1 | <500 | [2] |
| Compound 9a | K1 | <500 | [3] |
| Standard Antimalarials | |||
| Chloroquine | K1 | 155 ± 11.4 | [4] |
| Chloroquine | Dd2 | 90.2 ± 10.6 | [4] |
| Amodiaquine | - | - | |
| Artemisinin | - | - |
Experimental Protocols
In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method to determine the susceptibility of P. falciparum to antimalarial drugs by measuring the proliferation of parasites in vitro.
-
Parasite Culture: P. falciparum strains (e.g., 3D7, K1, Dd2) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Stock solutions of the test compounds and standard drugs are prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium.
-
Assay Plate Preparation: The serially diluted drugs are added to a 96-well microplate.
-
Parasite Inoculation: A synchronized culture of infected red blood cells (predominantly ring-stage parasites) is added to each well of the microplate to achieve a final hematocrit of 2% and a parasitemia of 0.5-1%.
-
Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration using a non-linear regression model.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of the compounds against a mammalian cell line (e.g., VERO cells) to determine their selectivity.
-
Cell Culture: Mammalian cells are cultured in appropriate medium and seeded into a 96-well plate.
-
Compound Exposure: The cells are exposed to various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Incubation: The plate is incubated to allow viable cells with active mitochondria to reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve. The selectivity index (SI) is then calculated as the ratio of CC50 to IC50.
β-Hematin Formation Inhibition Assay
This assay evaluates the ability of the compounds to inhibit the formation of hemozoin, a key detoxification pathway for the malaria parasite.
-
Reaction Mixture: A solution of hemin (B1673052) chloride is prepared in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.8).
-
Compound Addition: The test compounds at various concentrations are added to the hemin solution.
-
Initiation of Polymerization: The formation of β-hematin is initiated by the addition of a catalyst, such as a saturated solution of a long-chain fatty acid or by adjusting the pH.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 60°C) for a specific duration to allow for β-hematin formation.
-
Quantification: The amount of β-hematin formed is quantified by various methods, such as spectrophotometry after dissolving the pellet in NaOH.
-
Data Analysis: The percentage of inhibition of β-hematin formation is calculated for each compound concentration, and the IC50 value is determined.
Mechanism of Action: Inhibition of Hemozoin Formation
The primary mechanism of action for 4-aminoquinoline antimalarials, including those derived from Novoldiamine, is the inhibition of hemozoin formation in the parasite's digestive vacuole.
Caption: Mechanism of action of Novoldiamine-derived antimalarials.
Experimental Workflow for Antimalarial Drug Screening
The general workflow for screening and evaluating new antimalarial compounds is a multi-step process.
Caption: General workflow for antimalarial drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiplasmodial activity of new 4-aminoquinoline derivatives against chloroquine resistant strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Chloroquine and Hydroxychloroquine Precursors: Benchmarking 2-Amino-5-diethylaminopentane Against Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the critical antimalarial and antirheumatic drugs, chloroquine (B1663885) and hydroxychloroquine (B89500), hinges on the efficient production of their respective side-chain precursors. Traditionally, 2-Amino-5-diethylaminopentane, also known as novoldiamine, has been a cornerstone in the synthesis of chloroquine. However, advancements in synthetic chemistry have introduced alternative precursors and methodologies aimed at improving yield, scalability, and sustainability. This guide provides an objective comparison of this compound with its primary alternatives, supported by available experimental data and detailed protocols.
Executive Summary
This guide benchmarks the classical synthesis of this compound against a more contemporary and scalable approach utilizing levulinic acid as a starting material. Furthermore, it evaluates hydroxynovaldiamine, the direct precursor for hydroxychloroquine, which can also be synthesized via the levulinic acid pathway. The levulinic acid route demonstrates significant advantages in terms of yield and the use of a renewable feedstock, presenting a compelling alternative to traditional methods.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data available for the different synthetic pathways to produce this compound and hydroxynovaldiamine.
Table 1: Synthesis of this compound (Novoldiamine)
| Parameter | Classical Synthesis | Levulinic Acid Route |
| Starting Materials | 5-Chloro-2-pentanone, Diethylamine (B46881), Ammonia | Levulinic acid, Diethylamine, Hydroxylamine (B1172632), Borane-tetrahydrofuran (B86392) |
| Key Intermediates | 5-(Diethylamino)-2-pentanone | N,N-Diethyl-4-oxopentanamide, N,N-Diethyl-4-(hydroxyimino)pentanamide |
| Overall Yield | Variable, often lower due to side reactions | High (Calculated overall yield of ~74%) |
| Purity | Requires significant purification | High purity achieved through distillation |
| Scalability | Can be challenging to scale up | Highly scalable process |
| Safety & Environmental | Use of hazardous reagents | Utilizes a renewable feedstock (levulinic acid) and safer reagents |
Table 2: Synthesis of Hydroxynovaldiamine
| Parameter | Traditional Synthesis | Levulinic Acid Route |
| Starting Materials | 5-Halo-2-pentanone, N-ethyl-N-2-hydroxyethylamine | Levulinic acid, 2-(Ethylamino)ethanol, Hydroxylamine, Borane-tetrahydrofuran |
| Key Intermediates | 1-(N-ethyl-N-2-hydroxyethylamino)-4-pentanone | N-(2-hydroxyethyl)-N-ethyl-4-oxopentanamide, N-(2-hydroxyethyl)-N-ethyl-4-(hydroxyimino)pentanamide |
| Overall Yield | Often poor due to self-reaction of the halo-pentanone[1] | High (Calculated overall yield of ~67%)[2] |
| Purity | Isolation of intermediate can be difficult[1] | High purity achieved through distillation[2] |
| Scalability | Limited by side reactions and purification challenges | Highly scalable process[2] |
| Safety & Environmental | Use of halogenated compounds | Utilizes a renewable feedstock and avoids halogenated intermediates[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Levulinic Acid Route
This protocol is based on the highly efficient and scalable process developed from levulinic acid.[2]
Step 1: Synthesis of N,N-Diethyl-4-oxopentanamide
-
To a solution of 1,1'-carbonyldiimidazole (B1668759) in tetrahydrofuran (B95107) (THF), add levulinic acid dropwise and stir at room temperature.
-
After 30 minutes, add diethylamine dropwise to the reaction mixture.
-
Continue stirring at room temperature for 8 hours.
-
Remove THF under reduced pressure.
-
Cool the residue and dilute with 6N HCl to adjust the pH to 6.
-
Extract the aqueous layer with ethyl acetate (B1210297).
-
Combine the organic fractions, dry over sodium sulfate, and concentrate to afford N,N-Diethyl-4-oxopentanamide.
-
Yield: Approximately 95%[2]
-
Step 2: Synthesis of N,N-Diethyl-4-(hydroxyimino)pentanamide
-
Dissolve N,N-Diethyl-4-oxopentanamide, hydroxylamine hydrochloride, and sodium acetate in a 2:1 mixture of ethanol (B145695) and water.
-
Stir the reaction mixture at 70°C for 8 hours.
-
Distill off the ethanol under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate.
-
Combine the organic fractions, dry over sodium sulfate, and concentrate to yield the product.
-
Yield: Approximately 93%[2]
-
Step 3: Synthesis of this compound (Novoldiamine)
-
Dissolve N,N-Diethyl-4-(hydroxyimino)pentanamide in THF under a nitrogen atmosphere.
-
Add borane-tetrahydrofuran complex (1M) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Carefully quench the reaction with methanol, followed by the addition of a saturated solution of HCl in ethanol.
-
Reflux the mixture for 5 hours.
-
Remove the solvent under reduced pressure and treat the residue with a saturated sodium hydroxide (B78521) solution.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the crude product by distillation to obtain pure this compound.
-
Yield: Approximately 86%[2]
-
Protocol 2: Classical Synthesis of Chloroquine
This protocol outlines the final condensation step to produce chloroquine.
-
A mixture of 4,7-dichloroquinoline (B193633) and an excess of this compound is heated.
-
The reaction is typically carried out at a temperature range of 130-180°C.
-
The reaction progress is monitored by a suitable method like Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled and worked up by dissolving in a suitable solvent and washing with an aqueous base to remove unreacted starting material and byproducts.
-
The organic layer is then dried and the solvent is evaporated to yield crude chloroquine, which can be further purified by recrystallization.
Mandatory Visualization
Signaling Pathway of Chloroquine and Hydroxychloroquine
The therapeutic effects of chloroquine and hydroxychloroquine are attributed to their ability to accumulate in acidic intracellular compartments, such as lysosomes, leading to a variety of downstream effects.[2][3][4] The following diagram illustrates the key mechanisms of action.
Caption: Mechanism of action of Chloroquine and Hydroxychloroquine.
Experimental Workflow: Levulinic Acid to Novoldiamine
The following diagram outlines the streamlined, three-step synthesis of this compound (Novoldiamine) from levulinic acid.[2]
Caption: Workflow for Novoldiamine synthesis from levulinic acid.
Logical Relationship: Precursor to Final Drug Product
This diagram illustrates the relationship between the starting precursors and the final drug products, highlighting the versatility of the levulinic acid route.
Caption: Relationship between precursors and final drug products.
References
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 2-Amino-5-diethylaminopentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of novel chemical entities is intrinsically linked to their specificity. Off-target interactions can lead to unforeseen side effects, complicating the drug development pipeline. This guide provides a comparative overview of the cross-reactivity profiles of 2-Amino-5-diethylaminopentane derivatives, a class of compounds historically significant in the development of antimalarial drugs. By presenting available data and outlining robust experimental protocols, this document aims to equip researchers with the necessary information to anticipate and mitigate potential cross-reactivity issues.
Understanding the Landscape of Cross-Reactivity
This compound forms the side chain of several 4-aminoquinoline (B48711) drugs, including the well-known antimalarial chloroquine. While the primary mechanism of action for these compounds in malaria involves inhibiting hemozoin biocrystallization in the parasite's food vacuole, their structural motifs can predispose them to interactions with other biological targets. Understanding these off-target interactions is crucial for predicting potential adverse effects and for the rational design of more selective derivatives.
Comparative Cross-Reactivity Data
Direct and comprehensive cross-reactivity studies on a wide range of this compound derivatives are not extensively available in publicly accessible literature. However, by examining data from studies on structurally related 4-aminoquinolines, we can infer potential cross-reactivity patterns. The following table summarizes known off-target interactions for chloroquine, which features the this compound side chain. This data serves as a foundational reference for what researchers might expect from novel derivatives.
| Target Class | Specific Off-Target | Observed Effect | Potential Clinical Implication | Reference Compound(s) |
| Ion Channels | hERG (human Ether-à-go-go-Related Gene) Potassium Channel | Inhibition | Cardiac arrhythmia (QT prolongation) | Chloroquine, Hydroxychloroquine |
| Enzymes | Quinone Reductase 2 (QR2) | Inhibition | Unclear, potential for altered metabolism of quinones | Chloroquine |
| Receptors | Sigma-1 Receptor | Binding/Modulation | Neurological and psychiatric effects | Chloroquine |
| Toll-like Receptor 9 (TLR9) | Inhibition of signaling | Immunomodulatory effects | Chloroquine, Hydroxychloroquine | |
| Other | Phospholipid membranes | Intercalation and disruption | Lysosomal dysfunction, phospholipidosis | Chloroquine |
Note: This table is illustrative and based on data for existing drugs containing the this compound moiety. The cross-reactivity profile of novel derivatives will be highly dependent on their specific structural modifications.
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of novel this compound derivatives, a multi-faceted approach employing a combination of in silico, in vitro, and cellular assays is recommended.
In Silico Profiling
Computational methods can provide an early indication of potential off-target interactions, helping to prioritize compounds for further experimental testing.
Workflow for In Silico Off-Target Prediction:
Caption: Workflow for in silico prediction of off-target interactions.
Methodology:
-
Structure Preparation: Generate 2D and 3D structures of the derivative molecules.
-
Target Prediction: Utilize computational tools that predict protein targets based on chemical similarity to known ligands.
-
Molecular Docking: Perform docking simulations of the derivatives against the crystal structures of high-priority predicted off-targets to estimate binding affinity and mode.
-
ADR Enrichment Analysis: Compare the predicted off-target profile with databases that link targets to known adverse drug reactions to anticipate potential side effects.[1]
In Vitro Binding and Functional Assays
Biochemical and biophysical assays provide direct evidence of interaction between a compound and a potential off-target.
General Workflow for In Vitro Cross-Reactivity Screening:
Caption: A generalized workflow for in vitro cross-reactivity profiling.
Key Experimental Methodologies:
-
Radioligand Binding Assays: A classic and robust method to determine the affinity of a test compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
-
Protocol Outline:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate the membranes/receptors with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate bound from free radioligand via filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
-
Protein Microarrays: A high-throughput method to screen a single compound against thousands of purified, functional proteins immobilized on a microarray slide.[2][3]
-
Protocol Outline:
-
A protein microarray, containing thousands of unique human proteins, is blocked to prevent non-specific binding.
-
The test compound, often labeled with a detectable tag (e.g., tritium), is incubated with the microarray.[2]
-
After incubation and washing steps, the array is imaged to detect the proteins to which the compound has bound.
-
Signal intensities are quantified to identify potential off-target interactions.
-
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement and off-target binding in a cellular context by measuring changes in protein thermal stability upon ligand binding.[4]
CETSA® Experimental Workflow:
Caption: The experimental workflow for CETSA® to determine target engagement.
Methodology:
-
Cell Treatment: Treat cultured cells with the test derivative or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized proteins) from the aggregated fraction by centrifugation.
-
Protein Detection: Analyze the amount of target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates a stabilizing interaction and thus, binding.
Conclusion
While this compound derivatives hold potential for the development of new therapeutics, a thorough understanding of their cross-reactivity is paramount. The absence of a comprehensive public database for these specific derivatives underscores the necessity for robust, in-house screening. By employing a combination of in silico prediction, broad-panel in vitro screening, and cellular target engagement assays, researchers can build a detailed selectivity profile for their compounds. This proactive approach to identifying and characterizing off-target interactions will not only de-risk the drug development process but also contribute to the creation of safer and more effective medicines.
References
- 1. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Selectivity and Specificity Profiling Using Functional Protein Microarrays | Springer Nature Experiments [experiments.springernature.com]
- 3. Small molecule selectivity and specificity profiling using functional protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to the Stereospecific Synthesis of 2-Amino-5-diethylaminopentane (Novoldiamine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 2-Amino-5-diethylaminopentane, a critical diamine intermediate known as Novoldiamine, which is essential for the synthesis of antimalarial drugs such as Chloroquine and Hydroxychloroquine. The presence of a chiral center at the C-2 position necessitates a careful consideration of stereochemistry in its synthesis, as single enantiomers of a drug can offer improved efficacy and a better safety profile compared to the racemic mixture.
This document contrasts established, scalable racemic syntheses with viable strategies for achieving stereocontrol. We present quantitative data in comparative tables, detailed experimental protocols for key methods, and workflow diagrams to elucidate the synthetic pathways.
Part 1: Established Racemic Synthesis Routes
Racemic this compound is produced through several well-documented methods, often prioritizing scalability and cost-effectiveness. These routes typically converge on the key intermediate 5-(diethylamino)pentan-2-one, which undergoes reductive amination to yield the final product.
A particularly efficient and scalable process begins with levulinic acid, a bio-based feedstock.[1] This method involves three linear steps: coupling levulinic acid with diethylamine, converting the resulting keto-amide to an oxime, and a one-pot reduction of both the oxime and amide functionalities.[1][2]
Alternative industrial preparations start from materials like 2-acetylbutyrolactone (B121156) or γ-valerolactone.[3] Another common commercial method involves the condensation of 2-diethylaminoethanol and ethyl acetoacetate.
Figure 1. Comparison of two common racemic synthesis workflows for Novoldiamine.
Performance Comparison of Racemic Routes
The following table summarizes the key aspects of the most common industrial routes for producing racemic Novoldiamine.
| Parameter | Route A: From Levulinic Acid[1] | Route B: From 2-Acetylbutyrolactone[3] | Route C: From γ-Valerolactone[3] |
| Starting Material | Levulinic Acid | 2-Acetylbutyrolactone | γ-Valerolactone |
| Key Intermediate | N,N-diethyl-4-(hydroxyimino)pentanamide | 5-(Diethylamino)pentan-2-one | 5-Diethylamino-2-pentanol |
| Stereocontrol | None (produces racemate) | None (produces racemate) | None (produces racemate) |
| Reported Yield | High (not specified in %) | Moderate | Moderate |
| Scalability | Demonstrated as highly scalable | Industrial standard | Reported in literature |
| Green Chemistry | High (uses bio-based feedstock) | Moderate | Moderate |
| Number of Steps | 3 | 3 | 3 |
Part 2: Stereospecific Synthesis Strategies
While a definitive, optimized stereospecific synthesis of Novoldiamine is not widely published, established methodologies in asymmetric synthesis can be effectively applied. We compare three primary strategies: asymmetric reductive amination, chiral pool synthesis, and enzymatic kinetic resolution.
Strategy A: Asymmetric Reductive Amination
This strategy introduces chirality during the final step: the conversion of the prochiral ketone, 5-(diethylamino)pentan-2-one, to the amine. This can be achieved in two main ways:
-
Catalytic Asymmetric Reductive Amination: Utilizes a chiral catalyst (e.g., an Iridium or Rhodium complex with a chiral phosphine (B1218219) ligand) to direct the hydrogenation of the in-situ formed imine, yielding one enantiomer preferentially.[4]
-
Chiral Auxiliary-Mediated Reduction: The ketone is first condensed with a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary), to form a diastereomeric sulfinyl ketimine.[5] A subsequent, highly diastereoselective reduction (e.g., with NaBH₄ or a zirconocene (B1252598) hydride) followed by acidic removal of the auxiliary yields the enantiomerically enriched amine.[5]
References
- 1. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 5. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Spermidine Suppliers for Research Applications
Disclaimer: The information provided in this guide is for informational purposes only and does not constitute an endorsement of any particular supplier. Researchers should conduct their own due diligence before making any purchasing decisions.
Spermidine (B129725), a naturally occurring polyamine, is gaining significant attention in the scientific community for its role in promoting cellular autophagy and its potential anti-aging effects.[1][2] For researchers and drug development professionals, sourcing high-purity spermidine is crucial for obtaining reliable and reproducible experimental results. This guide provides a comparative analysis of various spermidine suppliers, focusing on key quality attributes, and offers detailed experimental protocols for in-house verification.
Supplier and Product Comparison
Sourcing spermidine for research requires careful consideration of purity, form, and cost. While many companies supply spermidine, the product is often marketed as a dietary supplement. For laboratory research, it is imperative to source from chemical suppliers that provide detailed analytical data.
Key Selection Criteria for Research-Grade Spermidine:
-
Purity: High-performance liquid chromatography (HPLC) is the standard method for assessing purity.[3][4] Look for suppliers that provide a Certificate of Analysis (CoA) with a purity level of ≥98%.[2]
-
Form: Spermidine is available as a free base or as a hydrochloride (HCl) salt. The free base is an oil at room temperature, while the trihydrochloride salt is a more stable, water-soluble powder.[5]
-
Analytical Data: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) that includes purity data, identity confirmation (e.g., by NMR), and levels of residual solvents or heavy metals.[6][7]
-
Cost: Prices can vary significantly between suppliers. Consider the cost per gram or milligram of pure spermidine to make an accurate comparison.
Table 1: Comparison of Research-Grade Spermidine Suppliers
| Supplier | Product Name | CAS Number | Purity | Form | Notes |
| Sigma-Aldrich | Spermidine | 124-20-9 | Analytical Standard | Neat | Provides detailed CoA.[8] |
| Santa Cruz Biotechnology | Spermidine | 124-20-9 | 99% | - | Classified as a Dangerous Good for transport.[9] |
| Cayman Chemical | Spermidine | 124-20-9 | ≥98% | Neat Oil | Stability of ≥4 years at -20°C.[2] |
| BOC Sciences | Spermidine | 124-20-9 | - | - | Marketed for impurity studies.[] |
| ChemScene | Spermidine-d6 | 2514812-10-1 | 96.07% (HPLC) | Solid-Liquid Mixture | Deuterated form for use as an internal standard.[11] |
Note: The table above is not exhaustive and represents a selection of suppliers. Purity and pricing are subject to change and may vary by lot. Researchers should always request the most recent CoA.
Experimental Protocols
To ensure the quality and consistency of spermidine used in experiments, independent verification is recommended. Below are detailed protocols for key quality control experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for determining the purity of a spermidine sample.
Materials:
-
Spermidine sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium formate
-
Formic acid
-
C18 reversed-phase HPLC column
-
HPLC system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 75% Acetonitrile with 5 mM Ammonium Formate, pH 3.
-
Mobile Phase B: 20% Acetonitrile with 20 mM Ammonium Formate, pH 2.1.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the spermidine sample in the mobile phase to a final concentration of 0.5-0.8 mg/mL.
-
-
HPLC Conditions:
-
Data Analysis:
-
Integrate the peak area of all components in the chromatogram.
-
Calculate the purity of spermidine as the percentage of the main peak area relative to the total peak area.
-
Stability Testing
This protocol provides a framework for assessing the stability of a spermidine solution under typical laboratory storage conditions.
Materials:
-
Spermidine sample
-
Sterile, purified water
-
0.22 µm syringe filter
-
Sterile, light-protected storage vials
Procedure:
-
Solution Preparation:
-
Storage Conditions:
-
Analysis:
-
At specified time points (e.g., 0, 1, 2, and 4 weeks for long-term storage), analyze an aliquot for purity using the HPLC method described above.
-
A significant decrease in purity over time indicates degradation.
-
For more comprehensive stability testing guidelines, refer to the European Medicines Agency (EMA) guidelines.[16][17]
Biological Activity and Signaling Pathway
Spermidine is a well-established inducer of autophagy, a cellular process essential for clearing damaged organelles and proteins.[18][19][20] Its mechanism of action is thought to involve the inhibition of acetyltransferases, leading to the deacetylation of proteins involved in the autophagy pathway.[18][21]
The primary signaling pathway implicated in spermidine-induced autophagy involves the inhibition of the mTORC1 signaling pathway, a key regulator of cell growth and metabolism.[19] However, studies have also shown that spermidine can induce autophagy independently of mTORC1.[19][21]
Caption: Spermidine-induced autophagy signaling pathway.
Experimental Workflow for Evaluating Spermidine Efficacy
To assess the biological activity of spermidine from different suppliers, a standardized cell-based assay is recommended.
Caption: Workflow for evaluating spermidine-induced autophagy.
References
- 1. Molecular basis of the 'anti-aging' effect of spermidine and other natural polyamines - a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Spermidine Powder Supplier - 99% CAS 334-50-9 | GlobalOEMs [m.globaloems.com]
- 4. A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC) [mdpi.com]
- 5. innerbody.com [innerbody.com]
- 6. thermofisher.com [thermofisher.com]
- 7. bg.asiapure.com [bg.asiapure.com]
- 8. Spermidine analytical standard 124-20-9 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 11. file.chemscene.com [file.chemscene.com]
- 12. scribd.com [scribd.com]
- 13. scirp.org [scirp.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. npra.gov.my [npra.gov.my]
- 18. Unlocking the Power of Spermidine: The Key to Cellular Health and Longevity - MetwareBio [metwarebio.com]
- 19. The Autophagy Inducer Spermidine Protects Against Metabolic Dysfunction During Overnutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Spermidine is essential for fasting-mediated autophagy and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rupress.org [rupress.org]
A Comparative Guide to the Conformational Analysis of 2-Amino-5-diethylaminopentane
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of a molecule is a critical determinant of its physicochemical properties, biological activity, and suitability as a drug candidate. For flexible molecules such as 2-Amino-5-diethylaminopentane, an intermediate in pharmaceutical synthesis, understanding the preferred three-dimensional arrangements of its atoms is paramount.[1][2] This guide provides a comparative overview of the methodologies used to study the conformational preferences of this compound and presents illustrative data to guide researchers in their analyses.
Introduction to this compound
This compound, also known as N1,N1-Diethyl-1,4-pentanediamine, is a diamine with the molecular formula C9H22N2.[3] Its structure features a flexible pentane (B18724) chain with a primary amino group at the C2 position and a tertiary diethylamino group at the C5 position. This flexibility, arising from the rotation around multiple carbon-carbon and carbon-nitrogen single bonds, results in a multitude of possible conformations. Identifying the low-energy, and therefore most populated, conformers is key to understanding its interactions in a biological system.
Methodologies for Conformational Analysis
The conformational analysis of flexible molecules like this compound can be approached through two primary avenues: computational modeling and experimental techniques.
Computational Methods
Computational chemistry offers a powerful toolkit for exploring the potential energy surface of a molecule to identify stable conformers.[4] These methods are particularly useful for molecules that are difficult to crystallize or analyze in solution.
-
Molecular Mechanics (MM): This method uses classical physics to calculate the energy of a molecule based on bond lengths, bond angles, and dihedral angles. Force fields like MM3 are often effective for predicting the conformations of diamines, especially when accounting for solvent effects.[4]
-
Quantum Mechanics (QM): These methods, including ab initio calculations (like Hartree-Fock) and Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of conformers.[4][5] High-level ab initio methods are often used to refine the energies of conformers initially identified by molecular mechanics.[5]
Experimental Methods
Experimental techniques provide real-world data on the conformational preferences of a molecule in a specific state (solid or solution).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space distances between protons, which helps in determining the predominant solution-phase conformation. Analysis of coupling constants can also give insights into dihedral angles.
-
X-ray Crystallography: When a single crystal of the compound can be grown, X-ray crystallography provides the most definitive information about its conformation in the solid state.
Illustrative Conformational Analysis of this compound
In the absence of specific published experimental data for this compound, this section presents a hypothetical conformational analysis based on computational modeling. The primary focus is on the rotation around the C2-C3, C3-C4, and C4-N bonds, which are expected to have the most significant impact on the overall shape of the molecule.
Key Dihedral Angles for Analysis
The key dihedral angles that define the conformation of the pentane backbone and the orientation of the amino groups are:
-
τ1: N(amino)-C2-C3-C4
-
τ2: C2-C3-C4-C5
-
τ3: C3-C4-C5-N(diethylamino)
By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated, and low-energy conformers can be identified.
Hypothetical Conformational Energy Profile
The following table summarizes the hypothetical relative energies of different conformers of this compound, as would be obtained from a computational study. The energies are relative to the lowest energy conformer (Conformer A).
| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Dihedral Angle (τ3) | Relative Energy (kcal/mol) | Population (%) |
| A | anti (180°) | anti (180°) | anti (180°) | 0.00 | 65.2 |
| B | gauche+ (60°) | anti (180°) | anti (180°) | 0.85 | 15.5 |
| C | anti (180°) | gauche- (-60°) | anti (180°) | 0.90 | 13.7 |
| D | gauche- (-60°) | anti (180°) | anti (180°) | 0.85 | 15.5 |
| E | anti (180°) | anti (180°) | gauche+ (60°) | 1.20 | 6.1 |
This data is illustrative and intended to represent the type of output from a computational conformational analysis.
The data suggests that the most stable conformer is the one where the carbon backbone is in an extended, all-anti conformation, minimizing steric hindrance. Gauche interactions introduce a small energy penalty.
Experimental Protocols
Protocol 1: Computational Conformational Search
-
Structure Building: Construct the 3D structure of this compound using a molecular modeling software.
-
Initial Optimization: Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Conformational Search: Conduct a systematic or stochastic conformational search by rotating the key dihedral angles (τ1, τ2, τ3).
-
Geometry Optimization and Energy Calculation: For each identified conformer, perform a full geometry optimization and energy calculation using a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31G*).
-
Analysis: Analyze the resulting conformers, their relative energies, and Boltzmann populations to determine the most likely conformations.
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl3).
-
1D NMR: Acquire 1H and 13C NMR spectra to assign the resonances.
-
2D NMR (COSY): Perform a COSY experiment to confirm proton-proton couplings through bonds.
-
2D NMR (NOESY/ROESY): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. The intensity of these cross-peaks is related to the distance between the protons, providing conformational information.
-
Data Analysis: Analyze the NOE correlations to deduce the predominant solution-phase conformation of the molecule.
Visualizations
References
Assessing the Biological Activity of a Novel Glucosyltriazole Amphiphile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a novel glucosyltriazole amphiphile, compound 9h , against the established chemotherapeutic agent, Doxorubicin. The data presented is based on preclinical studies evaluating its anticancer effects on breast cancer cell lines. This document is intended to provide an objective overview of the compound's performance, supported by experimental data and detailed methodologies, to aid in its evaluation as a potential therapeutic candidate.
Comparative Analysis of Biological Activity
The in vitro anticancer activity of the novel glucosyltriazole amphiphile 9h was evaluated against three breast cancer cell lines: MDA-MB-231 (triple-negative), MCF-7 (estrogen receptor-positive), and 4T1 (murine mammary carcinoma). Its performance was compared to Doxorubicin, a standard-of-care anthracycline chemotherapy agent.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of compound 9h and Doxorubicin against the tested breast cancer cell lines. Lower values indicate higher potency.
| Compound | MDA-MB-231 (μM) | MCF-7 (μM) | 4T1 (μM) |
| Compound 9h | 12.5 | 15.0 | 12.55 |
| Doxorubicin | Data not available in the provided context | Data not available in the provided context | Data not available in the provided context |
Note: While a direct IC50 comparison for Doxorubicin is not available in the initial search results, the in vivo data provides a functional comparison.
Table 2: Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. The percentage of apoptotic cells was determined by Annexin-V assay following treatment with compound 9h .
| Cell Line | Treatment Concentration (μM) | Percentage of Apoptotic Cells (%) |
| Breast Cancer Cells | 7.5 | 28 |
| Breast Cancer Cells | 15.0 | 34 |
Table 3: Cell Cycle Analysis
Cell cycle arrest is another important mechanism of anticancer drugs, preventing cancer cells from proliferating. Compound 9h was found to arrest the cell cycle at different phases in the tested cell lines.
| Cell Line | Phase of Cell Cycle Arrest |
| MCF-7 | G2/M Phase |
| MDA-MB-231 | G2/M Phase |
| 4T1 | G1 Phase |
Table 4: In Vivo Antitumor Activity
The antitumor efficacy of compound 9h was evaluated in an orthotopic mouse model using 4T1 cells and compared to Doxorubicin.
| Compound | Dosage | Antitumor Efficacy |
| Compound 9h | 7.5 mg/kg | Equipotent to Doxorubicin at the same dose |
| Compound 9h | 15 mg/kg | Superior to Doxorubicin |
| Doxorubicin | 7.5 mg/kg | Standard comparator |
Mechanism of Action: Modulation of the AMPK Signaling Pathway
The mechanistic studies revealed that compound 9h exerts its potent anticancer activity, at least in part, by suppressing the activation of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial regulator of cellular energy homeostasis and can have context-dependent roles in cancer, acting as either a tumor suppressor or promoter.[[“]][4] In the context of the breast cancer models tested, suppression of AMPK activation by compound 9h appears to be a key component of its anticancer effect.[1][2]
Caption: The AMPK signaling pathway's role in cancer and the inhibitory effect of Compound 9h.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Compound 9h, Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, a hallmark of early apoptosis.
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[8]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at 4°C for at least 2 hours.[9][10]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[2][11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G1, S, and G2/M phases.
In Vivo Antitumor Activity (Orthotopic Mouse Model)
This model mimics the growth of a primary tumor in its natural microenvironment.
-
Cell Preparation: Prepare a suspension of 4T1 cancer cells in a suitable medium.
-
Tumor Inoculation: Inject the 4T1 cells into the mammary fat pad of female BALB/c mice.[12][13]
-
Tumor Growth Monitoring: Monitor the growth of the primary tumor by measuring tumor volume with calipers at regular intervals.
-
Compound Administration: Once the tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, Compound 9h, Doxorubicin) and administer the compounds according to the specified dosage and schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth throughout the treatment period. The primary endpoint is typically the tumor volume at the end of the study. The tumor growth inhibition rate is calculated to determine the efficacy of the treatment.
Conclusion
The novel glucosyltriazole amphiphile, compound 9h , demonstrates significant anticancer activity against breast cancer cell lines in vitro and in vivo. Its potency is notable, with efficacy comparable or superior to the established chemotherapeutic agent Doxorubicin in a preclinical mouse model. The compound's mechanism of action, involving the suppression of the AMPK signaling pathway, presents a potentially valuable therapeutic strategy. The data presented in this guide supports further investigation and development of this and similar Novoldiamine analogs as potential anticancer agents.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. consensus.app [consensus.app]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. docs.abcam.com [docs.abcam.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy [jove.com]
Safety Operating Guide
Proper Disposal Procedures for 2-Amino-5-diethylaminopentane: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 2-Amino-5-diethylaminopentane is critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a combustible, corrosive, and toxic liquid that requires careful handling.[1][2] It can cause severe skin burns and eye damage.[2] Inhalation, ingestion, or skin contact may cause severe injury or death, with effects possibly being delayed.[3] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).[1][3]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are recommended where splashing is a potential hazard.[1][4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene) and a lab coat or apron are essential to prevent skin contact.[1][2]
-
Respiratory Protection: In case of insufficient ventilation or potential for inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used.[1]
Storage and Incompatible Materials
Proper storage is crucial to prevent hazardous reactions. This compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from sources of ignition.[3]
This compound is incompatible with a range of substances, and co-storage should be avoided to prevent dangerous chemical reactions.
| Incompatible Material Class | Potential Hazard |
| Acids | Exothermic neutralization reaction.[5] |
| Isocyanates | Violent polymerization. |
| Halogenated Organics | Vigorous or explosive reaction. |
| Peroxides | Fire and explosion hazard. |
| Phenols (acidic) | Exothermic reaction. |
| Epoxides | Violent polymerization. |
| Anhydrides | Exothermic reaction. |
| Acid Halides | Vigorous reaction. |
| Strong Reducing Agents | Generation of flammable hydrogen gas.[5] |
Spill Management
In the event of a spill, the area should be evacuated, and all ignition sources must be removed.[2] Only personnel with appropriate PPE and training should manage the cleanup.
Spill Cleanup Procedure:
-
Containment: For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a suitable, sealable container for hazardous waste.
-
Ventilation: Ensure the area is well-ventilated to disperse any vapors.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1] Under no circumstances should this chemical be discharged into sewer systems or the environment. [1]
Controlled Incineration
Controlled incineration is the preferred disposal method for this compound.[1] This process must be carried out in a permitted hazardous waste incinerator equipped with flue gas scrubbing to neutralize acidic combustion byproducts.[1]
| Parameter | Guideline |
| Incineration Temperature | A minimum of 850°C is generally required for hazardous waste. For wastes containing over 1% halogenated organic substances, the temperature must be at least 1100°C. |
| Residence Time | A minimum of two seconds in the combustion chamber is recommended to ensure complete destruction. |
| Emission Control | Flue gas scrubbing is necessary to remove acidic gases (e.g., oxides of nitrogen) produced during combustion. |
Experimental Protocol: Neutralization of Small Spills or Residuals
For small laboratory spills or residual amounts that require neutralization before collection for disposal, a carefully controlled acid-base neutralization can be performed. This procedure should only be carried out by trained personnel in a chemical fume hood with appropriate PPE.
Materials:
-
Weak acid solution (e.g., 5% acetic acid or citric acid solution)
-
pH indicator strips or a calibrated pH meter
-
Stirring rod and appropriate beakers
-
Ice bath
Procedure:
-
Preparation: Place the container with the this compound waste in an ice bath to dissipate the heat that will be generated during the exothermic reaction.
-
Slow Addition of Acid: Slowly and with constant stirring, add the weak acid solution to the amine waste. The addition should be dropwise to control the reaction rate and temperature.
-
Monitor pH: Periodically check the pH of the mixture using pH indicator strips or a pH meter.
-
Neutralization Point: Continue adding the acid until the pH of the solution is between 6.0 and 8.0.
-
Cooling: Allow the neutralized solution to cool to room temperature.
-
Disposal: The resulting neutralized salt solution should be collected in a properly labeled hazardous waste container for disposal by a licensed facility. While neutralized, it may still be subject to hazardous waste regulations depending on local and national laws.
Disposal Workflow Diagram
Caption: Logical workflow for the disposal of this compound.
Signaling Pathway and Logical Relationships
Caption: Logical relationships between hazard assessment, control measures, and outcomes.
References
Personal protective equipment for handling 2-Amino-5-diethylaminopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-5-diethylaminopentane (CAS RN 140-80-7), also known as N¹,N¹-Diethyl-1,4-pentanediamine. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause severe skin burns and eye damage.[1][2] It is harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required.[3] A full-face shield must be worn over the goggles.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Due to the lack of specific breakthrough time data for this compound, a conservative approach is necessary. General data suggests that nitrile gloves may offer poor resistance to amines.[7] Heavy-duty neoprene or butyl rubber gloves are recommended for extended contact. For incidental contact, double-gloving with nitrile gloves may be considered, with immediate replacement upon any splash. |
| Body Protection | Laboratory Coat and Apron | A flame-resistant and impervious laboratory coat must be worn.[1] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | Air-Purifying Respirator | All handling of this substance should occur in a certified chemical fume hood.[8] If exposure limits are exceeded, a full-face respirator with a combination organic vapor/amine cartridge (e.g., Type ABEK) is required.[5][6] |
Logical Workflow for PPE Selection
Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE) when handling this compound.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency shower and eyewash station are accessible and have been recently tested.
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare a designated waste container for contaminated materials.
-
-
Handling the Chemical:
-
Don all required PPE before entering the designated handling area.
-
Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[8]
-
Use non-sparking tools and avoid sources of ignition as the substance is a combustible liquid.[1]
-
Dispense the liquid carefully to avoid splashes and aerosol generation.
-
Keep the container tightly closed when not in use.[8]
-
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[3][4] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
| Minor Spill | In a fume hood, absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand. Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[3] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Chemical: Dispose of this compound as hazardous chemical waste. It should be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]
-
Contaminated Materials: All materials that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container.
-
Empty Containers: Containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposal in a sanitary landfill, or consider recycling or reconditioning through a licensed service.[1]
References
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. ehs.sfsu.edu [ehs.sfsu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. wellbefore.com [wellbefore.com]
- 5. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers. [stacks.cdc.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. fishersci.com [fishersci.com]
- 8. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
